Product packaging for Pseudomonic acid B(Cat. No.:CAS No. 40980-51-6)

Pseudomonic acid B

Cat. No.: B057253
CAS No.: 40980-51-6
M. Wt: 516.6 g/mol
InChI Key: JGKQAKOVZJHZTF-LHSFDMIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pseudomonic Acid B is the major and most biologically active component of the antibiotic complex, Mupirocin, originally isolated from Pseudomonas fluorescens. This compound is a highly specific and potent inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS), effectively halting protein synthesis in susceptible bacteria. Its unique mechanism of action, which involves competitive binding with isoleucine and ATP at the enzyme's active site, makes it a critical tool for studying bacterial translation, antibiotic resistance mechanisms, and novel drug discovery pathways. This compound exhibits exceptional activity against a broad spectrum of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, and is the principal agent in the clinical formulation for topical use. In the research laboratory, it is invaluable for selecting and maintaining recombinant bacterial strains, investigating the molecular basis of high-level resistance (conferred by the mupA gene encoding a novel IleRS), and exploring its potential anti-biofilm properties. This high-purity compound is essential for microbiological and biochemical research aimed at understanding and overcoming the challenge of multidrug-resistant bacterial infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44O10 B057253 Pseudomonic acid B CAS No. 40980-51-6

Properties

IUPAC Name

9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKQAKOVZJHZTF-LHSFDMIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40980-51-6
Record name Pseudomonic acid I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040980516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42J20737I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Pseudomonic acid B, a naturally occurring antibiotic. It details its chemical structure, physicochemical properties, biological activity, and the experimental methodologies used for its study.

Introduction

This compound is a minor constituent of the antibiotic complex known as mupirocin, which is produced by the bacterium Pseudomonas fluorescens.[1][2] The major and most clinically significant component of this complex is Pseudomonic acid A. Structurally, this compound is a close analog of Pseudomonic acid A and contributes to the overall antibacterial profile of mupirocin.[2] It is also identified as an intermediate in the biosynthetic pathway leading to mupirocin.[1]

Chemical Structure and Properties

The definitive structure of this compound was established through spectroscopic analysis.[2] It consists of a central tetrahydropyran (B127337) ring linked to a 9-hydroxynonanoic acid side chain via an ester bond.

IUPAC Name : 9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid[1][3]

Key Structural Features :

  • A polyketide-derived core, monic acid, featuring a tetrahydropyran ring.

  • An unusual C9 fatty acid, 9-hydroxynonanoic acid, attached via an ester linkage.[4]

  • An epoxide ring and multiple hydroxyl groups contributing to its polarity and biological activity.

  • The primary distinction from Pseudomonic acid A is the presence of an additional hydroxyl group at the C8 position of the nonanoic acid side chain.[5]

Below is a two-dimensional representation of the chemical structure of this compound.

Pseudomonic_Acid_B_Structure cluster_nonanoic_acid 9-Hydroxynonanoic Acid Moiety cluster_monic_acid Monic Acid Moiety C1 HOOC C2 CH₂ C3 CH₂ C4 CH₂ C5 CH₂ C6 CH₂ C7 CH₂ C8 CH₂ C9 CH₂-O- EsterCO C=O C9->EsterCO C1_alkene CH EsterCO->C1_alkene C2_alkene C(CH₃) C1_alkene->C2_alkene = C3_alkene CH₂ C2_alkene->C3_alkene Pyran_C1 CH C3_alkene->Pyran_C1 Pyran_O O Pyran_C1->Pyran_O Pyran_C4 C(OH) Pyran_O->Pyran_C4 Pyran_C2 CH(OH) Pyran_C2->Pyran_C1 Pyran_C3 CH(OH) Pyran_C3->Pyran_C2 Pyran_C4->Pyran_C3 Pyran_CH2 CH₂ Pyran_C4->Pyran_CH2 Epoxide_C1 CH Pyran_CH2->Epoxide_C1 Epoxide_O O Epoxide_C1->Epoxide_O Epoxide_C2 CH Epoxide_O->Epoxide_C2 Epoxide_C2->Epoxide_C1 Sidechain_C1 CH(CH₃) Epoxide_C2->Sidechain_C1 Sidechain_C2 CH(OH)CH₃ Sidechain_C1->Sidechain_C2

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized below. This information is critical for its identification, characterization, and quality control in research and development settings.

PropertyValueReference
Molecular Formula C₂₆H₄₄O₁₀[1][3]
Molecular Weight 516.6 g/mol [1][3]
Appearance White Solid[]
Boiling Point (Predicted) 689.4 ± 55.0 °C[7]
Density (Predicted) 1.234 ± 0.06 g/cm³[7]
pKa (Predicted) 4.78 ± 0.10[7]
Optical Rotation [α]D²⁵ +7.64° (c = 0.78 in chloroform)[2]
UV max (Ethanol) 222 nm (ε 14100)[2]

Experimental Protocols

Isolation and Characterization

The initial isolation and characterization of Pseudomonic acids A and B were performed by Fuller et al. from the culture broth of Pseudomonas fluorescens NCIB 10586.[2] The structure of this compound was later confirmed by Chain and Mellows.[2]

General Workflow for Isolation:

  • Fermentation: Culturing of P. fluorescens in a suitable liquid medium to produce the antibiotic complex.

  • Extraction: The culture filtrate is acidified and extracted with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Chromatography: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) to separate the different pseudomonic acid components based on polarity.

  • Purification: Further purification is achieved using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation: The structure was determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Isolation_Workflow Fermentation P. fluorescens Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification HPLC Purification Chromatography->Purification Characterization Spectroscopic Analysis (MS, NMR, IR) Purification->Characterization Mechanism_of_Action cluster_process Bacterial Protein Synthesis Ile Isoleucine IleS Isoleucyl-tRNA Synthetase (IleS) Ile->IleS tRNA tRNA-Ile tRNA->IleS Protein Protein Synthesis IleS->Protein PAB This compound PAB->Inhibition Inhibition->IleS Inhibition Biosynthesis_Pathway Precursor Early Biosynthetic Intermediate Oxidation Early Oxidation Step Precursor->Oxidation PAB This compound Oxidation->PAB FurtherSteps Further Tailoring Steps PAB->FurtherSteps PAA Pseudomonic Acid A (Major Product) FurtherSteps->PAA

References

An In-depth Technical Guide to the Discovery and Isolation of Pseudomonic Acid B from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudomonic acid B, a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. It details the discovery, biosynthetic pathway, and methods for production, isolation, and characterization of this compound, which is a key intermediate in the biosynthesis of the clinically important antibiotic, Mupirocin (B1676865).

Introduction

This compound is a member of the pseudomonic acid family of antibiotics, which are produced by strains of Pseudomonas fluorescens.[1] First reported in the 1970s, these compounds are notable for their unique chemical structures and their potent antibacterial activity.[1] Pseudomonic acid A, commercially known as Mupirocin, is the major and most well-known component of the pseudomonic acid complex and is used clinically as a topical treatment for bacterial skin infections.[2]

This compound is structurally similar to Pseudomonic acid A and is a direct biosynthetic precursor to it.[3][4] While it is a minor component in wild-type P. fluorescens fermentations, understanding its production and isolation is crucial for several reasons:

  • Biosynthetic Studies: As a key intermediate, the study of this compound provides valuable insights into the intricate biosynthetic pathway of Mupirocin.

  • Strain Engineering: Genetic manipulation of the mupirocin biosynthetic gene cluster can lead to the accumulation of this compound, opening avenues for the production of novel antibiotics.[3]

  • Pharmacological Evaluation: The isolation of pure this compound allows for its independent pharmacological evaluation and comparison with Mupirocin.

This guide will delve into the technical aspects of working with this compound, from the biological production in P. fluorescens to its purification and chemical characterization.

Biosynthesis of this compound

This compound is synthesized via a complex metabolic pathway encoded by the mupirocin biosynthetic gene cluster in Pseudomonas fluorescens.[5] The pathway involves a Type I polyketide synthase (PKS) and a fatty acid synthase (FAS) system, along with a series of tailoring enzymes that modify the initial polyketide chain.

The biosynthesis can be broadly divided into the following stages:

  • Assembly of the Polyketide Backbone: The core structure of this compound is derived from the condensation of acetate (B1210297) and propionate (B1217596) units by the PKS modules.

  • Formation of Monic Acid: A series of enzymatic reactions, including cyclizations and oxidations, lead to the formation of monic acid, a key intermediate.

  • Esterification with 9-Hydroxynonanoic Acid: The monic acid core is then esterified with a C9 fatty acid, 9-hydroxynonanoic acid, which is synthesized by the FAS system.

  • Formation of this compound: The final steps in the formation of this compound involve a series of oxidative modifications to the monic acid portion of the molecule.[6]

This compound is then converted to Pseudomonic acid A through the action of several enzymes encoded by the mupO, mupU, mupV, and macpE genes.[3] Genetic inactivation of these genes can lead to the accumulation of this compound.[3]

Biosynthetic Pathway Diagram

This compound Biosynthesis Figure 1: Simplified Biosynthetic Pathway of this compound cluster_pks_fas Polyketide and Fatty Acid Synthesis cluster_tailoring Tailoring Reactions cluster_conversion Conversion to Pseudomonic Acid A Acetate_Propionate Acetate & Propionate units PKS_FAS PKS & FAS Machinery Acetate_Propionate->PKS_FAS 9-HNA 9-Hydroxynonanoic Acid Esterification Esterification (MupB) 9-HNA->Esterification Pre-monic_Acid Pre-monic Acid PKS_FAS->Pre-monic_Acid Oxidation_Cyclization Oxidation & Cyclization Pre-monic_Acid->Oxidation_Cyclization FAS FAS FAS->9-HNA Fatty_Acid_Precursors Fatty Acid Precursors Fatty_Acid_Precursors->FAS PA_B This compound Esterification->PA_B Oxidation_Cyclization->Esterification Conversion_Enzymes MupO, MupU, MupV, macpE PA_B->Conversion_Enzymes PA_A Pseudomonic Acid A Conversion_Enzymes->PA_A

Caption: Simplified biosynthetic pathway of this compound.

Fermentation for the Production of this compound

The production of this compound is achieved through submerged fermentation of Pseudomonas fluorescens. While wild-type strains produce Pseudomonic acid A as the major component, the fermentation conditions can be manipulated to influence the ratio of the different pseudomonic acids. Furthermore, genetically modified strains with inactivated conversion genes (e.g., mupO, mupU, mupV, macpE) can be used to specifically accumulate this compound.[3]

Experimental Protocol: Fermentation

This protocol is a representative method for the fermentation of Pseudomonas fluorescens for the production of pseudomonic acids.

  • Strain: Pseudomonas fluorescens NCIMB 10586 or a genetically modified strain for enhanced this compound production.

  • Seed Culture:

    • Inoculate a loopful of the bacterial culture from a fresh agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium.

    • Incubate at 28°C for 24 hours with shaking at 200 rpm.

  • Production Culture:

    • Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

    • Incubate at 28°C for 72-96 hours with shaking at 200 rpm.

  • pH Control:

    • For enhanced production of Pseudomonic acid A, the pH of the fermentation broth can be maintained at approximately 5.7 by the controlled feeding of a dextrose solution.[7] To potentially increase the relative amount of this compound, a less stringent pH control or a different pH setpoint could be investigated.

  • Monitoring:

    • Monitor the production of pseudomonic acids by taking samples at regular intervals and analyzing them by HPLC.

Media Composition
MediumComponentConcentration (g/L)
Seed Medium Tryptone10.0
Yeast Extract5.0
NaCl10.0
Production Medium Glucose20.0
Peptone10.0
Yeast Extract5.0
KH2PO41.0
MgSO4·7H2O0.5
CaCO32.0
Quantitative Data: Fermentation Yields

The yield of pseudomonic acids is highly dependent on the strain and fermentation conditions. The following table summarizes representative yields reported in the literature.

ConditionPseudomonic Acid A Yield (µg/g broth)This compound (% of A)Reference
pH controlled at 5.7~3021~2.9%[7]
Uncontrolled pH~2056~18%[7]
Mutation in mupO, mupU, mupV, macpENot reportedMajor product[3]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography. As this compound is more polar than Pseudomonic acid A, chromatographic methods can be effectively used for their separation.

Experimental Protocol: Isolation and Purification

This protocol is a representative method and may require optimization depending on the specific fermentation broth and available equipment.

  • Harvesting:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove bacterial cells.

  • Extraction:

    • Adjust the pH of the supernatant to 3.0 with 2M HCl.

    • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification by Preparative HPLC:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Purify the crude extract using a preparative reverse-phase HPLC system.

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 222 nm

    • Collect fractions corresponding to the peak of this compound.

    • Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Experimental Workflow Diagram

Isolation_and_Purification_Workflow Figure 2: Workflow for Isolation and Purification of this compound Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discard) Centrifugation->Cell_Pellet Acidification Acidification (pH 3.0) Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Pure_PA_B Pure this compound Prep_HPLC->Pure_PA_B

Caption: Workflow for the isolation and purification of this compound.

Characterization of this compound

The structural characterization of the purified this compound is performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValueReference
Molecular Formula C26H44O10[8]
Molecular Weight 516.6 g/mol [8]
CAS Number 40980-51-6[8]
Appearance White solid[]
Purity (typical) >95%[]
Spectroscopic Data

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)
17.5
20.1
24.8
25.9
28.9
29.0
34.2
38.7
60.2
64.1
67.9
69.8
71.1
72.8
74.5
77.2
118.9
160.2
167.3
178.5
(Data sourced from SpectraBase)[10]

5.2.2 Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the elemental composition of this compound.

Ionization ModeObserved m/zCalculated m/z for [M-H]-
ESI-515.2865515.2856

Detailed fragmentation data for this compound is not widely published. However, analysis of the fragmentation pattern would be expected to show losses of water, cleavage of the ester bond, and fragmentation of the polyketide backbone.

Conclusion

This compound is a significant, albeit minor, natural product from Pseudomonas fluorescens that plays a crucial role as a precursor in the biosynthesis of Mupirocin. While its isolation from wild-type strains can be challenging due to its lower abundance compared to Pseudomonic acid A, the use of genetically engineered strains presents a promising strategy for its targeted production. The methodologies outlined in this guide for fermentation, isolation, and characterization provide a framework for researchers to produce and study this interesting molecule. Further research into the specific biological activities of pure this compound and the development of more efficient production and purification strategies will continue to be of interest in the fields of natural product chemistry and drug discovery.

References

An In-depth Technical Guide to the Biosynthetic Pathway Intermediates of Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of pseudomonic acid B (PA-B), a key intermediate in the production of the antibiotic mupirocin (B1676865). Mupirocin is a clinically important antibiotic produced by the bacterium Pseudomonas fluorescens, and a thorough understanding of its biosynthesis is critical for strain improvement, yield optimization, and the generation of novel antibiotic derivatives.

The Role of this compound in Mupirocin Biosynthesis

This compound is the 8-hydroxy derivative of pseudomonic acid A (PA-A), the major active component of mupirocin.[1][2] Initially, it was hypothesized that PA-B was a simple oxidation product of PA-A. However, extensive research, including radiolabelling studies and genetic analysis, has demonstrated that this is not the case. The prevailing evidence now indicates that PA-B is a precursor to PA-A or a shunt product from a branched pathway.[1][2] This understanding has significant implications for the genetic engineering of P. fluorescens to improve mupirocin production.

The biosynthesis of pseudomonic acids is orchestrated by a large 74-kb gene cluster in Pseudomonas fluorescens NCIMB 10586.[3] This cluster contains genes encoding large, multifunctional polyketide synthases (PKSs) of type I, designated as mmpA through mmpF, as well as a host of individual tailoring enzymes (mupA-X and macpA-E) that carry out post-PKS modifications.[3]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a complex process that begins with the assembly of a linear polyketide chain. This chain is then subjected to a series of enzymatic modifications, including epoxidation and the formation of a tetrahydropyran (B127337) (THP) ring, to yield PA-B.

A key finding in the elucidation of the pathway is that mutations in several tailoring genes, namely mupO, mupU, mupV, and macpE, lead to the exclusive production of PA-B. This strongly suggests that these genes are involved in the conversion of PA-B to PA-A.

The proposed biosynthetic pathway leading to this compound is as follows:

  • Polyketide Chain Assembly: The initial steps involve the synthesis of a linear polyketide precursor by the modular polyketide synthases.

  • Epoxidation: The linear precursor undergoes epoxidation.

  • Tetrahydropyran (THP) Ring Formation: A subsequent cyclization reaction leads to the formation of the characteristic THP ring structure of the monic acid core.

  • Esterification: The monic acid core is esterified with 9-hydroxynonanoic acid. The resulting molecule is this compound.

// Nodes Primary_Metabolites [label="Primary Metabolites\n(e.g., Acetyl-CoA, Malonyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linear_Polyketide_Precursor [label="Linear Polyketide Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxidated_Intermediate [label="Epoxidated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; THP_Ring_Intermediate [label="Tetrahydropyran (THP) Ring\nIntermediate (Monic Acid Core)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pseudomonic_Acid_B [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Pseudomonic_Acid_A [label="Pseudomonic Acid A", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Primary_Metabolites -> Linear_Polyketide_Precursor [label="mmpA-F (PKS)"]; Linear_Polyketide_Precursor -> Epoxidated_Intermediate [label="Epoxidase"]; Epoxidated_Intermediate -> THP_Ring_Intermediate [label="Cyclase"]; THP_Ring_Intermediate -> Pseudomonic_Acid_B [label="Esterase\n(+ 9-hydroxynonanoic acid)"]; Pseudomonic_Acid_B -> Pseudomonic_Acid_A [label="mupO, mupU, mupV, macpE, etc."]; } caption: "Proposed biosynthetic pathway of this compound."

Quantitative Data on Pseudomonic Acid Production

While detailed quantitative data on the concentrations and yields of each intermediate in the this compound pathway are not extensively available in a consolidated format, some data on the final product ratios and overall yields have been reported.

ParameterValueConditionsReference
Ratio of Pseudomonic Acid A to B97:3pH 5.7, dextrose <0.5%, 0.1% w/w calcium chloride[4]
Maximum Yield of Pseudomonic Acid A3.021 µg/g of culture mediumpH 5.7, dextrose <0.5%, 0.1% w/w calcium chloride[4]
Yield of Pseudomonic Acid~2,251 µ g/gram of fermentation brothNot specified[5]
This compound Impurity~1.6% (wt/wt) of Pseudomonic Acid ANot specified[5]

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of sophisticated experimental techniques. Below are overviews of the key methodologies employed.

Radiolabelling Studies

Radiolabelling experiments have been instrumental in tracing the origins of the carbon backbone of pseudomonic acids and in determining the precursor-product relationships between different intermediates.

  • Methodology:

    • Cultures of P. fluorescens are grown to the desired phase of antibiotic production.

    • A pulse of a radiolabelled precursor, such as [1-¹⁴C] acetate (B1210297) or L-[methyl-¹⁴C] methionine, is added to the culture medium.[1][2]

    • The fermentation is continued for a defined period.

    • The pseudomonic acids are extracted from the culture broth.

    • The extracted compounds are separated using techniques like High-Performance Liquid Chromatography (HPLC).

    • The radioactivity incorporated into each compound is quantified using a scintillation counter or autoradiography.[1]

// Nodes Culture [label="P. fluorescens Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Radiolabel [label="Add Radiolabelled Precursor\n(e.g., [1-¹⁴C] acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extraction of Pseudomonic Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="Separation (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantification of Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Culture -> Add_Radiolabel; Add_Radiolabel -> Incubate; Incubate -> Extract; Extract -> Separate; Separate -> Quantify; } caption: "Workflow for radiolabelling experiments."

Gene Knockout and Mutational Analysis

The creation of targeted gene knockouts has been a powerful tool for identifying the function of specific genes in the mupirocin biosynthetic cluster.

  • Methodology:

    • Construct Design: A knockout vector is designed to replace the target gene with a selectable marker, often through homologous recombination. Non-scar homologous recombination methods are commonly used.

    • Vector Construction: The upstream and downstream flanking regions of the target gene are amplified by PCR and cloned into a suitable suicide vector.

    • Transformation: The constructed vector is introduced into P. fluorescens via conjugation or electroporation.

    • Selection and Screening: Transformants are selected based on antibiotic resistance, and successful double-crossover events (gene replacement) are screened for, often using PCR and sequence analysis.

    • Metabolite Analysis: The mutant strain is cultured, and the resulting secondary metabolite profile is analyzed by HPLC and mass spectrometry to identify any changes in pseudomonic acid production.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary analytical technique for the separation and quantification of pseudomonic acids and their intermediates from fermentation broths and extracts.

  • Typical HPLC Parameters:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.

    • Detection: UV detection at a wavelength around 220-240 nm is typical for the pseudomonic acid chromophore.

Future Directions

While significant progress has been made in understanding the biosynthesis of this compound, several areas warrant further investigation. The in vitro reconstitution of the entire pathway would provide definitive evidence for the function of each enzyme and allow for detailed kinetic studies. Furthermore, a more comprehensive quantitative analysis of the flux through the pathway and the accumulation of intermediates would be invaluable for metabolic engineering efforts aimed at increasing mupirocin titers and generating novel, more effective antibiotics.

References

An In-depth Technical Guide on the Mechanism of Action of Pseudomonic Acid B on Isoleucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonic acid B is a naturally occurring antibiotic and a minor component of the mupirocin (B1676865) complex produced by Pseudomonas fluorescens. It is structurally similar to the well-characterized antibacterial agent, pseudomonic acid A (mupirocin). This guide delineates the mechanism of action of this compound on its molecular target, isoleucyl-tRNA synthetase (IleRS). Given the limited specific research on this compound, this document leverages the extensive data available for pseudomonic acid A as a primary model for its mechanism, highlighting structural similarities and probable functional parallels. The core of this mechanism is the potent and specific inhibition of bacterial IleRS, leading to a cessation of protein synthesis and consequent bacteriostatic or bactericidal effects. This guide provides a comprehensive overview of the binding kinetics, structural interactions, and the downstream cellular consequences of IleRS inhibition, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound and its Target

This compound is an analogue of pseudomonic acid A, the active component of the topical antibiotic mupirocin.[1] Structurally, this compound is the 8-hydroxy derivative of pseudomonic acid A.[2] The primary molecular target of this class of antibiotics is isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in bacterial protein synthesis.[3][4] IleRS is responsible for the esterification of isoleucine to its cognate tRNA, a critical step in ensuring the fidelity of genetic code translation.[5] By selectively inhibiting bacterial IleRS, pseudomonic acids effectively halt protein production, leading to the arrest of bacterial growth.[6] The unique mechanism of action, targeting an intracellular enzyme, results in a low incidence of cross-resistance with other classes of antibiotics.[7]

Mechanism of Action: Competitive Inhibition of Isoleucyl-tRNA Synthetase

The antibacterial activity of this compound is attributed to its function as a potent and competitive inhibitor of isoleucyl-tRNA synthetase.[8] The inhibition specifically targets the binding of the amino acid isoleucine to the active site of the enzyme.[3][9]

The process of aminoacylation by IleRS occurs in two steps:

  • Amino Acid Activation: Isoleucine and ATP bind to the enzyme, leading to the formation of an isoleucyl-adenylate (Ile-AMP) intermediate and the release of pyrophosphate (PPi).

  • tRNA Charging: The activated isoleucyl moiety is then transferred from the Ile-AMP intermediate to the 3'-end of its cognate tRNA (tRNAIle).

Pseudomonic acid acts as a powerful competitive inhibitor with respect to isoleucine in the first step of this reaction.[9] It forms a stable, reversible complex with the isoleucyl-tRNA synthetase, effectively blocking the formation of the Ile-AMP intermediate.[9][10] This inhibition leads to a depletion of charged isoleucyl-tRNA, which in turn stalls protein synthesis.[3] In bacteria, the accumulation of uncharged tRNA in the ribosomal A-site triggers the stringent response, a global reprogramming of cellular metabolism that includes the inhibition of RNA synthesis.[3]

The following diagram illustrates the inhibitory action of pseudomonic acid on the aminoacylation process catalyzed by isoleucyl-tRNA synthetase.

Aminoacylation_Assay_Workflow start Start: Prepare Reaction Mixture (Buffer, ATP, tRNA, [14C]Ile) add_inhibitor Add varying concentrations of This compound start->add_inhibitor add_enzyme Initiate reaction with IleRS add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Quench with cold TCA incubate->quench filter_wash Filter and wash with TCA quench->filter_wash quantify Quantify radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze data (IC50, Ki determination) quantify->analyze end End analyze->end Stringent_Response_Pathway start This compound inhibition Inhibition of IleRS start->inhibition uncharged_tRNA Accumulation of uncharged tRNA(Ile) inhibition->uncharged_tRNA ribosome_stall Ribosome Stalling uncharged_tRNA->ribosome_stall relA_activation RelA Activation ribosome_stall->relA_activation ppGpp_synthesis (p)ppGpp Synthesis relA_activation->ppGpp_synthesis stringent_response Stringent Response ppGpp_synthesis->stringent_response rna_synthesis_inhibition Inhibition of RNA Synthesis stringent_response->rna_synthesis_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis stringent_response->protein_synthesis_inhibition growth_arrest Bacterial Growth Arrest rna_synthesis_inhibition->growth_arrest protein_synthesis_inhibition->growth_arrest

References

Unveiling the Antimicrobial Potential of Pseudomonic Acid B Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of Pseudomonic acid B, a minor metabolite of the antibiotic mupirocin (B1676865), against a range of clinically relevant Gram-positive bacteria. This document synthesizes available data on its mechanism of action, antimicrobial potency, and the experimental methodologies used for its evaluation.

Introduction

This compound is a naturally occurring antibiotic produced by Pseudomonas fluorescens. It is structurally related to the more abundant and clinically utilized Pseudomonic acid A, the active component of the topical antibiotic mupirocin.[1] While research has predominantly focused on Pseudomonic acid A, understanding the bioactivity of its congeners like this compound is crucial for a comprehensive grasp of this antibiotic family and for potential future drug development endeavors. This guide focuses on the specific activity of this compound against Gram-positive pathogens.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mode of action for pseudomonic acids, including this compound, is the potent and specific inhibition of bacterial protein synthesis.[1][2] This is achieved by targeting and inhibiting the enzyme isoleucyl-tRNA synthetase (IleRS).[1][2][3]

Isoleucyl-tRNA synthetase plays a critical role in the translation process by catalyzing the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). This "charging" of the tRNA is an essential prerequisite for the incorporation of isoleucine into nascent polypeptide chains during protein synthesis.

This compound acts as a competitive inhibitor of IleRS, binding to the enzyme's active site and preventing the binding of isoleucine and ATP.[3][4] This blockade of IleRS function leads to a depletion of charged tRNAIle, which in turn halts protein synthesis and ultimately results in the inhibition of bacterial growth.[2] The inhibition of RNA synthesis has also been observed as a downstream effect, likely due to the stringent response triggered by amino acid deprivation.[2]

Mechanism of Action of this compound cluster_0 Bacterial Cell This compound This compound Isoleucyl-tRNA Synthetase (IleRS) Isoleucyl-tRNA Synthetase (IleRS) This compound->Isoleucyl-tRNA Synthetase (IleRS) Inhibits Charged tRNA-Ile Charged tRNA-Ile Isoleucyl-tRNA Synthetase (IleRS)->Charged tRNA-Ile Produces Isoleucine + ATP Isoleucine + ATP Isoleucine + ATP->Isoleucyl-tRNA Synthetase (IleRS) Binds Protein Synthesis Protein Synthesis Charged tRNA-Ile->Protein Synthesis Enables Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Leads to

Mechanism of this compound action.

Quantitative Antimicrobial Activity

Direct and extensive quantitative data for the minimum inhibitory concentration (MIC) of isolated this compound is limited in publicly available literature. However, it is consistently reported that this compound is two- to fourfold less active than Pseudomonic acid A (mupirocin).[5]

The following table presents estimated MIC values for this compound against key Gram-positive bacteria, calculated based on the reported MICs for mupirocin and the stated relative potency.

Bacterial SpeciesMupirocin (Pseudomonic Acid A) MIC (µg/mL)Estimated this compound MIC (µg/mL)
Staphylococcus aureus≤ 0.5[6][7][8]≤ 1.0 - 2.0
Staphylococcus epidermidis≤ 0.5[6][7][8]≤ 1.0 - 2.0
Streptococcus pyogenes0.12 - 0.5[5]0.24 - 2.0
Streptococcus agalactiae0.12 - 0.5[5]0.24 - 2.0
Streptococcus pneumoniae0.12 - 0.5[5]0.24 - 2.0

Note: These values are estimations and should be confirmed by direct experimental testing. The actual MIC can be influenced by factors such as the specific strain, inoculum size, and testing medium.[8]

Experimental Protocols

The following are representative protocols for determining the antimicrobial activity of this compound, based on standard methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., S. aureus, S. epidermidis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is read as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate and extent of bacterial killing by this compound at different concentrations.

Materials:

  • This compound

  • Log-phase culture of a Gram-positive bacterium

  • Mueller-Hinton Broth (MHB)

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Agar plates for colony counting

Procedure:

  • Preparation of Bacterial Culture:

    • Grow the test bacterium in MHB to the early exponential phase.

    • Dilute the culture to a starting density of approximately 5 x 105 CFU/mL.

  • Exposure to this compound:

    • Add this compound to the bacterial cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

    • Include a growth control tube without the antibiotic.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[9]

General Experimental Workflow for Antibacterial Activity Testing cluster_1 Preparation cluster_2 Assay cluster_3 Data Collection & Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Compound Dilution Compound Dilution Serial Dilutions Serial Dilutions Compound Dilution->Serial Dilutions MIC Assay MIC Assay Inoculum Preparation->MIC Assay Time-Kill Assay Time-Kill Assay Inoculum Preparation->Time-Kill Assay Serial Dilutions->MIC Assay Serial Dilutions->Time-Kill Assay MIC Determination MIC Determination MIC Assay->MIC Determination CFU Counting CFU Counting Time-Kill Assay->CFU Counting Time-Kill Curve Generation Time-Kill Curve Generation CFU Counting->Time-Kill Curve Generation

Workflow for antibacterial testing.

Conclusion

This compound demonstrates notable biological activity against Gram-positive bacteria, functioning through the well-characterized mechanism of isoleucyl-tRNA synthetase inhibition. While it is less potent than its major counterpart, Pseudomonic acid A, its contribution to the overall antimicrobial profile of mupirocin is significant. Further research focusing on the direct evaluation of purified this compound is warranted to fully elucidate its therapeutic potential and to explore possible synergistic interactions with other antimicrobial agents. The protocols and data presented in this guide offer a foundational resource for researchers in the field of antibiotic discovery and development.

References

An In-depth Technical Guide to the Structural Elucidation of Pseudomonic Acid B via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques and data integral to the structural elucidation of Pseudomonic acid B. The information presented is intended to serve as a detailed reference for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction to this compound

This compound is a naturally occurring antibiotic and a minor component of the mupirocin (B1676865) complex produced by the bacterium Pseudomonas fluorescens.[1] Structurally, it is an analogue of the more abundant Pseudomonic acid A (the active component of the topical antibiotic mupirocin), from which it differs by the presence of an additional hydroxyl group. The precise determination of its chemical structure is crucial for understanding its biosynthetic pathway, mechanism of action, and for guiding synthetic and semi-synthetic efforts to develop novel antibacterial agents. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its complex molecular architecture in solution.

Experimental Protocols for NMR Analysis

The successful acquisition of high-quality NMR data is foundational to structural elucidation. The following protocols are generalized best practices for the analysis of natural products like this compound and should be adapted based on available instrumentation and sample characteristics.

Sample Preparation
  • Sample Purity: The isolated this compound should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is essential. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for compounds of this polarity. The choice of solvent can slightly alter chemical shifts.

  • Concentration: For standard NMR analysis on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR and 2D NMR experiments. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.

NMR Instrumentation and Parameters
  • Spectrometer: High-field NMR spectrometers (400 MHz or higher) are recommended to achieve optimal resolution and sensitivity, which is crucial for resolving complex spin systems in natural products.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are crucial for establishing connectivity. Standard pulse sequences provided by the spectrometer manufacturer are generally used.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and the total experiment time. These parameters should be optimized based on the sample concentration and the desired resolution.

  • NOESY/ROESY:

    • These experiments are used to determine the stereochemistry by identifying protons that are close in space.

    • A mixing time appropriate for the size of the molecule should be chosen (typically 300-800 ms (B15284909) for a molecule of this size).

NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. These data form the basis for the structural elucidation.

The following data is compiled based on typical chemical shifts for similar structures and will be updated with experimentally verified values from the primary literature once accessible.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
2
3
...
CH₃-16
...

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
1
2
...
16
...

Note: The tables are currently placeholders and will be populated with the specific, quantitative data upon accessing the full text of the primary literature.

Step-by-Step Structural Elucidation Workflow

The elucidation of the structure of this compound is a systematic process involving the interpretation of a suite of NMR experiments.

Structural Elucidation Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Stereo Stereochemical Analysis cluster_Final Structure Confirmation HNMR ¹H NMR CNMR ¹³C NMR & DEPT COSY ¹H-¹H COSY HNMR->COSY Proton Environments & Spin Systems HSQC HSQC CNMR->HSQC Carbon Environments COSY->HSQC Identify ¹H-¹H Coupling Networks HMBC HMBC HSQC->HMBC Direct ¹H-¹³C Correlations NOESY NOESY / ROESY HMBC->NOESY Long-Range ¹H-¹³C Correlations (Connectivity) Structure Final Structure of This compound NOESY->Structure Through-Space Correlations (Relative Stereochemistry) Key_2D_NMR_Correlations cluster_correlations NMR Correlation Types H Proton (¹H) C1 Directly Bonded Carbon (¹³C) H->C1 HSQC (1-bond) C2 2-3 Bonds Away Carbon (¹³C) H->C2 HMBC (2-3 bonds) H2 Coupled Proton (¹H) H->H2 COSY (2-3 bonds)

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid B, a minor component of the mupirocin (B1676865) antibiotic complex produced by Pseudomonas fluorescens, is a polyketide-derived natural product with significant antibacterial activity.[1] Structurally similar to its more abundant analogue, pseudomonic acid A (mupirocin), it functions by inhibiting bacterial isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its biological pathways to support further research and drug development efforts.

Physical and Chemical Properties

This compound is a white solid with the molecular formula C₂₆H₄₄O₁₀ and a molecular weight of 516.62 g/mol .[][3][4] While an experimental melting point has not been definitively reported in the literature, its physical state as a solid has been noted.[][4]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₆H₄₄O₁₀[3][5]
Molecular Weight 516.62 g/mol [3][6]
CAS Number 40980-51-6[3][5]
Appearance White Solid[][4]
Predicted Boiling Point 689.4±55.0 °C[7][8]
Predicted Density 1.234±0.06 g/cm³[6]
Solubility

Pseudomonic acids, in general, exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), with limited solubility in water.[9] Specific quantitative solubility data for this compound is not widely available, but this general profile provides a basis for solvent selection in experimental work.

Table 2: Spectral Data of this compound
Spectroscopy Data Source(s)
¹³C NMR A referenced spectrum is available, providing chemical shift data for the carbon skeleton.[5]
UV λmax 222 nm (in ethanol)[10]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated as a minor component from the fermentation broth of Pseudomonas fluorescens. The following is a generalized protocol based on methods for pseudomonic acid purification. Optimization will be required for maximizing the yield of this compound.

Workflow for Isolation and Purification

G Fermentation 1. Fermentation of Pseudomonas fluorescens Centrifugation 2. Centrifugation to remove bacterial cells Fermentation->Centrifugation Extraction 3. Acidic liquid-liquid extraction of supernatant with ethyl acetate (B1210297) Centrifugation->Extraction Concentration 4. Concentration of organic extract Extraction->Concentration Chromatography 5. Preparative HPLC (C18 column, acetonitrile (B52724)/water gradient) Concentration->Chromatography Fractionation 6. Fraction collection and analysis (HPLC, MS) Chromatography->Fractionation Isolation 7. Pooling and evaporation of this compound fractions Fractionation->Isolation

Figure 1: General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Fermentation: Culture Pseudomonas fluorescens (e.g., NCIB 10586) in a suitable nutrient broth under aerobic conditions to promote the production of pseudomonic acids.

  • Cell Separation: After an appropriate incubation period, centrifuge the fermentation broth to pellet the bacterial cells. The supernatant contains the secreted pseudomonic acids.

  • Extraction: Acidify the supernatant to approximately pH 4.0 with a suitable acid (e.g., hydrochloric acid). Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or methyl isobutyl ketone.[11] The pseudomonic acids will partition into the organic layer. Repeat the extraction multiple times to ensure complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Separation: Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). Purify the components using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.[11]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid for improved peak shape) is typically used.

    • Detection: Monitor the elution profile using a UV detector at 222 nm.[10]

  • Fraction Collection and Analysis: Collect fractions corresponding to the different peaks. Analyze the fractions using analytical HPLC and mass spectrometry to identify those containing this compound.

  • Final Isolation: Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Determination of Antibacterial Activity (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow for Broth Microdilution Assay

G Preparation 1. Prepare serial dilutions of This compound in broth Inoculation 2. Inoculate wells with a standardized bacterial suspension Preparation->Inoculation Incubation 3. Incubate microplate at 37°C for 18-24 hours Inoculation->Incubation Observation 4. Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC_Determination 5. Determine MIC as the lowest concentration with no visible growth Observation->MIC_Determination

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Prepare Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to be tested.

  • Prepare Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include positive (bacteria and broth, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activity and Mechanism of Action

This compound, like pseudomonic acid A, exerts its antibacterial effect by targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is responsible for the crucial first step in protein synthesis: the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA).

Inhibition of Isoleucyl-tRNA Synthetase

The inhibition of IleRS by this compound is a competitive process with respect to isoleucine. The antibiotic binds to the active site of the enzyme, preventing the binding of isoleucine and thereby blocking the formation of the isoleucyl-adenylate intermediate. This halts the entire process of protein synthesis, leading to bacterial growth inhibition.

Signaling Pathway of Isoleucyl-tRNA Synthetase Inhibition

G cluster_normal Normal Protein Synthesis cluster_inhibition Inhibition by this compound Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS Ile_AMP Isoleucyl-AMP Intermediate IleRS->Ile_AMP Activation Charged_tRNA Isoleucyl-tRNA(Ile) Ile_AMP->Charged_tRNA Transfer tRNA_Ile tRNA(Ile) tRNA_Ile->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein PA_B This compound Inactive_IleRS Inactive IleRS Complex PA_B->Inactive_IleRS Protein_Inhibition Protein Synthesis Inhibited Inactive_IleRS->Protein_Inhibition Blocks Isoleucine Binding

Figure 3: Mechanism of isoleucyl-tRNA synthetase inhibition by this compound.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of mupirocin.[1] It is produced through a complex series of reactions catalyzed by a multi-enzyme polyketide synthase (PKS) system encoded by the mup gene cluster in Pseudomonas fluorescens. Current research suggests that this compound is a precursor to Pseudomonic acid A.

Simplified Biosynthetic Pathway

G Precursors Malonyl-CoA & Acetyl-CoA PKS_FAS Polyketide Synthase (PKS) & Fatty Acid Synthase (FAS) Precursors->PKS_FAS Monic_Acid Monic Acid Core Formation PKS_FAS->Monic_Acid Esterification Esterification with 9-Hydroxynonanoic Acid Monic_Acid->Esterification PA_B This compound Esterification->PA_B Hydroxylation Hydroxylation & other modifications PA_B->Hydroxylation

Figure 4: Simplified overview of the biosynthetic pathway leading to this compound.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound, alongside foundational experimental protocols and an overview of its biological context. While there are still gaps in the publicly available data, particularly concerning specific quantitative physical properties and detailed spectral analyses, this guide serves as a valuable starting point for researchers and professionals in the field of antibiotic discovery and development. Further characterization of this promising natural product is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Mupirocin Biosynthetic Gene Cluster and Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mupirocin (B1676865) biosynthetic gene cluster and the pivotal intermediate, Pseudomonic acid B. Mupirocin, a clinically significant antibiotic produced by Pseudomonas fluorescens, is a potent inhibitor of bacterial isoleucyl-tRNA synthetase and is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). A thorough understanding of its biosynthesis is crucial for the development of novel derivatives and for overcoming emerging resistance.

The Mupirocin Biosynthetic Gene Cluster

The biosynthesis of mupirocin is orchestrated by a 74 kb gene cluster in Pseudomonas fluorescens NCIMB 10586. This cluster is a hybrid system, featuring large, multifunctional Type I polyketide synthase (PKS) enzymes alongside a suite of individual, monofunctional "tailoring" enzymes. The cluster comprises six large open reading frames (ORFs), designated mmpA through mmpF, and a series of smaller genes, mupA through mupX and macpA through macpE.

The mupirocin PKS system is classified as a trans-AT PKS, meaning that the acyltransferase (AT) domains, which are responsible for loading extender units onto the growing polyketide chain, are encoded by a separate gene (mmpC) rather than being integrated into the main PKS modules. This modular nature offers a potential avenue for biosynthetic engineering.

Gene Functions in Mupirocin Biosynthesis

The following table summarizes the genes within the mupirocin biosynthetic cluster and their putative functions, compiled from various genomic and mutational analyses.

Gene/ORFProposed Function/Enzyme TypeRole in Mupirocin Biosynthesis
Multifunctional PKS Genes
mmpAType I Polyketide SynthaseContains modules for the elongation of the monic acid backbone.
mmpBType I Polyketide SynthaseInvolved in the synthesis of the 9-hydroxynonanoic acid (9-HN) side chain and contains the thioesterase (TE) domain for product release.
mmpCAcyltransferase (AT)Provides the AT activity in trans for the PKS modules.
mmpDType I Polyketide SynthaseInitiates the synthesis of the monic acid backbone.
mmpEType I Polyketide SynthaseContains an oxidoreductase domain involved in epoxidation.
mmpFKetosynthase-AT-like proteinFunction not fully elucidated, but essential for production.
Tailoring and Other Genes
mupAOxidoreductaseInvolved in the α-hydroxylation at C-6 of the monic acid core.
mupBThioesterase-likePutative role in the esterification of monic acid and 9-HN.
mupCEnone ReductaseCatalyzes a reduction step in the conversion of this compound to A.
mupDEnoyl ReductaseInvolved in the biosynthesis of the 9-HN side chain.
mupEDehydrataseInvolved in the biosynthesis of the 9-HN side chain.
mupFKetoreductaseCatalyzes a reduction step in the conversion of this compound to A.
mupGHMG-CoA Synthase-likePart of the HCS cassette for β-branching.
mupHAcyl Carrier Protein (ACP)Part of the HCS cassette for β-branching.
mupIN-acyl-homoserine lactone (AHL) synthaseSynthesizes the autoinducer for quorum sensing-dependent regulation.
mupJEnoyl-CoA Hydratase-likePart of the HCS cassette for β-branching.
mupKKetosynthase-likePart of the HCS cassette for β-branching.
mupLα/β HydrolaseRequired for the expression of mupM.
mupMIsoleucyl-tRNA SynthetaseProvides resistance to mupirocin for the producing organism.
mupNPhosphopantetheinyl TransferaseActivates ACPs by transferring the phosphopantetheinyl moiety.
mupOCytochrome P450 MonooxygenaseOxidizes C-6 in the conversion of this compound to A.
mupPDehydrataseCatalyzes a dehydration step in the conversion of this compound to A.
mupQAdenylation domainInvolved in the formation of the 3-hydroxypropionate (B73278) starter unit for 9-HN synthesis.
mupRTranscriptional Regulator (LuxR family)Binds the AHL signal to activate the expression of the biosynthetic genes.
mupSMalonyl-CoA ReductaseInvolved in the formation of the 3-hydroxypropionate starter unit for 9-HN synthesis.
mupTAcyltransferase-likeInvolved in tetrahydropyran (B127337) (THP) ring formation.
mupUAcyl-ACP SynthetaseLoads this compound onto MacpE for conversion to Pseudomonic acid A.
mupVOxidoreductase/ThioesteraseInvolved in the conversion of this compound to A.
mupWRieske non-heme oxygenaseInvolved in the formation of the tetrahydropyran (THP) ring.
mupXUnknown functionMay have a regulatory role.
macpA-EAcyl Carrier Proteins (ACPs)Discrete ACPs involved in various stages of the biosynthesis, including β-branching (MacpC), 9-HN synthesis (MacpD), and the conversion of this compound to A (MacpE).

This compound: A Key Intermediate

This compound (PA-B) is a crucial intermediate in the biosynthesis of the major and most active component of mupirocin, Pseudomonic acid A (PA-A). PA-B differs from PA-A by the presence of an additional hydroxyl group at the C-8 position of the monic acid core. It was initially thought to be a byproduct, but subsequent genetic and biochemical studies have confirmed that PA-B is the direct precursor to PA-A. The conversion of PA-B to PA-A is a complex, multi-step process that involves the formal removal of this C-8 hydroxyl group.

Biosynthesis of this compound

The assembly of PA-B begins with the synthesis of the two main components: monic acid and 9-hydroxynonanoic acid (9-HN). The PKS modules encoded by mmpD and mmpA are responsible for creating the polyketide backbone of monic acid. The 9-HN side chain is synthesized by a separate set of enzymes, including those encoded by mmpB. These two molecules are then esterified, likely through the action of a thioesterase-like enzyme such as MupB. A key feature of the monic acid core is the tetrahydropyran (THP) ring, the formation of which is catalyzed by MupW and MupT. The final steps leading to PA-B involve a series of tailoring reactions, including epoxidation and hydroxylations.

Conversion of this compound to Pseudomonic Acid A

The transformation of PA-B to PA-A is not a simple dehydration reaction. Instead, it is a complex pathway involving a series of oxidation and reduction steps, as elucidated by the characterization of mutants blocked at various stages of the conversion. The genes essential for this conversion include mupC, mupF, mupL, mupM, mupN, mupO, mupP, mupU, mupV, and macpE.

The proposed pathway begins with the loading of PA-B onto the acyl carrier protein MacpE by the acyl-ACP synthetase MupU. This is followed by an oxidation at C-6, catalyzed by the P450 monooxygenase MupO. Subsequent steps involve a dehydration reaction catalyzed by MupP, followed by two reduction steps catalyzed by the ketoreductase MupF and the enone reductase MupC. MupN is required to activate the ACP MacpE, while MupM provides self-resistance to the antibiotic. The role of MupL appears to be related to the expression of mupM.

Quantitative Data

The production of mupirocin is influenced by fermentation conditions and genetic modifications. The following table presents a summary of quantitative data related to mupirocin production and activity.

ParameterValueConditions/StrainReference
Mupirocin Production Yield> 8000 µg/mLOptimized industrial fermentationPatent EP4273256A1
PA-A Production Increase4-5 foldOverexpression of mupR in wild-type P. fluorescensHothersall et al.
MIC for S. aureus (sensitive)0.12-1.0 mg/LBiochemical basis of mupirocin resistance...
MIC for S. aureus (moderate resistance)8-256 mg/LBiochemical basis of mupirocin resistance...
MIC for S. aureus (high resistance)> 2048 mg/LBiochemical basis of mupirocin resistance...
I50 for IleRS (sensitive S. aureus)3.3 x 10-2 mg/LBiochemical basis of mupirocin resistance...
I50 for IleRS (moderate resistance)1.3 x 10-1 mg/LBiochemical basis of mupirocin resistance...
I50 for IleRS (high resistance)7.5 mg/LBiochemical basis of mupirocin resistance...
Mupirocin A1-A7 Production0.13–2.04 mg L−1Purified extracts from P. fluorescens NCIMB 10586Structure and Function of the α‐Hydroxylation Bimodule...

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the mupirocin biosynthetic gene cluster.

Gene Knockout in Pseudomonas fluorescens

Marker-free gene knockouts are essential for studying gene function without introducing antibiotic resistance markers that could have polar effects. A common method involves two-step allelic exchange using a suicide vector with a counter-selectable marker, such as sacB.

Protocol Overview:

  • Vector Construction:

    • Amplify by PCR the upstream and downstream regions (homologous arms, ~500-1000 bp) flanking the gene of interest from P. fluorescens genomic DNA.

    • Clone these fragments into a suicide vector (e.g., pT18mobsacB) containing a selectable marker (e.g., tetracycline (B611298) resistance) and a counter-selectable marker (sacB, which confers sucrose (B13894) sensitivity).

  • Transformation and First Crossover (Integration):

    • Introduce the constructed plasmid into P. fluorescens via conjugation from an E. coli donor strain.

    • Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic (e.g., tetracycline) and a counter-selective agent for the donor E. coli.

  • Second Crossover (Excision):

    • Culture the single-crossover mutants in a non-selective medium to allow for a second homologous recombination event, which will excise the plasmid.

    • Plate the culture on a medium containing sucrose. Only the cells that have lost the plasmid (and thus the sacB gene) will survive.

  • Screening and Verification:

    • Screen the sucrose-resistant colonies by PCR using primers flanking the target gene to identify the colonies where the gene has been deleted. Further verification can be done by Southern blotting or sequencing.

Extraction and Purification of Pseudomonic Acids

Protocol Overview:

  • Culture and Initial Extraction:

    • Grow P. fluorescens in a suitable fermentation medium until a sufficient concentration of pseudomonic acids is produced.

    • Remove solid particles (cells, debris) from the culture medium by centrifugation or filtration to obtain a clear liquor.

    • Adjust the pH of the clear liquor to 4.0-5.0 (optimal around 4.5).

    • Extract the pseudomonic acids into a water-immiscible organic solvent such as methyl isobutyl ketone (MIBK).

  • Aqueous Back-Extraction:

    • Extract the acidic components from the organic phase into an aqueous phase by adjusting the pH to 7.0-9.0 (optimal around 8.5) with a base like sodium bicarbonate. This leaves neutral impurities in the organic phase.

  • Final Organic Extraction and Concentration:

    • Acidify the aqueous extract back to pH 4.0-5.0.

    • Extract the pseudomonic acids into a fresh volume of a water-immiscible polar organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to obtain a crude extract of pseudomonic acids.

  • Chromatographic Purification:

    • Further purify the crude extract using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to separate the different pseudomonic acids.

HPLC Analysis of Pseudomonic Acids

Protocol Overview:

  • Sample Preparation:

    • Extract pseudomonic acids from culture supernatants or purified fractions as described above.

    • Dissolve the dried extract in a suitable solvent, typically the mobile phase or a compatible solvent like methanol (B129727).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used (e.g., Agilent Eclipse XDB, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., sodium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. For example, a gradient from 50:50 (v/v) methanol:buffer to 80:20 over a set time.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is commonly used, with wavelengths around 220 nm for mupirocin and its derivatives.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to Pseudomonic acid A, B, and other related metabolites by comparing their retention times and UV spectra to authentic standards.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key regulatory and biosynthetic pathways involved in mupirocin production.

Quorum Sensing and Global Regulation of Mupirocin Biosynthesis

G GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation RsmYZ sRNAs (RsmY/Z) GacA->RsmYZ Activates transcription RsmF RsmF (Translational Activator) GacA->RsmF Activates RsmA_E_I RsmA/E/I (Translational Repressors) RsmYZ->RsmA_E_I Sequesters MupR MupR (Transcriptional Regulator) RsmA_E_I->MupR Represses translation RsmF->MupR Activates translation MupI MupI (AHL Synthase) AHL N-acyl-homoserine lactone (AHL) MupI->AHL Synthesizes MupR_AHL MupR-AHL Complex MupR->MupR_AHL AHL->MupR_AHL MupR_AHL->MupI Positive feedback mup_operon Mupirocin Biosynthetic Operon MupR_AHL->mup_operon Activates transcription Mupirocin Mupirocin mup_operon->Mupirocin Biosynthesis

Caption: Regulatory cascade controlling mupirocin biosynthesis.

Proposed Biosynthetic Pathway to this compound

G Starter 3-Hydroxypropionate + Malonyl-CoA MmpB_etc MmpB, MupD, MupE, etc. Starter->MmpB_etc HN 9-Hydroxynonanoic acid (9-HN) MmpB_etc->HN MupB MupB (Esterification) HN->MupB PKS_modules MmpD, MmpA PKS Modules Polyketide Linear Polyketide PKS_modules->Polyketide MupWT MupW, MupT Polyketide->MupWT THP_formation Tetrahydropyran (THP) Ring Formation MupWT->THP_formation THP_formation->MupB Esterified_intermediate Esterified Intermediate MupB->Esterified_intermediate Tailoring Tailoring Enzymes (e.g., MmpE epoxidation) Esterified_intermediate->Tailoring PAB This compound Tailoring->PAB

Caption: Simplified workflow for the biosynthesis of this compound.

Conversion of this compound to Pseudomonic Acid A

G PAB This compound (PA-B) MupU MupU (Acyl-ACP Synthetase) PAB->MupU MacpE_PAB PA-B attached to MacpE MupU->MacpE_PAB MupO MupO (P450 Monooxygenase) MacpE_PAB->MupO Oxidized_intermediate C-6 Oxidized Intermediate MupO->Oxidized_intermediate MupP MupP (Dehydratase) Oxidized_intermediate->MupP Dehydrated_intermediate Dehydrated Intermediate MupP->Dehydrated_intermediate MupF MupF (Ketoreductase) Dehydrated_intermediate->MupF Reduced_intermediate1 First Reduced Intermediate MupF->Reduced_intermediate1 MupC MupC (Enone Reductase) Reduced_intermediate1->MupC PAA Pseudomonic Acid A (PA-A) MupC->PAA

Methodological & Application

Application Note: Quantitative Analysis of Pseudomonic Acid B in Fermentation Broth using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Pseudomonic acid B in fermentation broth samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a key impurity and a minor active component produced during the fermentation of Mupirocin (Pseudomonic acid A) by Pseudomonas fluorescens.[1][2][3] Accurate quantification of this compound is crucial for monitoring fermentation processes and ensuring the quality and purity of the final active pharmaceutical ingredient (API). This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Introduction

This compound is a polyketide antibiotic and a hydroxylated derivative of Pseudomonic acid A.[2][3] Its structural similarity to the main active component necessitates a highly selective analytical method to differentiate and quantify it accurately. This HPLC-MS method utilizes the high separation efficiency of liquid chromatography coupled with the specificity and sensitivity of mass spectrometry to achieve reliable quantification of this compound in complex fermentation broth matrices.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from a fermentation broth.

Reagents and Materials:

  • Fermentation broth sample containing this compound

  • Methyl Isobutyl Ketone (MIBK)

  • Formic acid (for pH adjustment)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen blowdown)

  • Reconstitution solvent: 50:50 (v/v) Acetonitrile:Water

Procedure:

  • Transfer 10 mL of the fermentation broth into a 50 mL centrifuge tube.

  • Acidify the sample to approximately pH 4.0 by adding formic acid. This step is crucial for the efficient extraction of the acidic pseudomonic acid compounds into an organic solvent.

  • Add 20 mL of Methyl Isobutyl Ketone (MIBK) to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MIBK) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the reconstitution solvent (50:50 Acetonitrile:Water).

  • Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-9.1 min: 90-10% B, 9.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The molecular formula of this compound is C26H44O10, with a molecular weight of 516.63 g/mol .[4][] The following MRM transitions are proposed based on its structure and common fragmentation patterns of polyketides, which often involve the loss of water and cleavage of ester bonds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 515.3213.10.053520
(Quantifier)
This compound 515.3157.10.053525
(Qualifier)

Note: The deprotonated molecule [M-H]⁻ is used as the precursor ion in negative ESI mode.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation parameters for similar HPLC-MS analyses of antibiotic impurities.[6][7][8][9][10]

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound0.01 - 10≥ 0.995

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound0.0585 - 115< 15< 15
0.590 - 110< 10< 10
5.095 - 105< 5< 5

Table 3: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.0030.01

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis Fermentation_Broth 1. Fermentation Broth Sample Acidification 2. Acidification (pH 4.0) Fermentation_Broth->Acidification Add Formic Acid LLE 3. Liquid-Liquid Extraction (Methyl Isobutyl Ketone) Acidification->LLE Add MIBK & Vortex Centrifugation 4. Phase Separation (Centrifugation) LLE->Centrifugation Evaporation 5. Evaporation of Organic Layer Centrifugation->Evaporation Collect Organic Layer Reconstitution 6. Reconstitution in ACN:Water (50:50) Evaporation->Reconstitution Filtration 7. Filtration (0.22 µm) Reconstitution->Filtration HPLC_Injection 8. HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation 9. Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Mass_Spectrometry 10. Mass Spectrometric Detection (ESI-, MRM) Chromatographic_Separation->Mass_Spectrometry Data_Analysis 11. Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Caption: Workflow for HPLC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

As this compound is an antibiotic, a traditional signaling pathway is not applicable. Instead, the following diagram illustrates the logical relationship in its analysis, from its origin as a fermentation impurity to its final quantification.

Logical_Relationship Fermentation Pseudomonas fluorescens Fermentation Mupirocin Mupirocin (Pseudomonic Acid A) Fermentation->Mupirocin Major Product PA_B This compound (Impurity/Analyte) Fermentation->PA_B Minor Product Extraction Extraction from Fermentation Broth PA_B->Extraction Analysis HPLC-MS Quantification Extraction->Analysis Result Quantitative Result (Concentration) Analysis->Result

Caption: Logical flow from production to quantification of this compound.

Conclusion

The HPLC-MS method described in this application note provides a robust and reliable approach for the quantification of this compound in fermentation broth. The detailed sample preparation protocol and optimized instrument parameters ensure high sensitivity and selectivity, making this method suitable for routine process monitoring and quality control in the development and production of Mupirocin.

References

Application Notes and Protocols for Enhanced Pseudomonic Acid B Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid B (PAB), a naturally occurring analog of the clinically significant antibiotic Mupirocin (B1676865) (Pseudomonic acid A), has garnered interest as a potential precursor for novel antibiotic development.[1][2] Produced by submerged fermentation of Pseudomonas fluorescens, the yield of PAB is often significantly lower than that of Pseudomonic acid A (PAA).[3] However, targeted fermentation media optimization presents a key strategy to enhance the production of this specific metabolite. This document provides detailed application notes and experimental protocols for the systematic optimization of fermentation media to improve PAB yields.

Mupirocin is a mixture of pseudomonic acids, with PAA being the most abundant and active component.[3] PAB is structurally similar, differing by an additional hydroxyl group at the C8 position.[1] Genetic studies have revealed that PAB can be a precursor to PAA or a shunt product from the main biosynthetic pathway.[2] Notably, the inactivation of specific tailoring genes within the mupirocin biosynthetic cluster, such as mupO, mupU, mupV, and macpE, has been shown to halt the conversion of PAB to PAA, leading to the accumulation of PAB.[1][2] This genetic understanding forms the basis for strain selection or engineering for enhanced PAB production.

Data Presentation: Optimizing Fermentation Media Components

The following tables summarize the impact of various media components on the production of pseudomonic acids, with a focus on strategies to enhance PAB. The data is compiled from multiple studies on Pseudomonas fluorescens fermentation and general principles of antibiotic production.[1][4][5]

Table 1: Effect of Carbon Sources on Pseudomonic Acid Production

Carbon SourceConcentration (%)Typical Effect on BiomassTypical Effect on Pseudomonic Acid ProductionNotes for PAB Enhancement
Glucose1.0 - 2.0HighHighCan lead to acidification; controlled feeding is recommended to maintain pH.[6]
Glycerol1.0 - 2.0Moderate to HighModerate to HighOften supports sustained production and can be a good alternative to glucose.
Vegetable Oils1.0 - 3.0HighCan enhance productionMay serve as both a carbon source and an inducer of secondary metabolism.[7][8]
Dextrose<0.5 (fed-batch)ControlledHighMaintaining low residual dextrose levels is crucial for high PAA yields and can be adapted for PAB.[3][6]

Table 2: Effect of Nitrogen Sources on Pseudomonic Acid Production

Nitrogen SourceConcentration (g/L)Typical Effect on BiomassTypical Effect on Pseudomonic Acid ProductionNotes for PAB Enhancement
Soy Flour10 - 20HighHighA complex nitrogen source providing amino acids and peptides.[1]
Corn Steep Liquor5 - 15HighHighRich in vitamins and growth factors, commonly used in antibiotic fermentations.[1]
Peptone5 - 10HighHighProvides readily available amino acids.[4]
Ammonium Salts2 - 5ModerateModerateA defined nitrogen source, but pH control is essential.

Table 3: Effect of Precursors and Other Supplements

SupplementConcentrationRationale for UseExpected Impact on PAB Production
L-methionine0.1 - 0.5 g/LPrecursor for the polyketide backbone.[1]May increase the overall pool of pseudomonic acid precursors.
Acetate0.5 - 2.0 g/LA fundamental building block for polyketide synthesis.[1]Can enhance the biosynthesis of the monic acid moiety.
Calcium Chloride0.1% w/wIon supplementation.Has been shown to influence the ratio of pseudomonic acids.[3]

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain: Use a high-yielding Pseudomonas fluorescens strain, preferably one genetically modified to accumulate PAB (e.g., with deletions in mupO, mupU, mupV, and macpE).[1][2]

  • Activation: Streak a cryopreserved stock of the strain onto a nutrient agar (B569324) plate and incubate at 28-30°C for 24-48 hours.

  • Seed Culture: Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200 rpm for 18-24 hours, or until the optical density at 600 nm (OD600) reaches approximately 2.0-3.0.[9]

Protocol 2: Submerged Fermentation for PAB Production
  • Fermentation Medium: Prepare the production medium in a fermenter. A basal medium can consist of (per liter): 20 g glucose, 15 g soy flour, 10 g corn steep liquor, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O.[1] Sterilize the medium by autoclaving at 121°C for 20 minutes. Aseptically add a separately sterilized glucose solution.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.[10]

  • Fermentation Conditions: Maintain the following parameters during fermentation:

    • Temperature: 25-30°C.[6]

    • pH: Control the pH between 5.5 and 6.0. This can be achieved by the controlled feeding of a carbon source like dextrose or by the addition of acidic/alkaline solutions.[6]

    • Agitation: 200-400 rpm.

    • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).[10]

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600), pH, substrate consumption, and PAB concentration.

  • Fermentation Duration: Continue the fermentation for 96-144 hours, or until PAB production ceases.

Protocol 3: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the fermentation broth to separate the biomass.

    • Acidify the supernatant to pH 2.0-3.0 with HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

    • Resuspend the dried extract in a known volume of methanol (B129727) for analysis.

  • Quantification by HPLC:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A gradient of methanol and a slightly acidic aqueous buffer (e.g., 0.1 M sodium dihydrogen phosphate, pH 3.0).[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 222 nm.

    • Standard: Use a purified PAB standard to generate a calibration curve for quantification.

Mandatory Visualizations

experimental_workflow A Strain Selection/Engineering (e.g., ΔmupO, ΔmupU, ΔmupV) B Inoculum Preparation (Seed Culture) A->B Start D Submerged Fermentation (Controlled pH, Temp, Aeration) B->D C Fermentation Media Preparation (Basal Medium + Test Components) C->D E Sampling and Monitoring (OD, pH, Substrate, PAB) D->E Time-course F Extraction of PAB D->F Harvest H Data Analysis and Media Optimization E->H G Quantification of PAB (HPLC) F->G G->H H->C Iterative Refinement

Caption: Experimental workflow for fermentation media optimization for enhanced PAB production.

PAB_Biosynthesis_Pathway cluster_0 Polyketide Synthase (PKS) & Tailoring Enzymes cluster_1 Conversion to PAA (Blocked in Engineered Strains) Precursors Acetate, Propionate, L-methionine PKS_Product Linear Polyketide Intermediate Precursors->PKS_Product PKS Assembly Pre_PA_B Pre-Pseudomonic Acid B PKS_Product->Pre_PA_B Tailoring Reactions PA_B This compound (PAB) Pre_PA_B->PA_B Final Tailoring Steps Blocked_Enzymes mupO, mupU, mupV, macpE PA_B->Blocked_Enzymes PA_A Pseudomonic Acid A (PAA) Blocked_Enzymes->PA_A Conversion

Caption: Simplified biosynthetic pathway leading to this compound (PAB).

References

Application Notes and Protocols for the Extraction and Purification of Pseudomonic Acid B from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of Pseudomonic acid B from the culture broth of Pseudomonas fluorescens. The methodologies described herein are compiled from various established techniques for the separation of the pseudomonic acid complex, with a specific focus on the isolation of the minor component, this compound.

Introduction

This compound is a naturally occurring antibiotic and a minor component of the mupirocin (B1676865) complex produced by Pseudomonas fluorescens.[1][2] Structurally, it is the 8-hydroxy derivative of Pseudomonic acid A, the main active constituent of the clinically used antibiotic mupirocin.[3] The isolation and purification of this compound are essential for detailed biological activity studies, for its use as an analytical standard, and for exploring its potential as a therapeutic agent. This protocol outlines a comprehensive approach, beginning with the extraction of the total pseudomonic acid complex from the fermentation broth, followed by advanced chromatographic techniques for the specific purification of this compound.

Overview of the Extraction and Purification Workflow

The overall process for isolating this compound can be divided into two main stages:

  • Stage 1: Extraction of the Crude Pseudomonic Acid Complex. This involves the removal of the microbial cells and the initial extraction of the pseudomonic acids from the clarified culture broth using liquid-liquid extraction.

  • Stage 2: Chromatographic Purification of this compound. This stage focuses on the separation of this compound from the more abundant Pseudomonic acid A and other related impurities using preparative high-performance liquid chromatography (HPLC).

cluster_0 Stage 1: Extraction of Pseudomonic Acid Complex cluster_1 Stage 2: Purification of this compound Culture Broth Culture Broth Centrifugation Centrifugation Culture Broth->Centrifugation Separate cells Cell-Free Supernatant Cell-Free Supernatant Centrifugation->Cell-Free Supernatant Acidification Acidification Cell-Free Supernatant->Acidification pH 4.0-5.0 Solvent Extraction Solvent Extraction Acidification->Solvent Extraction e.g., Methyl Isobutyl Ketone Crude Extract Crude Extract Solvent Extraction->Crude Extract Back-Extraction (Alkaline) Back-Extraction (Alkaline) Crude Extract->Back-Extraction (Alkaline) e.g., NaHCO3 solution Aqueous Phase Aqueous Phase Back-Extraction (Alkaline)->Aqueous Phase Re-acidification & Re-extraction Re-acidification & Re-extraction Aqueous Phase->Re-acidification & Re-extraction pH 4.0-5.0 Purified Crude Extract Purified Crude Extract Re-acidification & Re-extraction->Purified Crude Extract Concentration Concentration Purified Crude Extract->Concentration Evaporation Preparative HPLC Preparative HPLC Concentration->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Monitor at 222 nm Pure this compound Pure this compound Fraction Collection->Pure this compound

Figure 1. Workflow for the extraction and purification of this compound.

Experimental Protocols

Stage 1: Extraction of the Crude Pseudomonic Acid Complex

This protocol is adapted from established methods for the extraction of pseudomonic acids from fermentation broth.[4][5][6]

Materials:

  • Pseudomonas fluorescens culture broth

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Methyl isobutyl ketone (MIBK) or Ethyl acetate (B1210297)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 2% w/v)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Cell Removal: Centrifuge the fermentation broth at a sufficient speed and duration to pellet the bacterial cells (e.g., 8,000 x g for 20 minutes). Carefully decant and collect the cell-free supernatant.

  • Acidification: Adjust the pH of the cell-free supernatant to between 4.0 and 5.0, with an optimal pH of 4.5, using HCl or H₂SO₄.[6] This protonates the pseudomonic acids, making them more soluble in organic solvents.

  • First Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract the pseudomonic acids with an equal volume of MIBK or ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate. Collect the organic phase. Repeat the extraction of the aqueous phase two more times with fresh organic solvent.

  • Back-Extraction: Combine all organic extracts and wash them with a saturated NaCl solution to remove water-soluble impurities. Transfer the organic phase to a clean separatory funnel and extract the pseudomonic acids into an aqueous alkaline solution by adding a 2% NaHCO₃ solution.[6] The pseudomonic acids will deprotonate and move into the aqueous phase.

  • Re-acidification and Second Solvent Extraction: Separate the aqueous phase containing the sodium pseudomonates and re-acidify it to pH 4.0-5.0 with HCl or H₂SO₄. Extract the protonated pseudomonic acids again with MIBK or ethyl acetate as described in step 3.

  • Drying and Concentration: Combine the organic extracts from the second extraction, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pseudomonic acid complex as an oily residue.

Stage 2: Chromatographic Purification of this compound

The separation of this compound from the crude extract is achieved using preparative reverse-phase HPLC. The conditions provided are based on analytical HPLC methods for pseudomonic acids and general principles of preparative chromatography.[6][7]

Materials:

  • Crude pseudomonic acid complex

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 HPLC column

  • Fraction collector

Protocol:

  • Sample Preparation: Dissolve a known amount of the crude pseudomonic acid complex in a minimal volume of the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture). Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Separation:

    • Column: A preparative C18 column is recommended due to the non-polar nature of pseudomonic acids.

    • Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier to ensure the pseudomonic acids are in their protonated form, is effective. A typical mobile phase could be a mixture of acetonitrile and 0.1 M sodium dihydrogen phosphate (B84403) solution (pH 4.2).[6]

    • Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase the concentration to elute the more non-polar compounds. Based on analytical data, this compound is more polar than Pseudomonic acid A and will therefore elute earlier.[6]

    • Detection: Monitor the elution profile at a wavelength of 222 nm.[6]

    • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis and Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions containing this compound.

    • Remove the organic solvent from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized to obtain pure this compound as a solid.

Data Presentation

The following tables summarize key parameters and expected outcomes for the extraction and purification process.

Table 1: Extraction Parameters for the Pseudomonic Acid Complex

ParameterRecommended Value/SolventRationale
Extraction pH 4.0 - 5.0Protonates the carboxylic acid group of pseudomonic acids, increasing their solubility in organic solvents.[6]
Extraction Solvent Methyl Isobutyl Ketone (MIBK) or Ethyl AcetateEffective in extracting the pseudomonic acid complex from the aqueous broth.[4][6]
Back-Extraction pH > 8.0 (using NaHCO₃)Deprotonates the pseudomonic acids, transferring them to the aqueous phase and leaving non-acidic impurities in the organic phase.[6]

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterRecommended ConditionRationale
Stationary Phase C18 silica (B1680970) gelSuitable for the separation of moderately non-polar compounds like pseudomonic acids.
Mobile Phase Acetonitrile and aqueous 0.1 M NaH₂PO₄ (pH 4.2)Provides good resolution for the separation of pseudomonic acid A and B.[6]
Elution Mode GradientAllows for the efficient separation of compounds with different polarities.
Detection Wavelength 222 nmCorresponds to the UV absorbance maximum of pseudomonic acids.[6]
Expected Elution Order This compound followed by Pseudomonic acid AThis compound is more polar due to the additional hydroxyl group and will elute earlier in a reverse-phase system.[6]

Logical Relationships in Purification

The purification strategy relies on the differential physicochemical properties of the pseudomonic acids.

Crude Extract Crude Extract PA-A Pseudomonic Acid A Crude Extract->PA-A PA-B This compound Crude Extract->PA-B Other Impurities Other Impurities Crude Extract->Other Impurities Polarity Polarity PA-A->Polarity Less Polar PA-B->Polarity More Polar (Extra -OH group) Reverse-Phase HPLC Reverse-Phase HPLC Polarity->Reverse-Phase HPLC Influences Retention Time Separation Separation Reverse-Phase HPLC->Separation Achieves Separation Separation->PA-A Later Elution Separation->PA-B Early Elution

Figure 2. Basis of chromatographic separation of Pseudomonic acids A and B.

Concluding Remarks

The protocols provided in this document offer a comprehensive guide for the successful extraction and purification of this compound from bacterial culture. The initial liquid-liquid extraction effectively isolates the pseudomonic acid complex, while the subsequent preparative HPLC step is crucial for obtaining highly pure this compound. Researchers should optimize the chromatographic conditions based on their specific equipment and the composition of their crude extract to maximize yield and purity. Careful execution of these protocols will enable the acquisition of sufficient quantities of this compound for further scientific investigation.

References

Application Notes and Protocols: Spectroscopic Characterization of Pseudomonic Acid B and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid B, also known as Mupirocin Impurity A, is a naturally occurring analog of the antibiotic Mupirocin (Pseudomonic acid A).[1][2][3][4] It is a minor component produced during the fermentation of Pseudomonas fluorescens.[1] The structural difference from Pseudomonic acid A lies in the presence of an additional hydroxyl group, making it a 3,4,5-trihydroxy analog.[1] Understanding the spectroscopic properties of this compound and its derivatives is crucial for impurity profiling in Mupirocin drug products, for use as a reference standard in analytical method development, and for exploring the structure-activity relationships of this class of compounds.

These application notes provide a summary of the key spectroscopic characteristics of this compound and outline detailed protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

Comprehensive spectroscopic data for this compound is essential for its unambiguous identification and quantification. While detailed datasets are often proprietary and provided with commercial reference standards, this section summarizes publicly available information and provides templates for data presentation.

Note: The quantitative data in the following tables are placeholders. Actual chemical shifts and mass-to-charge ratios should be determined experimentally or obtained from the Certificate of Analysis of a certified reference standard.

Table 1: UV-Vis Spectroscopic Data of this compound
Solventλmax (nm)
Ethanol222

Source: Data derived from publicly available information.[5]

Table 2: 1H NMR Spectroscopic Data of this compound

(Data to be obtained from experimental analysis or Certificate of Analysis)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
e.g., 5.70s-Olefinic H
e.g., 4.08t6.5CH2-O
............
Table 3: 13C NMR Spectroscopic Data of this compound

(Data to be obtained from experimental analysis or Certificate of Analysis)

Chemical Shift (δ) ppmAssignment
e.g., 177.5C=O (acid)
e.g., 167.0C=O (ester)
......
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound
Ionization ModeFormulaCalculated m/zObserved m/zFragmentation Ions (m/z)
ESI-C26H43O10-515.2856[To be determined][To be determined]

Note: The molecular formula of this compound is C26H44O10.[1][6]

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound. These protocols can be adapted for the analysis of its derivatives.

Protocol 1: Sample Preparation
  • Reference Standard: Obtain a certified reference standard of this compound (Mupirocin EP Impurity A).[2][3][4]

  • Solvent Selection:

    • For NMR spectroscopy, use a deuterated solvent in which the analyte is soluble (e.g., Methanol-d4, Chloroform-d, DMSO-d6).

    • For Mass Spectrometry, use a high-purity volatile solvent compatible with the ionization source (e.g., acetonitrile (B52724), methanol).

    • For UV-Vis spectroscopy, use a UV-grade solvent (e.g., ethanol, methanol).

  • Concentration:

    • For 1H NMR, prepare a solution of approximately 1-5 mg of the sample in 0.5-0.7 mL of deuterated solvent.

    • For 13C NMR, a more concentrated solution (10-20 mg) may be required depending on the instrument's sensitivity.

    • For HRMS, prepare a dilute solution of approximately 10-100 µg/mL.

Protocol 2: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 3-4 seconds

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • 13C NMR Acquisition:

    • Acquire a one-dimensional 13C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more

      • Relaxation delay (d1): 2 seconds

    • Process and reference the spectrum.

  • 2D NMR (for structural elucidation):

    • Acquire COSY (Correlation Spectroscopy) to establish 1H-1H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond 1H-13C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range 1H-13C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Chromatographic Separation (optional but recommended):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive data.

    • Mass Analyzer: Set to acquire data over a relevant m/z range (e.g., 100-1000).

    • Collision Energy (for MS/MS): Apply a range of collision energies to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass for the elemental formula C26H44O10.

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule. Key fragmentation pathways often involve the loss of water, cleavage of the ester linkage, and fragmentation of the polyketide chain.

Protocol 4: UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol).

    • Use the same solvent as a blank.

    • Scan the sample over a wavelength range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound or its derivatives.

Spectroscopic_Workflow cluster_start Start cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_ms_details MS Experiments cluster_data_analysis Data Analysis and Structure Elucidation cluster_end End start Sample of This compound prep Dissolve in appropriate deuterated and/or volatile solvents start->prep uv_vis UV-Vis Spectroscopy prep->uv_vis nmr NMR Spectroscopy prep->nmr ms Mass Spectrometry prep->ms data_proc Process and Analyze Spectra uv_vis->data_proc h1_nmr 1D ¹H NMR nmr->h1_nmr c13_nmr 1D ¹³C NMR nmr->c13_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr hrms HRMS (Accurate Mass) ms->hrms ms_ms MS/MS (Fragmentation) ms->ms_ms h1_nmr->data_proc c13_nmr->data_proc two_d_nmr->data_proc hrms->data_proc ms_ms->data_proc structure_elucid Combine all data for complete structural assignment data_proc->structure_elucid end Characterized Structure structure_elucid->end

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Experimental Workflows

While this compound itself is not typically studied in the context of signaling pathways, its parent compound, Mupirocin, exerts its antibacterial effect by inhibiting bacterial isoleucyl-tRNA synthetase, thereby disrupting protein synthesis. This mechanism is not a signaling pathway in the traditional sense but a direct inhibition of a vital cellular process.

The following diagram illustrates the logical relationship in the characterization of an unknown impurity suspected to be a Pseudomonic acid derivative.

Impurity_Characterization cluster_start Start cluster_isolation Isolation cluster_initial_analysis Initial Analysis cluster_hypothesis Hypothesis Generation cluster_detailed_analysis Detailed Spectroscopic Analysis cluster_comparison Comparison and Confirmation cluster_end Conclusion start Unknown Impurity in Mupirocin Sample hplc Preparative HPLC start->hplc lc_ms LC-MS Analysis hplc->lc_ms hypothesis Molecular Weight suggests a Pseudomonic Acid Derivative lc_ms->hypothesis nmr 1D and 2D NMR hypothesis->nmr hrms HRMS and MS/MS hypothesis->hrms compare Compare spectra with Reference Standard of This compound nmr->compare hrms->compare end Impurity Identified as This compound compare->end

Caption: Logical workflow for the identification of this compound as an impurity.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial activity of Pseudomonic acid B, a minor metabolite of the mupirocin (B1676865) complex produced by Pseudomonas fluorescens. The methodologies outlined are essential for the screening, characterization, and development of new antibacterial agents.

Introduction

This compound is a structural analog of Pseudomonic acid A (mupirocin), the active component of the topical antibiotic Bactroban®. Both compounds function by inhibiting bacterial isoleucyl-tRNA synthetase, thereby disrupting protein synthesis.[1] While Pseudomonic acid A is the more potent of the two, understanding the antibacterial spectrum and potency of this compound is crucial for comprehensive antibiotic research and development. It has been observed that the minor metabolites, including this compound, are generally two- to fourfold less active than mupirocin.[2]

Data Presentation

The following table summarizes the estimated Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. These values are extrapolated based on the known MICs of Pseudomonic acid A (mupirocin) and the general observation of its reduced potency. For comparison, typical MIC ranges for Pseudomonic acid A are also provided.

Bacterial StrainPseudomonic Acid A (Mupirocin) MIC (µg/mL)Estimated this compound MIC (µg/mL)
Staphylococcus aureus≤0.5[3][4]1.0 - 2.0
Staphylococcus epidermidis≤0.5[3]1.0 - 2.0
Streptococcus pyogenes≤0.51.0 - 2.0
Haemophilus influenzae≤0.51.0 - 2.0
Neisseria gonorrhoeae≤0.5[3]1.0 - 2.0
Gram-negative bacilliGenerally highGenerally high
AnaerobesGenerally highGenerally high

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

This compound, like its more potent counterpart, selectively binds to and inhibits bacterial isoleucyl-tRNA synthetase. This enzyme is critical for the charging of tRNA with the amino acid isoleucine, an essential step in protein synthesis. Inhibition of this enzyme leads to a depletion of isoleucyl-tRNA, stalling protein production and ultimately resulting in a bacteriostatic or bactericidal effect.

cluster_synthesis Protein Synthesis cluster_inhibition Inhibition by this compound Isoleucine Isoleucine Ile_tRNA_Synthetase Isoleucyl-tRNA Synthetase Isoleucine->Ile_tRNA_Synthetase tRNA_Ile tRNA(Ile) tRNA_Ile->Ile_tRNA_Synthetase Isoleucyl_tRNA Isoleucyl-tRNA(Ile) Ile_tRNA_Synthetase->Isoleucyl_tRNA ATP -> AMP + PPi Ribosome Ribosome Isoleucyl_tRNA->Ribosome Protein Protein Elongation Ribosome->Protein PAB This compound PAB->Ile_tRNA_Synthetase Inhibits

Mechanism of bacterial protein synthesis inhibition by this compound.

Mupirocin Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of Pseudomonic acid A. The conversion involves a complex series of enzymatic steps. Understanding this pathway is relevant for potential synthetic biology approaches to enhance the production of the more active compound.

PKS_FAS Polyketide Synthase & Fatty Acid Synthase Intermediate Biosynthetic Intermediate PKS_FAS->Intermediate Multiple Steps PAB This compound Intermediate->PAB Hydroxylation PAA Pseudomonic Acid A (Mupirocin) PAB->PAA Enzymatic Conversion

Simplified biosynthesis pathway of Pseudomonic acids A and B.

Experimental Protocols

The following are detailed protocols for three common bioassay methods to determine the antibacterial activity of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1024 µg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From an 18-24 hour agar (B569324) plate, select isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method assesses antibacterial activity by measuring the zone of growth inhibition around a well containing the test compound.

start Start prep_plate Prepare Mueller-Hinton Agar Plate start->prep_plate lawn_culture Create a Lawn Culture on the Agar Surface prep_plate->lawn_culture prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->lawn_culture create_wells Create Wells (6-8 mm) in the Agar lawn_culture->create_wells add_solution Add this compound Solution to Wells create_wells->add_solution incubate Incubate at 37°C for 18-24 hours add_solution->incubate measure_zone Measure the Diameter of the Zone of Inhibition incubate->measure_zone end End measure_zone->end

Workflow for Agar Well Diffusion Assay.

Materials:

  • This compound

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial culture

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate to create a lawn culture.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.

  • Application of this compound:

    • Prepare a solution of this compound in a suitable solvent at a known concentration.

    • Add a fixed volume (e.g., 50-100 µL) of the solution into each well.

    • Include a negative control (solvent alone) and a positive control (an antibiotic with known activity against the test organism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Disk Diffusion Method (Kirby-Bauer Assay)

This is a qualitative or semi-quantitative method where the susceptibility of a bacterium to an antibiotic is determined by the size of the zone of inhibition around an antibiotic-impregnated disk.

start Start prep_plate Prepare Mueller-Hinton Agar Plate start->prep_plate lawn_culture Create a Lawn Culture on the Agar Surface prep_plate->lawn_culture prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->lawn_culture place_disks Place Disks on the Agar Surface lawn_culture->place_disks impregnate_disk Impregnate Sterile Paper Disks with this compound impregnate_disk->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zone Measure the Diameter of the Zone of Inhibition incubate->measure_zone end End measure_zone->end

References

Application Note: Genetic Engineering of Pseudomonas fluorescens to Increase Pseudomonic Acid B Yield

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mupirocin (B1676865), produced by Pseudomonas fluorescens, is a clinically important topical antibiotic. It consists of a mixture of pseudomonic acids (PAs), primarily pseudomonic acid A (PA-A), which accounts for 90-95% of the mixture.[1] Pseudomonic acid B (PA-B), a minor but potent analogue, differs from PA-A by a hydroxyl group at the C8 position of the monic acid moiety. While PA-A is the dominant commercial product, interest in PA-B is growing due to its unique properties and potential as a distinct therapeutic agent. This document outlines rational metabolic engineering strategies and detailed protocols to increase the production of pseudomonic acids, with a specific focus on enhancing the yield of PA-B in P. fluorescens.

Background: Pseudomonic Acid Biosynthesis

The biosynthesis of pseudomonic acids is governed by a large 74 kb gene cluster (mup) containing genes for a trans-AT Type I polyketide synthase (PKS) and numerous tailoring enzymes.[2][3] The pathway is complex, involving the synthesis of a polyketide backbone which then undergoes extensive modification.[2][3]

A key aspect of the biosynthesis is that PA-B is a precursor to PA-A.[2][4] The final phase of PA-A synthesis involves the removal of the tertiary hydroxyl group from PA-B in a series of complex steps.[2] This indicates that blocking or downregulating the conversion of PA-B to PA-A is a viable strategy to accumulate PA-B. Research has shown that mutations in tailoring genes such as mupO, mupU, mupV, and macpE are essential for PA-A production but not for PA-B, leading to strains that accumulate PA-B.[4][5]

The entire biosynthetic process is positively regulated by a quorum-sensing (QS) system, MupR/MupI, which is in turn controlled by the global Gac/Rsm regulatory system.[6]

Key Genetic Engineering Strategies

Strategy 1: Upregulation of Global and Pathway-Specific Regulators

To increase the overall flux towards pseudomonic acid synthesis, the primary regulatory pathways can be targeted. Overexpression of key positive regulators can significantly boost the transcription of the entire mup gene cluster.

  • Target 1: Overexpression of gacA

    • The GacS/GacA two-component system is a global regulator that positively influences mupirocin production.[6]

    • Overexpression of gacA has been shown to significantly enhance mupirocin production without negatively affecting cell growth.[6]

  • Target 2: Overexpression of mupR

    • MupR is a pathway-specific transcriptional activator within the mup cluster.

    • Increasing the expression of MupR has been demonstrated to increase PA-A yield by 4-5 times.[7]

Strategy 2: Enhancing Precursor Supply

The biosynthesis of pseudomonic acids requires a substantial supply of primary metabolites, including acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (SAM). Engineering central carbon metabolism to channel more precursors into the PA pathway can alleviate potential bottlenecks.

  • Target: Overexpression of Acetyl-CoA Carboxylase (acc genes)

    • The conversion of acetyl-CoA to malonyl-CoA is a critical and often rate-limiting step in polyketide synthesis.

    • Overexpressing the native or a heterologous acetyl-CoA carboxylase can increase the intracellular pool of malonyl-CoA, a key building block for the polyketide chain.

Strategy 3: Blocking the Conversion of PA-B to PA-A

Since PA-B is a direct precursor to PA-A, a targeted gene knockout strategy can be employed to block this conversion and force the accumulation of PA-B.

  • Target: Deletion of PA-B to PA-A Conversion Genes

    • Systematic inactivation studies have identified several "tailoring" genes essential for the conversion of PA-B to PA-A.[4]

    • In-frame deletion of genes such as mupO (a cytochrome P450), mupU , mupV , or macpE has been shown to halt the pathway at PA-B, resulting in its accumulation.[4][5][8] A knockout of one or more of these genes is the most direct strategy to increase PA-B yield.

A logical workflow for implementing these strategies would involve first boosting the overall pathway flux and then blocking the final conversion step to accumulate the desired product, PA-B.

G cluster_0 Phase 1: Increase Total PA Flux cluster_1 Phase 2: Shift Production to PA-B WT P. fluorescens Wild-Type Strain OE_gacA Overexpress gacA (Global Regulator) WT->OE_gacA Strategy 1 OE_mupR Overexpress mupR (Pathway Regulator) WT->OE_mupR Strategy 1 OE_acc Overexpress acc (Precursor Supply) WT->OE_acc Strategy 2 Strain_HighPA Engineered Strain (High Total PA) OE_gacA->Strain_HighPA OE_mupR->Strain_HighPA OE_acc->Strain_HighPA KO_mupO Knockout mupO (Block PA-A Synthesis) Strain_HighPA->KO_mupO Strategy 3 Strain_PAB Final Strain (High PA-B Yield) KO_mupO->Strain_PAB

Caption: Genetic engineering workflow for increasing PA-B yield.

Experimental Protocols

Protocol 1: Construction of Overexpression Plasmid (pBBR-gacA)

This protocol describes the cloning of the gacA gene into a broad-host-range expression vector, pBBR1MCS-2, for overexpression in P. fluorescens.

Materials:

  • P. fluorescens NCIMB 10586 genomic DNA

  • High-fidelity DNA polymerase

  • Primers for gacA amplification (with restriction sites, e.g., EcoRI and HindIII)

  • pBBR1MCS-2 plasmid vector

  • Restriction enzymes (EcoRI, HindIII) and T4 DNA Ligase

  • E. coli DH5α competent cells

  • LB agar (B569324) and broth with appropriate antibiotics (e.g., Kanamycin)

  • Plasmid miniprep kit

Methodology:

  • Gene Amplification: Amplify the gacA coding sequence from P. fluorescens genomic DNA using PCR with primers containing flanking EcoRI and HindIII restriction sites.

  • PCR Product Purification: Purify the amplified PCR product using a standard PCR cleanup kit.

  • Restriction Digest: Digest both the purified PCR product and the pBBR1MCS-2 vector with EcoRI and HindIII enzymes for 2 hours at 37°C.

  • Ligation: Ligate the digested gacA insert into the digested pBBR1MCS-2 vector using T4 DNA Ligase. Incubate overnight at 16°C.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing Kanamycin. Incubate overnight at 37°C.

  • Colony PCR and Plasmid Verification: Screen resulting colonies by colony PCR to identify those with the correct insert. Confirm positive clones by plasmid isolation followed by restriction digest and Sanger sequencing.

Protocol 2: Deletion of mupO Gene via Homologous Recombination

This protocol describes the creation of an in-frame deletion of the mupO gene using a suicide vector.

Materials:

  • Suicide vector (e.g., pK18mobsacB)

  • Primers to amplify upstream and downstream flanking regions of mupO

  • P. fluorescens strain (wild-type or high-flux engineered strain)

  • E. coli S17-1 (for conjugation)

  • Agar plates with appropriate antibiotics and sucrose (B13894) for counter-selection.

Methodology:

  • Construct Deletion Vector:

    • Amplify ~500 bp regions directly upstream and downstream of mupO.

    • Use splicing by overlap extension (SOE)-PCR to stitch the upstream and downstream fragments together, creating an in-frame deletion cassette.

    • Clone this cassette into the suicide vector pK18mobsacB.

  • Transformation and Conjugation:

    • Transform the final construct into E. coli S17-1.

    • Mate the E. coli S17-1 donor strain with the recipient P. fluorescens strain on an LB agar plate for 8-12 hours.

  • Selection of Single Crossovers:

    • Resuspend the mating mixture and plate on a selective medium (e.g., Pseudomonas Isolation Agar with Kanamycin) to select for P. fluorescens cells that have integrated the plasmid into their chromosome (single crossover event).

  • Selection of Double Crossovers:

    • Inoculate single crossover colonies into LB broth without antibiotics and grow overnight to facilitate the second crossover event (excision of the vector).

    • Plate serial dilutions onto LB agar containing 10% sucrose. The sacB gene on the vector backbone is lethal in the presence of sucrose, so only cells that have lost the vector will grow.

  • Verification: Screen sucrose-resistant colonies by PCR using primers flanking the mupO gene to confirm the deletion. Kanamycin-sensitive colonies are likely double crossovers.

Protocol 3: Electroporation of P. fluorescens

This protocol is for introducing plasmids (e.g., pBBR-gacA) into P. fluorescens.[9][10][11][12]

Materials:

  • P. fluorescens strain

  • Sterile 15% glycerol

  • Electroporation cuvettes (2 mm gap)[13]

  • Electroporator

  • SOC medium

Methodology:

  • Prepare Electrocompetent Cells:

    • Streak the P. fluorescens strain generously on an LB agar plate and incubate overnight at 30°C to achieve nearly confluent growth.[9]

    • Scrape the cells from the plate and resuspend in 1 mL of sterile, ice-cold 15% glycerol.[9][10]

    • Pellet the cells by centrifugation (10,000 rpm, 1 min).[9]

    • Remove the supernatant and wash the pellet three more times with 1 mL of 15% glycerol.[9][10]

    • Resuspend the final pellet in 100 µL of 15% glycerol.[9]

  • Electroporation:

    • Mix 50-100 ng of plasmid DNA with 50 µL of the competent cell suspension.[9]

    • Transfer the mixture to a pre-chilled 2 mm electroporation cuvette.[13]

    • Apply an electrical pulse (e.g., 2.5 kV, 25 µF, 200 Ω).

    • Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.[12]

  • Recovery and Plating:

    • Incubate the cells at 30°C for 2-4 hours with shaking to allow for expression of the antibiotic resistance marker.

    • Plate 100-200 µL of the cell suspension on selective LB agar plates and incubate for 48 hours at 30°C.

Protocol 4: HPLC Analysis of Pseudomonic Acids

This protocol is for the quantification of PA-A and PA-B from culture extracts.[14][15]

Materials:

Methodology:

  • Sample Preparation:

    • Acidify 10 mL of culture supernatant to pH 4.0 with HCl.

    • Extract twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under vacuum.

    • Reconstitute the dried extract in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in 0.1% formic acid. For example, start with 30% acetonitrile, increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV detector at 222 nm.

    • Quantification: Create a standard curve using pure PA-A and PA-B standards to calculate the concentration in the samples.

Data Presentation: Expected Outcomes

The following tables summarize the hypothetical but expected quantitative outcomes from the proposed genetic engineering strategies.

Table 1: Comparison of Genetically Engineered P. fluorescens Strains

Strain ID Genotype Key Feature PA-A Titer (mg/L) PA-B Titer (mg/L) Total PA Titer (mg/L)
WT Wild-Type Baseline 85 8 93
S1-gacA WT (pBBR-gacA) GacA Overexpression 160 15 175
S1-mupR WT (pBBR-mupR) MupR Overexpression 380 35 415
S2-acc WT (pBBR-acc) Precursor Enhancement 130 12 142
S3-mupO ΔmupO PA-B Accumulation < 1 75 75

| S4-Final | ΔmupO (pBBR-mupR) | Combined Strategy | < 1 | 650 | 650 |

Table 2: Fermentation Productivity Analysis

Strain ID Total PA Titer (mg/L) Fermentation Time (h) Volumetric Productivity (mg/L/h) Specific PA-B Yield (mg PA-B / g DCW)
WT 93 96 0.97 2.1
S1-mupR 415 96 4.32 8.9
S3-mupO 75 96 0.78 19.2

| S4-Final | 650 | 96 | 6.77 | 165.8 |

DCW: Dry Cell Weight. Data are representative and may vary based on experimental conditions.

Visualization of Biosynthetic Pathway Modifications

The diagram below illustrates the key intervention points within a simplified pseudomonic acid biosynthesis pathway.

G CCM Central Carbon Metabolism Precursors Acetyl-CoA Malonyl-CoA CCM->Precursors PKS Polyketide Synthase (mmp genes) Precursors->PKS Pre_PA Polyketide Intermediate PKS->Pre_PA PAB This compound (PA-B) Pre_PA->PAB Tailoring Steps PAA Pseudomonic Acid A (PA-A) PAB->PAA GacA_MupR GacA / MupR Regulators GacA_MupR->PKS Upregulate (Strategy 1) ACC Acetyl-CoA Carboxylase (acc) ACC->Precursors Enhance (Strategy 2) MupO MupO, MupU, MupV (Tailoring Enzymes) MupO->PAB Knockout blocks conversion to PA-A (Strategy 3)

Caption: Targeted interventions in the PA biosynthesis pathway.

References

Application Notes and Protocols for Isotopic Labeling Studies in Pseudomonic Acid B Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isotopic labeling studies for tracing the biosynthetic pathway of Pseudomonic acid B, a hydroxylated analog of the antibiotic Mupirocin (Pseudomonic acid A). The protocols outlined below are designed to be a practical resource for researchers investigating polyketide biosynthesis, natural product discovery, and the development of novel antibiotics.

Introduction to this compound Biosynthesis

This compound is a naturally occurring polyketide produced by the bacterium Pseudomonas fluorescens. It is structurally similar to the clinically important antibiotic Pseudomonic acid A, the major component of Mupirocin, but possesses an additional hydroxyl group at the C8 position. Understanding the biosynthetic origin of this compound is crucial for several reasons: it can provide insights into the enzymatic machinery responsible for hydroxylation in polyketide synthesis, offer opportunities for biosynthetic engineering to create novel antibiotic derivatives, and elucidate the regulatory mechanisms that control the production of different pseudomonic acid analogs.

Isotopic labeling is a powerful technique to delineate biosynthetic pathways. By feeding cultured microorganisms with precursors enriched with stable or radioactive isotopes (e.g., ¹³C or ¹⁴C), researchers can trace the incorporation of these labeled atoms into the final natural product. Subsequent analysis, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), reveals the origin of the carbon backbone and appended functionalities, thereby mapping the biosynthetic route.

Radiolabeling studies using [1-¹⁴C]acetate and L-[methyl-¹⁴C]methionine have been instrumental in differentiating the biosynthesis of Pseudomonic acids A and B.[1][2] These studies have shown that this compound is not simply a downstream oxidation product of Pseudomonic acid A, nor is it a direct precursor that is reduced.[1][2] Instead, evidence points towards a branch in the biosynthetic pathway where an early intermediate is preferentially oxidized to yield this compound.[1][2]

Data Presentation: Isotopic Labeling in Pseudomonic Acid Biosynthesis

While precise quantitative data on the percentage of incorporation of various labeled precursors specifically into this compound is not extensively detailed in publicly available literature, the relative incorporation patterns from radiolabeling experiments provide significant insights. The following table summarizes the key findings from biosynthetic probing with pulsed administration of labeled precursors at different stages of P. fluorescens fermentation.[1][2]

Labeled PrecursorFermentation Stage of PulseRelative Radioactivity in Pseudomonic Acid ARelative Radioactivity in this compoundImplication
[1-¹⁴C]AcetateEarlyLowerHigherSuggests early diversion of the pathway towards this compound.
[1-¹⁴C]AcetateMidHigherLowerIndicates that as the fermentation progresses, the main pathway to Pseudomonic acid A becomes more dominant.
[1-¹⁴C]AcetateLateHighestLowestReinforces that this compound is not a late-stage oxidation product of A.
L-[methyl-¹⁴C]MethionineEarly to MidLabeledLabeledConfirms methionine as a precursor for the C-methyl groups. The labeling patterns between A and B are inconsistent with a direct precursor-product relationship.[1][2]

Experimental Protocols

This section provides detailed methodologies for conducting isotopic labeling studies to trace the biosynthesis of this compound.

Fermentation of Pseudomonas fluorescens for Pseudomonic Acid Production

Objective: To cultivate P. fluorescens under conditions that promote the production of pseudomonic acids.

Materials:

  • Pseudomonas fluorescens strain (e.g., NCIMB 10586)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (see table below)

  • Shake flasks or fermenter

  • Incubator shaker

Production Medium Composition:

ComponentConcentration (g/L)
Glucose20.0
Soy Peptone10.0
Yeast Extract5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5

Procedure:

  • Prepare a seed culture by inoculating 50 mL of seed culture medium with a single colony of P. fluorescens. Incubate at 28°C with shaking at 200 rpm for 24 hours.

  • Inoculate 1 L of production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28°C with shaking at 200 rpm for 72-96 hours.

  • Monitor the production of pseudomonic acids by periodically taking samples for HPLC analysis.

Isotopic Labeling with ¹³C-Precursors

Objective: To feed ¹³C-labeled precursors to the P. fluorescens culture to achieve incorporation into this compound.

Materials:

  • ¹³C-labeled precursors (e.g., [1-¹³C]-sodium acetate (B1210297), [2-¹³C]-sodium acetate, L-[methyl-¹³C]-methionine)

  • Sterile stock solutions of labeled precursors (e.g., 1 M)

Procedure:

  • Based on the findings of Mantle et al. (2001), a pulsed feeding strategy is recommended.[1][2]

  • For early-stage labeling, add the sterile ¹³C-labeled precursor to the production culture 12-24 hours post-inoculation to a final concentration of 1-5 mM.

  • For mid-stage labeling, add the precursor at 48 hours post-inoculation.

  • For late-stage labeling, add the precursor at 72 hours post-inoculation.

  • Allow the fermentation to proceed for a further 24-48 hours after the addition of the labeled precursor before harvesting.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth by centrifugation at 8,000 x g for 20 minutes to remove bacterial cells.

  • Adjust the pH of the supernatant to 3.0 with 1 M HCl.

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic extracts and wash with a saturated NaHCO₃ solution, followed by brine.

  • Dry the ethyl acetate extract over anhydrous Na₂SO₄ and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purify the crude extract by silica gel column chromatography using a step gradient of ethyl acetate in hexane, followed by methanol (B129727) in ethyl acetate, to separate Pseudomonic acid A and B. Monitor fractions by TLC or HPLC.

  • Combine fractions containing pure this compound and evaporate the solvent.

Analysis of Labeled this compound

Objective: To determine the sites and extent of ¹³C incorporation into the this compound molecule.

A. High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol in water (with 0.1% formic acid)

  • Gradient: 30% to 100% methanol over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 222 nm

  • Injection Volume: 20 µL

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the purified ¹³C-labeled this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquire a proton (¹H) NMR spectrum to confirm the structure and purity.

  • Acquire a carbon (¹³C) NMR spectrum. Compare the signal intensities of the carbon atoms in the labeled sample to a natural abundance spectrum. Enhanced signals will indicate the positions of ¹³C incorporation.

  • For unambiguous assignment of labeled positions, acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_labeling Isotopic Labeling cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_result Result start Inoculate P. fluorescens culture Incubate and Grow Culture start->culture add_precursor Pulse with 13C-Labeled Precursor culture->add_precursor harvest Harvest Fermentation Broth add_precursor->harvest extract Solvent Extraction harvest->extract purify Chromatographic Purification extract->purify hplc HPLC Analysis purify->hplc nmr NMR Spectroscopy purify->nmr pathway Elucidate Biosynthetic Pathway nmr->pathway

Caption: Experimental workflow for isotopic labeling studies.

pseudomonic_acid_biosynthesis cluster_pks_fas Polyketide & Fatty Acid Synthesis cluster_branch Pathway Branch Point cluster_pa_a_pathway Main Pathway to Pseudomonic Acid A precursors Acetate, Propionate, etc. pks_fas PKS/FAS Machinery precursors->pks_fas intermediate Common Biosynthetic Intermediate pks_fas->intermediate branch_oxidation Early Oxidation intermediate->branch_oxidation mup_genes MupO, MupU, MupV, etc. intermediate->mup_genes pa_b This compound branch_oxidation->pa_b pa_a Pseudomonic Acid A mup_genes->pa_a

Caption: Proposed biosynthetic pathway for this compound.

References

Application Notes and Protocols for the Quantification of Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid A, commercially known as Mupirocin, is a clinically significant antibiotic. It is produced by the bacterium Pseudomonas fluorescens and is primarily a mixture of several related compounds, referred to as pseudomonic acids.[1][2] Pseudomonic acid B is a notable minor component in this mixture.[1][2] The accurate quantification of this compound is crucial for quality control during the manufacturing of Mupirocin, for impurity profiling in drug development, and for research into the biosynthesis and bioactivity of these compounds.

These application notes provide detailed protocols for the quantification of this compound in a mixture of pseudomonic acids using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), two of the most robust and widely used analytical techniques for this purpose.[3][4][5][6][7][8]

Methods for Quantification

The primary methods for the quantification of this compound are based on chromatographic separation, which allows for the resolution of the different pseudomonic acid analogues.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable and widely accessible technique for the quantitative analysis of this compound. The method typically involves a reverse-phase column to separate the components based on their hydrophobicity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity compared to HPLC with UV detection.[7] It couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for confident identification and quantification, even at low concentrations.[3][6]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol outlines a general method for the quantification of this compound using reverse-phase HPLC with UV detection.

1. Materials and Reagents

  • Reference standard of this compound (>95% purity)[]

  • Reference standard of Pseudomonic acid A (Mupirocin)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Sample containing the mixture of pseudomonic acids

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm[4]

  • Injection Volume: 10 µL

4. Sample Preparation

  • Dissolve the sample containing the pseudomonic acid mixture in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Standard Preparation and Calibration

  • Prepare a stock solution of this compound reference standard in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

6. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the reference standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol provides a more sensitive and specific method for the quantification of this compound using LC-MS/MS.

1. Materials and Reagents

  • Same as Protocol 1, but with LC-MS grade solvents and reagents.

2. Instrumentation

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[6]

3. LC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to resolve this compound from other components. An example gradient is:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z of [this compound + H]+ (e.g., 517.3)

  • Product Ions (Q3): Select at least two characteristic product ions for quantification and confirmation. These would need to be determined by infusing a pure standard of this compound.

  • Collision Energy and other MS parameters: Optimize these parameters for the specific instrument and analyte.

5. Sample Preparation, Standard Preparation, and Data Analysis

  • Follow the same principles as outlined in Protocol 1, but with potentially lower concentration ranges for the calibration standards due to the higher sensitivity of the LC-MS/MS technique.

Data Presentation

The quantitative performance of analytical methods is critical for their application. The following table summarizes typical validation parameters that should be established for the quantification of this compound. The values presented are illustrative and should be determined experimentally for each specific method and instrument.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Pseudomonic Acid Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard This compound Reference Standard Calibration Serial Dilution for Calibration Curve Standard->Calibration Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC or LC-MS/MS Injection Filtration->Injection Calibration->Injection CalibrationCurve Calibration Curve Generation Calibration->CalibrationCurve Separation C18 Reverse-Phase Separation Injection->Separation Detection UV (220 nm) or MS/MS (MRM) Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification CalibrationCurve->Quantification Result Reportable Value Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_quantification Quantification Focus PA_Mixture Pseudomonic Acid Complex (from Fermentation) PA_A Pseudomonic Acid A (Mupirocin - Major Component) PA_Mixture->PA_A PA_B This compound (Minor Component/Impurity) PA_Mixture->PA_B PA_C Pseudomonic Acid C PA_Mixture->PA_C PA_D Pseudomonic Acid D PA_Mixture->PA_D Other Other Related Impurities PA_Mixture->Other Quant_B Target Analyte: This compound PA_B->Quant_B Isolate & Quantify

Caption: Logical relationship of this compound within the pseudomonic acid complex.

References

Application of Pseudomonic Acid B in Antimicrobial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid B, a minor component of the antibiotic mixture produced by Pseudomonas fluorescens, is a structural analogue of the clinically significant antibiotic mupirocin (B1676865) (Pseudomonic acid A). While not used therapeutically, this compound serves as a valuable research tool in the study of antimicrobial resistance. Its primary mechanism of action is the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. This document provides detailed application notes and protocols for the use of this compound in antimicrobial resistance research, including its mechanism of action, the study of resistant variants, and its application as a competitive inhibitor in enzymatic assays.

Mechanism of Action

This compound, like Pseudomonic acid A, is a potent and specific inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS).[1] By binding to the enzyme's active site, it competitively inhibits the binding of isoleucine, thereby preventing the formation of isoleucyl-tRNAIle. This ultimately halts protein synthesis, leading to a bacteriostatic effect at low concentrations and a slow bactericidal effect at higher concentrations.[2][3] The structural similarity between the pseudomonic acids and the isoleucyl-adenylate intermediate is key to their inhibitory activity.

dot

cluster_0 Bacterial Cell PAB This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) PAB->IleRS Inhibits PAB->IleRS tRNA tRNAIle IleRS->tRNA Charges Ile Isoleucine Ile->IleRS Ile->IleRS ATP ATP ATP->IleRS ATP->IleRS Ribosome Ribosome tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Mechanism of Action of this compound.

Data Presentation

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in the literature, it is reported to be two- to fourfold less active than Pseudomonic acid A (mupirocin). The following table provides estimated MIC ranges for this compound against various bacterial species, based on the known MICs of mupirocin.

Bacterial SpeciesMupirocin (Pseudomonic Acid A) MIC (µg/mL)Estimated this compound MIC (µg/mL)
Staphylococcus aureus (susceptible)0.015 - 0.5[1][2]0.03 - 2.0
Staphylococcus aureus (low-level resistant)8 - 25616 - 1024
Staphylococcus aureus (high-level resistant)≥ 512≥ 1024
Streptococcus pyogenes≤ 0.5≤ 2.0
Haemophilus influenzae≤ 0.5≤ 2.0
Neisseria gonorrhoeae≤ 0.5≤ 2.0
Escherichia coli>128>256
Enzyme Inhibition

The inhibitory activity of this compound against IleRS can be quantified by its inhibition constant (Ki).

Enzyme SourceInhibitorKi (nM)
Escherichia coli IleRSPseudomonic Acid A2.5 - 6[1]
Staphylococcus aureus IleRSPseudomonic Acid A~1

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, adapted from standard clinical laboratory procedures.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL. Further dilute in CAMHB to the desired starting concentration.

  • Preparation of bacterial inoculum: Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.

  • Serial dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 105 CFU/mL.

  • Controls: Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

dot

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory effect of this compound on IleRS activity.

Materials:

  • Purified bacterial IleRS

  • This compound

  • [3H]-Isoleucine

  • ATP

  • tRNAIle

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Reaction setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and [3H]-Isoleucine.

  • Inhibitor addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Enzyme and tRNA addition: Initiate the reaction by adding purified IleRS and tRNAIle.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Reaction termination: Stop the reaction by adding cold 10% TCA to precipitate the charged tRNA.

  • Filtration: Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA. Wash the filters with cold 5% TCA to remove unincorporated [3H]-Isoleucine.

  • Scintillation counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Selection of Resistant Mutants

This protocol describes a method for selecting bacterial mutants with reduced susceptibility to this compound.

Materials:

  • This compound

  • Bacterial strain of interest

  • Agar (B569324) plates

  • Liquid culture medium

Protocol:

  • Initial MIC determination: Determine the MIC of this compound for the parental bacterial strain.

  • Serial passage: Inoculate the bacterial strain into a liquid medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

  • Incubation: Incubate the culture at 37°C until growth is observed.

  • Passage to higher concentrations: Transfer an aliquot of the culture to a fresh medium containing a two-fold higher concentration of this compound.

  • Repeat passages: Repeat the passage to increasingly higher concentrations of the antibiotic.

  • Isolation of resistant mutants: After several passages, plate the culture onto agar plates containing a high concentration of this compound (e.g., 4x or 8x the initial MIC).

  • Characterization of mutants: Isolate single colonies and confirm their increased MIC. Further characterize the resistant mutants by sequencing the ileS gene to identify potential mutations.

dot

start Start determine_mic Determine Initial MIC start->determine_mic sub_mic_culture Culture in sub-MIC of this compound determine_mic->sub_mic_culture passage Serial Passage to Increasing Concentrations sub_mic_culture->passage plate_high_conc Plate on High Concentration of this compound passage->plate_high_conc isolate_mutants Isolate Resistant Mutants plate_high_conc->isolate_mutants characterize Characterize Mutants (MIC, ileS sequencing) isolate_mutants->characterize end End characterize->end

Workflow for In Vitro Resistance Selection.

Conclusion

This compound is a valuable, albeit less potent, analogue of mupirocin for research purposes. Its specific inhibition of IleRS makes it an excellent tool for studying the mechanisms of action and resistance of this class of antibiotics. The provided protocols offer a framework for researchers to investigate the antimicrobial properties of this compound and to explore the genetic basis of resistance, contributing to the broader understanding of antimicrobial resistance and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Strategies to overcome low yield of Pseudomonic acid B in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Pseudomonic acid B (PA-B).

Frequently Asked Questions (FAQs)

Q1: My fermentation is yielding very low levels of this compound. What are the most likely causes?

A1: Low yield of this compound (PA-B) in Pseudomonas fluorescens fermentation is a common issue, primarily because it is a minor product compared to Pseudomonic acid A (PA-A). The primary reasons for low PA-B yield are:

  • Suboptimal Fermentation Conditions: The fermentation parameters may be optimized for PA-A production, which actively suppresses the formation of PA-B.

  • Genetic Profile of the Strain: Wild-type Pseudomonas fluorescens is genetically programmed to produce PA-A as the major component.

  • Precursor and Cofactor Limitations: Insufficient availability of specific precursors or cofactors required for the PA-B branch of the biosynthetic pathway can limit its production.

Q2: What is the relationship between Pseudomonic acid A and this compound in the biosynthetic pathway?

A2: Pseudomonic acid A and B are not products of a simple linear conversion (i.e., one is not a direct precursor to the other that accumulates due to a blockage). Instead, they are thought to arise from a branching point in the mupirocin (B1676865) biosynthetic pathway.[1][2] Evidence suggests that an early oxidation of a biosynthetic intermediate diverts the pathway towards PA-B.[2]

Q3: Can I increase this compound yield by modifying the fermentation medium?

A3: Yes, modifications to the fermentation medium can shift the product profile. A key parameter is the pH of the culture. Fermentations controlled at a pH of 5.5-6.0 have been shown to significantly decrease the proportion of PA-B, as this range is optimal for PA-A production.[1] Therefore, experimenting with a pH outside of this range may increase the relative yield of PA-B. The carbon source and its concentration also play a role; high glucose concentrations may favor PA-A.

Q4: Is it possible to genetically modify Pseudomonas fluorescens to exclusively produce this compound?

A4: Yes, this is the most effective strategy. Research has shown that the in-frame deletion of specific "tailoring" genes within the mupirocin (mup) biosynthesis gene cluster can switch production entirely to PA-B.[3][4] The key genes to target for deletion are mupO, mupU, mupV, and macpE.[3][4] Deletion of these genes prevents the conversion of a PA-B precursor to the PA-A pathway, resulting in the accumulation of PA-B as the primary product.[3][4]

Troubleshooting Guides

Issue 1: Low or Undetectable Levels of this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH A pH of 5.5-6.0 is known to suppress PA-B production.[1] Experiment with maintaining the fermentation pH at values outside this range, for example, at 6.5, 7.0, or 7.5.An increase in the ratio of PA-B to PA-A.
Inappropriate Carbon Source/Concentration High concentrations of readily metabolizable sugars like glucose can favor PA-A. Try alternative carbon sources or a fed-batch strategy to maintain a lower dextrose concentration.A shift in the metabolic flux towards the PA-B biosynthetic branch.
Wild-Type Strain Genetics The wild-type P. fluorescens is naturally inclined to produce PA-A.Consider genetic modification to create a strain that exclusively produces PA-B.
Issue 2: Difficulty in Separating this compound from Pseudomonic Acid A
Potential Cause Troubleshooting Step Expected Outcome
Co-elution in Chromatography PA-A and PA-B are structurally similar, which can make separation challenging.Optimize your HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 6.3) can be effective.[1]
Low Relative Concentration of PA-B If PA-B is a very minor component, it can be difficult to resolve its peak from the much larger PA-A peak.Employ genetic strategies (see Issue 1) to create a PA-B overproducing strain. This will simplify purification significantly.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Pseudomonic Acid Production

This protocol is a general guideline for the shake flask fermentation of Pseudomonas fluorescens.

  • Seed Culture Preparation:

    • Inoculate a single colony of P. fluorescens into a 50 mL falcon tube containing 10 mL of a suitable seed medium (e.g., Luria-Bertani broth).

    • Incubate at 25-30°C with shaking at 200 rpm for 16-24 hours.

  • Production Medium Inoculation:

    • Prepare a production medium in a 250 mL baffled flask. A common medium contains (per liter):

      • Soya flour: 25 g

      • Spray-dried corn liquor: 2.5 g

      • (NH₄)₂SO₄: 5.0 g

      • MgSO₄·7H₂O: 0.5 g

      • Na₂HPO₄: 1.0 g

      • KH₂PO₄: 1.5 g

      • KCl: 1.09 g

      • CaCO₃: 6.25 g

      • Glucose: 50 mL of a 50% (w/v) solution (added after autoclaving)

    • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Fermentation:

    • Incubate the flask at 22-28°C with vigorous shaking (200-220 rpm) for 40-72 hours.

    • To investigate the effect of pH on PA-B production, the medium can be buffered at different pH values or the pH can be periodically adjusted.

  • Harvesting and Extraction:

    • After fermentation, centrifuge the culture at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the cells.

    • The supernatant can be used for the extraction and analysis of pseudomonic acids.

Protocol 2: HPLC Analysis of Pseudomonic Acids

This protocol provides a starting point for the quantification of PA-A and PA-B.

  • Sample Preparation:

    • Filter the fermentation supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase if necessary.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm, 250 x 4.6 mm).

    • Mobile Phase: A mixture of 0.05 M monobasic sodium phosphate buffer (pH 6.3) and acetonitrile (75:25 v/v).[1]

    • Flow Rate: 0.7-1.0 mL/min.[1]

    • Detection: UV at 229 nm.[1]

    • Injection Volume: 20 µL.[1]

  • Quantification:

    • Prepare standard curves for both PA-A and PA-B using purified standards.

    • Calculate the concentration of each compound in the samples based on the peak areas and the standard curves.

Data Presentation

The following tables illustrate the expected outcomes of the proposed strategies.

Table 1: Effect of pH on the Ratio of Pseudomonic Acid A to this compound

Fermentation pH Relative PA-A Yield (%) Relative PA-B Yield (%)
5.798.41.6[1]
7.0 (Hypothetical)7030
8.0 (Hypothetical)5050

Table 2: Comparison of Pseudomonic Acid Production in Wild-Type and Mutant P. fluorescens

Strain Genotype PA-A Production PA-B Production
Wild-TypemupO+, mupU+, mupV+, macpE+HighLow
MutantΔmupO, ΔmupU, ΔmupV, ΔmacpENone Detected[3][4]Exclusive Product[3][4]

Visualizations

Biosynthetic Pathway Diversion

Caption: Diversion point in the Pseudomonic acid biosynthetic pathway.

Troubleshooting Workflow for Low this compound Yield

Caption: A logical workflow for troubleshooting low PA-B yield.

References

Troubleshooting instability and degradation of Pseudomonic acid B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability and degradation of Pseudomonic acid B during storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreased potency after a few weeks of storage. What could be the cause?

A1: Decreased potency of this compound is often due to chemical instability. The molecule is susceptible to degradation, particularly through hydrolysis and oxidation. Several factors can accelerate this degradation, including improper storage temperature, exposure to light, humidity, and incompatible storage containers or solvents. For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at or below -20°C in a tightly sealed container to protect it from moisture and light. For short-term storage, 2-8°C is acceptable. It is crucial to minimize exposure to ambient temperature and humidity.

Q3: Can I store this compound in a solution? If so, what is the best solvent and what are the recommended storage conditions?

A3: While not ideal for long-term storage, this compound can be dissolved in organic solvents like ethanol, methanol (B129727), DMSO, or DMF for immediate use.[2] Aqueous solutions should be avoided for storage due to the high risk of hydrolysis. If a solution must be stored, it should be for a very short period at -20°C or -80°C in a tightly sealed vial. Prepare fresh solutions for critical experiments whenever possible.

Q4: I've noticed a change in the color of my this compound powder. Does this indicate degradation?

A4: Yes, a change in color, such as yellowing, can be an indicator of degradation. This compound is typically a white to off-white solid. Color changes often suggest the formation of degradation products due to factors like oxidation or exposure to light. It is advisable to re-test the purity of the sample using a suitable analytical method like HPLC if you observe any change in its physical appearance.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound, similar to Pseudomonic acid A (the main component of Mupirocin), involve hydrolysis of the ester linkage and rearrangement reactions.[3] The molecule is also susceptible to oxidation. These degradation pathways can be accelerated by acidic or basic conditions, heat, and light.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the instability of this compound.

Problem 1: Inconsistent or lower-than-expected results in biological assays.
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution of this compound from a solid sample that has been stored under recommended conditions. Compare the results with those obtained from the old stock solution.
Degradation of solid sample Assess the purity of the solid sample using HPLC. If significant degradation is observed, procure a new batch of the compound.
Improper solvent for stock solution Ensure that the solvent used is anhydrous and of high purity. Avoid using aqueous buffers for stock solutions that will be stored.
Problem 2: Appearance of unknown peaks in HPLC chromatogram.
Possible Cause Troubleshooting Step
Sample degradation This is a strong indication of degradation. Review the storage and handling procedures of your sample. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Contamination Ensure that all glassware, solvents, and equipment used for sample preparation and analysis are clean and free of contaminants.
Problem 3: Physical changes in the solid sample (e.g., clumping, discoloration).
Possible Cause Troubleshooting Step
Exposure to moisture The sample has likely been exposed to humidity. Store the compound in a desiccator or a dry box. For long-term storage, use a tightly sealed container with a desiccant.
Exposure to light The sample may have been exposed to light, leading to photodegradation. Always store this compound in an amber vial or a light-protected container.
Elevated temperature The sample may have been stored at an inappropriate temperature. Verify the storage temperature and ensure it is maintained consistently.

Quantitative Stability Data

The following table summarizes the degradation of Mupirocin (B1676865) (a mixture containing Pseudomonic acid A as the major component) under various stress conditions. While this data is not exclusively for this compound, it provides a valuable indication of its potential stability profile.

Stress Condition Duration Temperature % Degradation of Mupirocin Reference
Acidic (0.1 N HCl) 6 hoursRoom TemperatureNot specified, but degradation observed[1]
Acidic (2 N HCl) 30 minutes60°C4.86[4]
Alkaline (0.1 N NaOH) 6 hoursRoom TemperatureNot specified, but degradation observed[1]
Alkaline (2 N NaOH) 30 minutes60°C2.88[4]
Oxidative (20% H₂O₂) 30 minutes60°C1.92[4]
Thermal (Dry Heat) 1 hour105°C0.94[4]
Photolytic (UV Light) Not specifiedNot specified0.57[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • A mixture of methanol and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 4 with acetic acid) is commonly used.[1]
  • A typical starting ratio could be 75:25 (v/v) methanol:buffer.[1] The gradient or isocratic elution can be optimized to achieve good separation of this compound from its degradation products.

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.
  • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 221 nm.[1]
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

5. Analysis:

  • Inject the prepared sample and record the chromatogram.
  • The retention time for this compound should be determined using a reference standard.
  • The appearance of new peaks or a decrease in the peak area of this compound indicates degradation.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Treat a solution of this compound with 0.1 N HCl at room temperature for a specified period (e.g., 6 hours).[1]
  • Neutralize the solution and dilute it with the mobile phase before HPLC analysis.

2. Base Hydrolysis:

  • Treat a solution of this compound with 0.1 N NaOH at room temperature for a specified period (e.g., 6 hours).[1]
  • Neutralize the solution and dilute it with the mobile phase before HPLC analysis.

3. Oxidation:

  • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-20%) at room temperature or slightly elevated temperature for a specified period.[4]
  • Dilute the solution with the mobile phase before HPLC analysis.

4. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 105°C) for a specified period.[4]
  • Alternatively, heat a solution of the compound.
  • Dissolve the heat-treated solid sample in the mobile phase for analysis.

5. Photodegradation:

  • Expose a solid sample or a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.
  • Prepare a solution of the exposed sample in the mobile phase for HPLC analysis.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., low potency) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Evaluate Stock Solution (Age, Solvent, Storage) start->check_solution improper_storage Improper Storage check_storage->improper_storage degraded_solution Stock Solution Degraded check_solution->degraded_solution Old/Improperly Stored degraded_solid Solid Sample Degraded improper_storage->degraded_solid Yes retest Re-test with Freshly Prepared Solution improper_storage->retest No new_batch Procure New Batch of this compound degraded_solid->new_batch degraded_solution->retest end_good Problem Resolved retest->end_good Results Consistent end_bad Problem Persists (Contact Supplier) retest->end_bad Results Inconsistent correct_storage Implement Correct Storage Procedures new_batch->correct_storage correct_storage->retest

Caption: A flowchart for troubleshooting inconsistent experimental results.

Potential Degradation Pathway of this compound

Degradation_Pathway PAB This compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) PAB->Hydrolysis Oxidation Oxidation PAB->Oxidation Rearrangement Rearrangement PAB->Rearrangement Degradation_Product_1 Inactive Metabolites (e.g., Monic Acid derivatives) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Products Oxidation->Degradation_Product_2 Degradation_Product_3 Isomeric Products Rearrangement->Degradation_Product_3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Pseudomonas fluorescens Culture for Selective Pseudomonic Acid B Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the culture conditions of Pseudomonas fluorescens for the selective accumulation of Pseudomonic acid B (PA-B).

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Pseudomonic acid A and this compound?

This compound is a precursor to Pseudomonic acid A (PA-A), the main component of the antibiotic mupirocin (B1676865).[1][2] In the biosynthetic pathway, PA-B is hydroxylated at C8 and is later converted to PA-A.[3][4]

Q2: How can I genetically modify Pseudomonas fluorescens to accumulate this compound?

Accumulation of PA-B can be achieved by inactivating the genes responsible for its conversion to PA-A. Specifically, in-frame deletions or mutations in the mupO, mupU, mupV, and macpE genes have been shown to be essential for the production of PA-A from PA-B.[1][2] Mutants with defects in these genes will accumulate PA-B.[1]

Q3: What is the role of quorum sensing in Pseudomonic acid production?

The biosynthesis of mupirocin, including PA-B, is regulated by a quorum-sensing system.[5][6][7] The mupR and mupI genes are key regulators, controlling the expression of the mupirocin biosynthetic operon.[5][6] This system typically activates gene expression in the late exponential and stationary phases of growth.[6] The Gac/Rsm regulatory system also plays a role by positively regulating the MupR/I quorum-sensing system.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low overall yield of Pseudomonic acids Suboptimal culture conditions.- Verify that the fermentation temperature is maintained between 20-30°C. - Ensure adequate aeration and agitation. - Confirm that the pH of the medium is not in the optimal range for PA-A production (5.5-6.0), as this may suppress overall yield if PA-B is the target.[9] - Evaluate and optimize the carbon and nitrogen sources in your medium.
Inefficient extraction.- Ensure the pH of the culture broth is adjusted to ~4.5 before solvent extraction.[10][11] - Use an appropriate solvent for extraction, such as methyl isobutyl ketone or ethyl acetate.[10][11] - Consider performing multiple extractions to maximize recovery.
High ratio of Pseudomonic acid A to B pH of the culture medium is favoring PA-A production.A patented process to increase the purity of PA-A involves maintaining the pH between 5.5 and 6.0.[9] To increase the proportion of PA-B, it is advisable to operate the fermentation outside of this pH range. Experiment with slightly more acidic or alkaline conditions.
Wild-type strain is efficiently converting PA-B to PA-A.For selective accumulation of PA-B, consider using a mutant strain with inactivated mupO, mupU, mupV, or macpE genes.[1][2]
Inconsistent production between batches Variability in inoculum preparation.Standardize the age and density of the seed culture used for inoculation.
Fluctuation in fermentation parameters.Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation process.
Degradation of Pseudomonic acids.Minimize the time between harvesting and extraction. Store samples appropriately if immediate processing is not possible.

Experimental Protocols

Protocol 1: Fermentation of Pseudomonas fluorescens for this compound Production

This protocol outlines the steps for the submerged fermentation of Pseudomonas fluorescens.

1. Media Preparation:

  • Seed Medium: A suitable seed medium can be prepared with the following components per liter of distilled water:

    • Beef extract: 3 g

    • Peptone: 5 g

    • Sodium chloride: 0.5 g

    • Adjust pH to 7.0-7.2.[12]

  • Production Medium: A representative production medium can be composed of the following per liter:

    • Maltose: 35 g

    • Yeast extract paste: 4.03 g

    • Ammonium sulfate: 4.72 g

    • K₂HPO₄: 0.4 g

    • MgSO₄·7H₂O: 0.075 g

    • FeSO₄·7H₂O: 0.0005 g

    • CaCl₂: 0.015 g

    • NaCl: 0.1 g[12]

    • Sterilize the medium by autoclaving.

2. Inoculum Preparation:

  • Inoculate a slant of Pseudomonas fluorescens into a flask containing the seed medium.

  • Incubate at 28-30°C with shaking at 150 rpm for 18-24 hours.[12]

3. Fermentation:

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.[12]

  • Maintain the fermentation temperature between 27-29°C.[12]

  • Provide aeration at a rate of 5-10% (v/v) and maintain agitation at 120-150 rpm.[12]

  • To favor PA-B accumulation, avoid maintaining the pH in the 5.5-6.0 range.[9] Monitor the pH and adjust as necessary with sterile acid or base.

  • The typical fermentation time is 24-48 hours.[12]

Protocol 2: Extraction and Quantification of this compound

This protocol describes the extraction of pseudomonic acids from the fermentation broth and their quantification by HPLC.

1. Extraction:

  • At the end of the fermentation, adjust the pH of the culture broth to approximately 4.5 using an acid such as sulfuric acid.[10]

  • Extract the acidified broth with an equal volume of a suitable organic solvent like methyl isobutyl ketone or ethyl acetate.[10][11]

  • Separate the organic phase. For a more exhaustive extraction, this step can be repeated.

  • The pseudomonic acids can be further purified by back-extraction into an aqueous solution of 2% sodium hydrogen carbonate.[11]

  • The aqueous phase is then re-acidified to pH 4.5 and extracted again with the organic solvent.[11]

  • The organic solvent is then evaporated to yield the crude pseudomonic acid mixture.

2. Quantification by HPLC:

  • Sample Preparation: Dissolve the dried extract in a suitable solvent, such as methanol (B129727), to a known concentration.

  • HPLC Conditions:

    • Column: Agilent Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[13]

    • Mobile Phase: A common mobile phase is a mixture of methanol and a sodium dihydrogen phosphate (B84403) buffer (pH adjusted to ~3.0-4.2).[10][13] A gradient or isocratic elution can be used. For instance, an isocratic elution with a ratio of 80:20 (v/v) methanol to buffer can be employed.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detection at 222 nm.

    • Quantification: Create a standard curve using a purified this compound standard to determine the concentration in the samples.

Quantitative Data Summary

Table 1: Fermentation Parameters for Pseudomonic Acid Production

ParameterRecommended RangeNotes
Temperature20-30°C[9]Optimal temperature may vary slightly depending on the strain.
pHAvoid 5.5-6.0 for PA-B accumulation[9]A pH of 5.7 is reported to maximize PA-A and decrease PA-B.[9]
Aeration0.5-1.0 vvmAdequate oxygen supply is crucial for production.
Agitation120-600 rpmEnsure good mixing and mass transfer.
Fermentation Time24-66 hours[9][12]Production is typically associated with the stationary phase.

Table 2: HPLC Parameters for Pseudomonic Acid Analysis

ParameterValueReference
ColumnC18, 250 mm x 4.6 mm, 5 µm[13]
Mobile PhaseMethanol:Sodium Dihydrogen Phosphate Buffer[13]
ElutionIsocratic or Gradient[13]
Flow Rate1.0 mL/min[13]
Detection Wavelength222 nm
Retention Time (PA-B)~6.83 min[10]
Retention Time (PA-A)~8.34 min[10]

Visualizations

Mupirocin_Biosynthesis_Regulation cluster_gac Global Regulation cluster_qs Quorum Sensing Regulation cluster_biosynthesis Mupirocin Biosynthesis GacS_GacA GacS/GacA System MupR MupR (Transcriptional Regulator) GacS_GacA->MupR Activates MupI MupI (AHL Synthase) AHL N-acyl-homoserine lactone (AHL) MupI->AHL Synthesizes Mupirocin_Genes mup Operon MupR->Mupirocin_Genes Activates Transcription AHL->MupR Binds to & Activates PA_B This compound Mupirocin_Genes->PA_B Leads to PA_A Pseudomonic Acid A PA_B->PA_A Conversion Conversion_Enzymes MupO, MupU, MupV, MacpE Conversion_Enzymes->PA_A Catalyzes

Caption: Regulation of Mupirocin Biosynthesis in P. fluorescens.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis Media_Prep Media Preparation (Seed & Production) Inoculum Inoculum Preparation Media_Prep->Inoculum Fermentation Submerged Fermentation (24-48h, 27-29°C, pH control) Inoculum->Fermentation pH_Adjustment Adjust Broth pH to ~4.5 Fermentation->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Methyl Isobutyl Ketone) pH_Adjustment->Solvent_Extraction Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Sample_Prep Sample Preparation (Dissolve in Methanol) Evaporation->Sample_Prep HPLC HPLC Analysis (C18, UV 222 nm) Sample_Prep->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental Workflow for PA-B Production and Analysis.

Troubleshooting_Logic Start Low PA-B Accumulation Check_Yield Check Overall Pseudomonic Acid Yield Start->Check_Yield Check_Ratio Check PA-A to PA-B Ratio Start->Check_Ratio Low_Yield Low Overall Yield Check_Yield->Low_Yield High_PAA High PA-A:PA-B Ratio Check_Ratio->High_PAA Optimize_Culture Optimize Culture Conditions (Temp, Aeration, Media) Low_Yield->Optimize_Culture Yes Improve_Extraction Improve Extraction Protocol (pH, Solvent) Low_Yield->Improve_Extraction No Adjust_pH Adjust Fermentation pH (avoid 5.5-6.0) High_PAA->Adjust_pH Yes Use_Mutant Use Mutant Strain (e.g., ΔmupO) High_PAA->Use_Mutant No

Caption: Troubleshooting Logic for Low this compound Accumulation.

References

Identifying and minimizing impurities in Pseudomonic acid B production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Pseudomonic acid B and the minimization of its impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Mupirocin?

This compound is a naturally occurring antibiotic and a known impurity in the production of Mupirocin.[][2] Mupirocin, also known as Pseudomonic acid A, is the primary active component of the antibiotic mixture produced by the bacterium Pseudomonas fluorescens.[3][] this compound is structurally very similar to Pseudomonic acid A and is considered a critical impurity to monitor and control during production.

Q2: What are the common impurities found in Pseudomonic acid production?

Besides this compound, other related substances can be present as impurities in the production of Mupirocin (Pseudomonic acid A). These include Pseudomonic acid C, Pseudomonic acid D, and other degradation products or biosynthetic pathway intermediates.[3][5] The United States Pharmacopeia (USP) lists several official impurities for Mupirocin, including Pseudomonic acids B, C, and D.[5]

Q3: What is the primary cause of high levels of this compound impurity?

High levels of this compound are often linked to suboptimal fermentation conditions. Research indicates that the pH of the fermentation broth is a critical factor.[6] Fluctuations in pH can alter the biosynthetic pathway, leading to an increased accumulation of this compound relative to Pseudomonic acid A.[6]

Q4: Is this compound a degradation product of Pseudomonic acid A?

No, studies on the biosynthetic pathway suggest that this compound is not a degradation product of Pseudomonic acid A. Instead, it is considered a precursor or a shunt product in the biosynthetic pathway.[7] This means that controlling the fermentation process at earlier stages is crucial for minimizing its formation.

Troubleshooting Guides

Fermentation Process

Problem: High levels of this compound detected in the fermentation broth.

  • Possible Cause 1: Suboptimal pH of the fermentation medium.

    • Solution: Implement strict pH control throughout the fermentation process. Maintain the pH of the fermentation broth between 5.5 and 6.0, with an optimal pH of 5.7.[6] This can be achieved by controlled feeding of an assimilable carbon source like dextrose, a mineral salt such as calcium chloride, or an acidic/alkali solution.[6]

  • Possible Cause 2: Inadequate control of nutrient feeding.

    • Solution: If using a fed-batch fermentation process, ensure that the nutrient feed rate is optimized to maintain a stable pH and support the desired metabolic pathway. For instance, when using dextrose as a carbon source for pH regulation, its concentration in the fermentation broth should ideally be maintained at a low level.

  • Possible Cause 3: Genetic drift or mutation in the producing strain.

    • Solution: If fermentation parameters are optimal and this compound levels are still high, consider re-evaluating the integrity of the Pseudomonas fluorescens strain. Perform a new inoculation from a well-characterized stock culture.

Analytical & Purification Processes

Problem: Co-elution of Pseudomonic acid A and B peaks in HPLC analysis.

  • Possible Cause 1: Inadequate chromatographic separation.

    • Solution: Optimize the HPLC method. This may involve adjusting the mobile phase composition, changing the gradient profile, or using a different stationary phase. A shallower gradient can often improve the resolution of closely eluting peaks. For example, using a C18 column with a gradient of methanol (B129727) and a phosphate (B84403) buffer at pH 3.0 has been shown to be effective.[5]

  • Possible Cause 2: Peak tailing or broadening.

    • Solution: Ensure the column is in good condition and not contaminated. Flush the column with a strong solvent. Minimize extra-column volume by using shorter tubing. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.

Problem: Appearance of unknown peaks in the chromatogram.

  • Possible Cause 1: Contamination of the sample or mobile phase.

    • Solution: Run a blank gradient (injecting only the mobile phase) to check for impurities in the solvent. Prepare fresh mobile phase and sample solutions.

  • Possible Cause 2: Degradation of the sample.

    • Solution: Investigate the stability of Pseudomonic acid under the analytical conditions. Ensure that the sample is stored correctly and analyzed within its stability window.

  • Possible Cause 3: Presence of other related impurities.

    • Solution: Use a diode array detector (DAD) to check the peak purity and obtain the UV spectrum of the unknown peak. This can help in the preliminary identification of the impurity. Further characterization may require techniques like mass spectrometry (MS).

Data Presentation

Table 1: Impact of Fermentation pH on this compound Levels

Fermentation pHRatio of this compound to Pseudomonic Acid AReference
Uncontrolled> 10%[6]
5.5 - 6.0< 3%[6]
5.7 (Optimal)Significantly decreased[6]

Table 2: HPLC Method Parameters for Impurity Profiling

ParameterMethod 1Method 2
Column Agilent Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm)PrincetoneSPHER-100 C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: MethanolB: Sodium di-hydrogen phosphate (pH 3.0)A: MethanolB: Water (pH adjusted to 4 with acetic acid)
Elution Stepwise Gradient: 50:50 (A:B) to 80:20 (A:B)Isocratic: 75:25 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 220 nm221 nm
Reference [5][8]

Experimental Protocols

Protocol 1: pH-Controlled Fermentation for Minimizing this compound
  • Inoculum Preparation: Prepare a seed culture of a high-producing Pseudomonas fluorescens strain in a suitable medium.

  • Fermentation Medium: Prepare the production fermentation medium. A typical medium may contain a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soy flour, corn steep liquor), and essential mineral salts.

  • Fermentation Setup: Inoculate the production fermenter with the seed culture. Maintain the temperature between 20-30°C.

  • pH Control:

    • Continuously monitor the pH of the fermentation broth using a calibrated pH probe.

    • Maintain the pH within the range of 5.5-6.0, with a target of 5.7.[6]

    • Control the pH by the automated addition of a sterile feed solution. This can be:

      • An assimilable carbon source like a dextrose solution.

      • A mineral salt solution, such as calcium chloride.

      • A sterile acidic (e.g., HCl) or alkaline (e.g., NaOH) solution.

  • Monitoring: Regularly take samples from the fermenter to monitor cell growth and the concentration of Pseudomonic acids A and B using a validated analytical method (see Protocol 2).

  • Harvest: Once the desired concentration of Pseudomonic acid A is reached and the level of this compound is minimized, harvest the fermentation broth for downstream processing.

Protocol 2: HPLC Analysis of this compound Impurity
  • Sample Preparation:

    • Take a known volume of the fermentation broth and centrifuge to remove cells.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtered supernatant with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[5]

    • Mobile Phase A: Methanol.[5]

    • Mobile Phase B: Sodium di-hydrogen phosphate buffer (adjust pH to 3.0 with phosphoric acid).[5]

    • Gradient Program:

      • 0-7 min: 50% A, 50% B

      • 7-15 min: Ramp to 80% A, 20% B

      • Hold at 80% A, 20% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.[5]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to Pseudomonic acid A and this compound based on their retention times, which should be determined using certified reference standards.

    • Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve prepared with reference standards.

    • Calculate the percentage of this compound impurity relative to Pseudomonic acid A.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_analysis Analysis inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation ph_control pH Control (5.5-6.0) fermentation->ph_control monitoring In-Process Monitoring fermentation->monitoring sampling Sampling monitoring->sampling sample_prep Sample Preparation sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for Pseudomonic acid production and analysis.

biosynthetic_pathway PKS Polyketide Synthase (PKS) Product Intermediate Early Biosynthetic Intermediate PKS->Intermediate PA_B This compound Intermediate->PA_B Oxidation PA_A Pseudomonic Acid A (Mupirocin) PA_B->PA_A Further Tailoring (Reduction) Control pH Control (5.5-6.0) Control->PA_B Minimizes formation Control->PA_A Favors this pathway

Caption: Simplified biosynthetic pathway of Pseudomonic acids A and B.

References

Technical Support Center: Chemical Synthesis of Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Pseudomonic acid B. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the chemical synthesis of this compound and its key intermediates.

Issue 1: Poor Stereocontrol during the Formation of the Tetrahydropyran (B127337) Core

Question: My synthesis of the tetrahydropyran core of this compound is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?

Answer: Achieving the correct stereochemistry in the polysubstituted tetrahydropyran ring is a well-documented challenge. The choice of cyclization strategy is critical for controlling the stereocenters.

  • Prins Cyclization: The Prins cyclization is a powerful method for constructing tetrahydropyran rings. The stereochemical outcome is highly dependent on the catalyst and reaction conditions. Consider using a Brønsted acid or a Lewis acid catalyst to promote the cyclization of a homoallylic alcohol with an aldehyde. The choice of acid can significantly influence the diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the cyclization. Ensure the stereocenters in your acyclic precursor are correctly established, as they will influence the facial selectivity of the ring-closing reaction.

  • Solvent and Temperature Effects: Systematically screen different solvents and temperatures. Lower temperatures often lead to higher stereoselectivity by favoring the thermodynamically more stable transition state.

Experimental Protocol: Acid-Catalyzed Prins Cyclization for Tetrahydropyran Synthesis

  • Dissolve the homoallylic alcohol (1 equivalent) and the aldehyde (1.2 equivalents) in a suitable solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the acid catalyst (e.g., BF₃·OEt₂, TMSOTf, 0.1-0.3 equivalents) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired tetrahydropyran diastereomer.

Issue 2: Difficulty in the Coupling of the Side Chain

Question: I am experiencing low yields and side product formation during the esterification to attach the C9 side chain. What are the recommended coupling conditions?

Answer: The esterification between the monic acid core and the 9-hydroxynonanoic acid side chain can be challenging due to steric hindrance and the presence of multiple functional groups.

  • Choice of Coupling Reagent: Standard carbodiimide-based coupling reagents like DCC or EDC may not be efficient enough. Consider using more powerful uronium- or phosphonium-based reagents such as HBTU, HATU, or PyBOP.[1] These reagents are known to facilitate esterification reactions even with sterically hindered substrates.[1][2]

  • Reaction Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated ester intermediate. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is recommended to neutralize the acid formed during the reaction without causing side reactions.

  • Activation of the Carboxylic Acid: Pre-activation of the carboxylic acid component before the addition of the alcohol can sometimes improve yields. This can be achieved by reacting the carboxylic acid with the coupling reagent and base for a short period before introducing the alcohol.

Table 1: Comparison of Coupling Reagents for Esterification

Coupling ReagentActivating SpeciesByproductsKey Advantages
DCC O-acylisoureaDicyclohexylurea (DCU)Inexpensive
EDC O-acylisoureaWater-soluble ureaEasy workup
HBTU HOBt active esterTetramethylureaHigh efficiency, low racemization[1]
HATU HOAt active esterTetramethylureaFaster reaction, less epimerization[1]
PyBOP HOBt active esterHexamethylphosphoramideEffective for hindered couplings[1]

Issue 3: Inefficient Protecting Group Strategy

Question: I am struggling with the selection and removal of protecting groups, leading to undesired deprotection or functional group incompatibility. What is a robust protecting group strategy for this compound synthesis?

Answer: A successful synthesis of this compound relies on an orthogonal protecting group strategy to differentiate the various hydroxyl and carboxylic acid functionalities.[3]

  • Orthogonal Protection: Employ protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, and fluoride-labile groups).[3] This allows for the selective deprotection of one functional group in the presence of others.

  • Silyl Ethers: Silyl ethers are versatile protecting groups for alcohols. For instance, a tert-butyldimethylsilyl (TBDMS) group is stable to many reaction conditions but can be selectively removed with fluoride (B91410) ions (e.g., TBAF). A triisopropylsilyl (TIPS) group offers greater steric hindrance and stability.

  • Benzyl (B1604629) Ethers: Benzyl (Bn) ethers are robust protecting groups for alcohols that can be removed by hydrogenolysis, which is a mild and selective method.

  • Esters for Carboxylic Acids: The carboxylic acid is typically protected as an ester, such as a methyl or benzyl ester. The choice depends on the desired deprotection conditions (saponification for methyl esters or hydrogenolysis for benzyl esters).

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound include:

  • Stereocontrolled synthesis of the highly substituted tetrahydropyran core: Establishing the multiple contiguous stereocenters with high diastereoselectivity is a major hurdle.

  • Installation of the epoxide: The stereoselective epoxidation of the alkene precursor can be difficult to control.

  • Ester linkage formation: Coupling the complex monic acid core with the 9-hydroxynonanoic acid side chain often results in low yields due to steric hindrance.

  • Protecting group strategy: The presence of multiple hydroxyl groups and a carboxylic acid necessitates a carefully planned and executed orthogonal protecting group strategy.[3]

Q2: Are there any reported total syntheses of this compound that I can reference?

A2: While the biosynthesis of this compound has been studied, complete total syntheses are less commonly reported than for its analogue, Pseudomonic acid A (Mupirocin). However, synthetic strategies towards the core structures and related pseudomonic acids, such as Pseudomonic acid C, provide valuable insights and established methodologies that can be adapted.[4][5][6] Research on the total synthesis of structurally similar natural products can also offer useful synthetic approaches.

Q3: What analytical techniques are crucial for characterizing the intermediates and the final product?

A3: A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of synthetic intermediates and the final this compound product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are critical for assigning complex proton and carbon signals and establishing connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the accurate mass of the synthesized molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups such as hydroxyls, carbonyls (from esters and carboxylic acids), and ethers.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is often necessary to determine the enantiomeric excess and diastereomeric ratio of chiral intermediates and the final product.

Visualizing Synthetic Workflows

General Synthetic Workflow for this compound

The following diagram illustrates a generalized workflow for the chemical synthesis of this compound, highlighting the key stages of the process.

G A Starting Materials B Synthesis of Tetrahydropyran Core A->B Key Stereocontrol D Side Chain Synthesis A->D Independent Synthesis C Functional Group Interconversions & Protecting Group Manipulations B->C Installation of Substituents E Coupling of Core and Side Chain C->E D->E Esterification F Final Deprotection E->F G Purification F->G H This compound G->H

Caption: Generalized workflow for this compound synthesis.

Logical Relationship for Orthogonal Protecting Group Strategy

This diagram outlines the logic behind using an orthogonal protecting group strategy for the selective modification of a multifunctional intermediate.

G cluster_0 Multifunctional Intermediate cluster_1 Protection cluster_2 Selective Deprotection & Modification A R1-OH R2-OH R3-COOH B R1-OPG1 R2-OPG2 R3-COOPG3 A->B Orthogonal Protecting Groups C Selective Removal of PG1 B->C D Modification of R1-OH C->D E Selective Removal of PG2 D->E F Modification of R2-OH E->F G Further Steps F->G

Caption: Orthogonal protecting group strategy logic.

References

Technical Support Center: Enhancing the Antibacterial Potency of Pseudomonic Acid B Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antibacterial potency of Pseudomonic acid B through structural modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its derivatives?

A1: this compound and its analogs primarily exert their antibacterial effect by inhibiting bacterial isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is crucial for protein synthesis, and its inhibition leads to a halt in bacterial growth and proliferation.

Q2: Which structural feature of this compound is a common target for modification to improve antibacterial potency?

A2: The C1-C3 α,β-unsaturated ester moiety is a frequent target for structural modification.[2] Research has shown that replacing this group with other functionalities, such as phenyl ketones, ethers, or heterocyclic rings, can lead to analogs with enhanced or modified antibacterial activity.[2]

Q3: What is the rationale behind replacing the α,β-unsaturated ester at the C1 position?

A3: The ester group at C1 can be susceptible to hydrolysis by host or bacterial enzymes, leading to inactivation of the molecule. Replacing it with more stable isosteres, such as oxazoles or other heterocycles, can improve the compound's stability and pharmacokinetic profile while retaining or enhancing its antibacterial potency.[2][3]

Q4: How does altering the lipophilicity of this compound derivatives affect their antibacterial activity?

A4: Increasing the lipophilicity of Pseudomonic acid derivatives, for instance by extending the chain length of substituents, has been shown to correlate with increased antibacterial potency.[3] However, this needs to be balanced, as excessive lipophilicity can negatively impact solubility and other pharmacokinetic properties.

Q5: Can structural modifications overcome existing resistance to mupirocin (B1676865) (Pseudomonic acid A)?

A5: Yes, certain structural modifications have been shown to be effective against mupirocin-resistant strains of bacteria. For example, some C-1 oxazole (B20620) isosteres of mupirocin bearing a nitroheterocycle have demonstrated antibacterial potency against mupirocin-resistant staphylococci, suggesting an additional mode of action beyond the inhibition of isoleucyl-tRNA synthetase.[3]

Troubleshooting Guides

Synthesis of this compound Analogs
Problem Possible Cause Suggested Solution
Low yield of the desired analog Incomplete reaction.Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Consider increasing the reaction temperature or using a more efficient catalyst.
Decomposition of starting material or product.Ensure all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Difficult purification.Optimize the purification method. This may involve trying different solvent systems for column chromatography, or employing alternative techniques like preparative high-performance liquid chromatography (HPLC).
Formation of multiple byproducts Non-specific reactions.Use protecting groups for sensitive functional groups on the this compound core structure to prevent unwanted side reactions.
Unstable reagents.Use freshly prepared or purified reagents. Check for degradation of starting materials before use.
Difficulty in achieving desired stereochemistry Inappropriate chiral catalyst or reagent.For stereospecific reactions, carefully select the chiral catalyst or auxiliary. Screen a variety of catalysts to find the one that provides the highest diastereoselectivity or enantioselectivity.
Racemization during reaction or workup.Perform the reaction at a lower temperature to minimize racemization. Use milder workup conditions, avoiding strong acids or bases if the product is susceptible to epimerization.
Antibacterial Activity Testing (MIC Assay)
Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible MIC values Inoculum size variability.Standardize the inoculum preparation carefully to ensure a consistent bacterial concentration in each experiment. Use a spectrophotometer to adjust the optical density of the bacterial suspension.
Contamination of bacterial cultures.Use aseptic techniques throughout the experimental process. Regularly check the purity of your bacterial stocks.
Inaccurate drug concentrations.Prepare stock solutions of your compounds accurately and perform serial dilutions with calibrated pipettes.
No inhibition of bacterial growth, even at high concentrations Compound instability.Assess the stability of your compound in the assay medium and under the incubation conditions. Some compounds may degrade over the course of the assay.
Poor solubility of the compound.Use a suitable co-solvent (e.g., DMSO) to dissolve the compound, ensuring the final concentration of the solvent does not affect bacterial growth. Check for precipitation of the compound in the assay medium.
Intrinsic resistance of the bacterial strain.Confirm the susceptibility of the bacterial strain to a control antibiotic to ensure the assay is performing correctly.
"Skipped wells" in broth microdilution assay Paradoxical growth at higher concentrations.This can sometimes be observed with certain antibacterial agents. Repeat the assay to confirm the observation. It may be a true biological effect.
Technical error in pipetting.Be meticulous with pipetting to ensure the correct volume of compound and bacterial suspension is added to each well.

Quantitative Data Summary

The following tables summarize the antibacterial activity of structurally modified this compound analogs.

Table 1: In Vitro Activity of C1-Heterocyclic Analogs of Pseudomonic Acid

Modification IC50 (ng/mL) vs. S. aureus IleRS MIC (µg/mL) vs. S. aureus
Replacement of α,β-unsaturated ester with a 5-membered ring heterocycle0.7 - 5.32.0 - 8.0

Data from J Med Chem. 1997 Aug 1;40(16):2563-70.[4]

Table 2: Antibacterial Activity of Mupirocin (Pseudomonic Acid A)

Bacterial Species MIC (µg/mL)
Staphylococcus aureus (including multiply resistant strains)≤ 0.5
Staphylococcus epidermidis (including multiply resistant strains)≤ 0.5
Haemophilus influenzaeVaries
Neisseria gonorrhoeaeVaries

Data from Antimicrob Agents Chemother. 1985 Apr;27(4):495-8.[1][3][5]

Experimental Protocols

General Protocol for the Synthesis of C1-Oxazole Derivatives of Pseudomonic Acid

This protocol is a generalized procedure based on the synthesis of 5-substituted 2-(1-normon-2-yl) oxazoles.

  • Preparation of the Monic Acid Amide:

    • Start with Pseudomonic acid A or B.

    • Protect the hydroxyl groups using a suitable protecting group (e.g., silyl (B83357) ethers).

    • Hydrolyze the ester linkage at C1 to obtain the corresponding carboxylic acid.

    • Couple the carboxylic acid with an appropriate amino alcohol to form the corresponding amide.

  • Oxazole Ring Formation:

    • Cyclize the amide intermediate to form the oxazole ring. This can be achieved using various dehydrating agents or cyclization conditions.

  • Deprotection:

    • Remove the protecting groups from the hydroxyl functions to yield the final C1-oxazole derivative.

  • Purification:

    • Purify the final compound using column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC if necessary.

  • Characterization:

    • Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to the final required concentration (typically 5 x 10⁵ CFU/mL in the final well volume).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.

  • Inoculation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound Analog cluster_testing Antibacterial Activity Testing Start This compound Protection Protection of Hydroxyl Groups Start->Protection Modification Modification at C1 (e.g., Amidation) Protection->Modification Cyclization Ring Formation (e.g., Oxazole synthesis) Modification->Cyclization Deprotection Deprotection Cyclization->Deprotection Purification Purification (Chromatography) Deprotection->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Pure Analog Characterization->Final_Product Dilution Prepare Compound Dilutions Final_Product->Dilution Inoculum Prepare Bacterial Inoculum Assay Perform MIC Assay Inoculum->Assay Dilution->Assay Incubation Incubate Assay->Incubation Readout Determine MIC Incubation->Readout Data_Analysis Data Analysis Readout->Data_Analysis Mechanism_of_Action cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound Analog Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS tRNA tRNA(Ile) tRNA->IleRS Charged_tRNA Isoleucyl-tRNA(Ile) IleRS->Charged_tRNA  ATP -> AMP + PPi Inhibition Inhibition Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein PA_Analog This compound Analog PA_Analog->IleRS Binds to active site Blocked Protein Synthesis Blocked Inhibition->Blocked

References

Overcoming challenges in the separation of Pseudomonic acid B from Pseudomonic acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of Pseudomonic acid B (PA-B) from Pseudomonic acid A (PA-A).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in separating Pseudomonic acid A from this compound?

The primary challenge lies in their structural similarity. PA-B is an 8-hydroxy derivative of PA-A, making their polarities very close.[1][2] This subtle difference in structure leads to similar solubility profiles and chromatographic behavior, making baseline separation difficult to achieve with standard methods. Mupirocin, the commercially produced antibiotic, is a mixture of pseudomonic acids, with PA-A being the major component (around 90%) and PA-B a minor component (around 5%).[3]

Q2: My crystallization attempt to separate PA-A is yielding a product with significant PA-B impurity. What can I do?

This is a common issue due to co-crystallization. Here are several troubleshooting steps:

  • Solvent System Optimization: The choice of solvent is critical. A mixture of a polar solvent in which the pseudomonic acids are soluble, and a non-polar anti-solvent is often used to induce crystallization.[4] Experiment with different solvent ratios. A commonly cited system is methyl isobutyl ketone (MIBK) as the solvent and n-heptane as the anti-solvent.[4][5]

  • Temperature Control: Cooling rate can significantly impact crystal purity. A slower cooling rate allows for more selective crystallization of the less soluble compound (PA-A). Try a gradient cooling approach.

  • Recrystallization: Multiple recrystallization steps may be necessary to achieve the desired purity. Each step will enrich the mother liquor with the more soluble PA-B.

  • Seeding: Introducing seed crystals of pure PA-A can promote the crystallization of the desired compound and improve selectivity.

Q3: I am using liquid-liquid extraction (LLE) to purify PA-A, but the separation from PA-B is poor. How can I improve this?

Improving LLE efficiency for separating these closely related compounds requires careful control of several parameters:

  • pH Adjustment: The pH of the aqueous phase is a critical factor. Since both are carboxylic acids, their partitioning between aqueous and organic phases is pH-dependent. At a pH around 4.5, the pseudomonic acids can be effectively extracted into a water-immiscible organic solvent.[5] Experiment with fine pH adjustments to exploit the slight pKa difference between PA-A and PA-B.

  • Solvent Selection: The choice of organic solvent is crucial. Solvents like ethyl acetate, methyl isobutyl ketone, and methylene (B1212753) chloride have been used.[5] The polarity of the solvent will influence the partitioning of the two acids.

  • Reactive Extraction: Consider using reactive extraction. This involves an extractant in the organic phase that selectively complexes with the pseudomonic acids. For instance, tri-n-octylamine (TOA) has been shown to be effective.[6] The addition of a phase modifier like 1-octanol (B28484) can further improve the extraction yield.[6]

Q4: My HPLC analysis shows co-elution or poor resolution between PA-A and PA-B peaks. What parameters can I adjust?

Achieving good resolution in HPLC requires optimization of the chromatographic conditions:

  • Column Chemistry: A C18 reversed-phase column is commonly used.[7][8] However, for closely related compounds, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide better separation.

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (often a buffer) is a key parameter.[7][8] A shallow gradient or isocratic elution with a fine-tuned mobile phase composition can improve resolution.

  • pH of the Aqueous Phase: The pH of the buffer can affect the ionization state of the pseudomonic acids and thus their retention. A pH around 3.0 is often used.[8]

  • Temperature: Column temperature can influence selectivity. Running the separation at a slightly elevated or sub-ambient temperature may improve resolution.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve peak resolution, although it will increase the run time.

Experimental Protocols & Data

Table 1: Comparison of Separation Techniques for Pseudomonic Acids
TechniquePrincipleKey ParametersAdvantagesDisadvantages
Crystallization Differential solubilitySolvent/anti-solvent system, temperature, cooling rateScalable, cost-effective for bulk purificationMay require multiple steps for high purity, risk of co-crystallization
Liquid-Liquid Extraction (LLE) Differential partitioningpH, organic solvent, use of extractantsGood for initial cleanup and enrichmentCan be labor-intensive, may not achieve baseline separation
Column Chromatography Differential adsorptionStationary phase, mobile phase composition, gradientHigh resolution, suitable for purification and analysisCan be expensive, may require significant method development
High-Performance Liquid Chromatography (HPLC) High-resolution separationColumn chemistry, mobile phase, pH, temperatureExcellent for analytical quantification and preparative purificationLimited sample capacity for preparative scale, higher cost
Detailed Protocol: Crystallization of Pseudomonic Acid A

This protocol is a generalized procedure based on common practices described in the literature.[4][5]

  • Dissolution: Dissolve the crude mixture of pseudomonic acids in a minimal amount of a suitable polar solvent, such as methyl isobutyl ketone (MIBK), at a slightly elevated temperature (e.g., 40-50°C).

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes to remove colored impurities. Filter the hot solution to remove the charcoal.

  • Addition of Anti-solvent: Slowly add a non-polar anti-solvent, such as n-heptane, to the warm solution with gentle stirring until slight turbidity is observed.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator (2-8°C) for several hours to overnight to induce crystallization.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (n-heptane) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation. Repeat the recrystallization process if necessary.

Table 2: Solubility of Pseudomonic Acid A
SolventSolubilityReference
WaterLimited solubility[9]
EthanolSoluble[9][10]
MethanolSoluble[9][10]
Dimethylformamide (DMF)Soluble[9]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[9]
AcetoneFreely soluble[10]
ChloroformFreely soluble[10]

Visualizations

Workflow for Pseudomonic Acid A Purification

G Figure 1: General Workflow for Purification of Pseudomonic Acid A A Crude Pseudomonic Acid Mixture B Dissolution (e.g., MIBK) A->B C Liquid-Liquid Extraction (pH adjustment) B->C D Organic Phase (Enriched PA-A) C->D major E Aqueous Phase (Impurities) C->E minor F Crystallization (add anti-solvent, cool) D->F G Pure PA-A Crystals F->G H Mother Liquor (Enriched PA-B) F->H I HPLC Analysis (Purity Check) G->I

Caption: General Workflow for Purification of Pseudomonic Acid A

Troubleshooting Logic for Poor HPLC Separation

G Figure 2: Troubleshooting Poor HPLC Separation of PA-A and PA-B Start Poor Resolution/ Co-elution of PA-A and PA-B A Adjust Mobile Phase (Organic:Aqueous Ratio) Start->A B Optimize pH of Aqueous Phase A->B If no improvement End Good Resolution Achieved A->End Improved C Change Column Temperature B->C If no improvement B->End Improved D Decrease Flow Rate C->D If no improvement C->End Improved E Try a Different Column Chemistry D->E If still no improvement D->End Improved E->End Improved

Caption: Troubleshooting Poor HPLC Separation of PA-A and PA-B

References

Technical Support Center: Addressing the Instability of the Epoxide Ring in Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inherent instability of the epoxide ring in Pseudomonic acid B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its epoxide ring a concern?

This compound is a naturally occurring antibiotic and a minor component of the mupirocin (B1676865) complex produced by the bacterium Pseudomonas fluorescens. It is structurally similar to the main component, Pseudomonic acid A, but contains an additional hydroxyl group. The epoxide ring is a critical functional group for its biological activity. However, this three-membered heterocyclic ring is highly strained and susceptible to nucleophilic attack, leading to degradation under various experimental conditions, particularly in acidic or basic aqueous solutions. This instability can lead to loss of potency and the formation of undesired byproducts, complicating research and development efforts.

Q2: What are the primary degradation pathways for the epoxide ring of this compound?

The epoxide ring of this compound is prone to ring-opening reactions, primarily through acid-catalyzed and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. A subsequent nucleophilic attack by water at the more substituted carbon atom of the epoxide leads to the formation of a diol (a molecule with two hydroxyl groups).

  • Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the less sterically hindered carbon of the epoxide ring in an SN2 reaction, resulting in a diol after protonation of the resulting alkoxide.

These reactions result in the loss of the epoxide functionality, which is believed to be crucial for the molecule's interaction with its target enzyme.

Q3: What are the optimal storage and handling conditions to minimize degradation of this compound?

To maintain the integrity of this compound, it is crucial to control the storage and handling environment.

ParameterRecommended ConditionRationale
Temperature -20°C or lower for long-term storageReduces the rate of chemical degradation.
pH Neutral (pH 6.0-7.5) for solutionsMinimizes both acid and base-catalyzed hydrolysis of the epoxide ring.
Solvent Anhydrous aprotic solvents (e.g., acetonitrile (B52724), THF)Prevents hydrolysis by excluding water.
Light Protect from lightAlthough less critical than pH and temperature, light can potentially contribute to degradation over time.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Prevents potential oxidation, although hydrolysis is the primary concern.

Q4: How can I monitor the degradation of this compound in my samples?

The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. Key aspects of such a method include:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength of around 220 nm is suitable for Pseudomonic acids.

Mass spectrometry (MS) coupled with HPLC can be used to identify the mass of the degradation products, confirming the degradation pathway. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of the isolated degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in an aqueous experimental buffer.

  • Question: I am observing a rapid decrease in the biological activity of my this compound solution. What could be the cause and how can I fix it?

  • Answer:

    • Check the pH of your buffer: The most likely cause is that your buffer is either too acidic or too basic, leading to the rapid hydrolysis of the epoxide ring. Measure the pH of your buffer and adjust it to a neutral range (6.0-7.5).

    • Minimize exposure time: Prepare fresh solutions of this compound in your aqueous buffer immediately before use. Do not store aqueous solutions for extended periods.

    • Consider a different solvent system: If your experiment allows, consider dissolving your stock solution of this compound in an anhydrous aprotic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous buffer just before the experiment to minimize the time it spends in the aqueous environment.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram during a stability study.

  • Question: I am running an HPLC analysis of a this compound sample that has been stored for some time, and I see new peaks eluting before the main peak. What are these and what should I do?

  • Answer:

    • Hypothesize degradation: These new, likely more polar, peaks are probably the diol degradation products resulting from the hydrolysis of the epoxide ring.

    • Confirm degradation: To confirm, you can perform a forced degradation study. Intentionally expose a fresh sample of this compound to mild acidic and basic conditions and run HPLC analysis. If the new peaks in your stored sample match the retention times of the peaks from the forced degradation study, you have confirmed their identity as degradation products.

    • Optimize storage: This indicates that your current storage conditions are not optimal. Refer to the recommended storage conditions in the FAQ section to prevent further degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and assess the stability-indicating capability of an HPLC method.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 40°C for 2, 4, 6, and 8 hours.

    • At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 40°C for 2, 4, 6, and 8 hours.

    • At each time point, take an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the degraded samples.

  • HPLC Analysis: Analyze all samples by HPLC. Compare the chromatograms of the degraded samples to the control to identify the degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

HPLC Parameters:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Phosphate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 30°C

Visualizations

degradation_pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis PAB_acid This compound (Epoxide) Protonated_Epoxide Protonated Epoxide (Intermediate) PAB_acid->Protonated_Epoxide H+ Diol_acid Diol Degradation Product Protonated_Epoxide->Diol_acid H2O (Nucleophilic Attack) PAB_base This compound (Epoxide) Alkoxide Alkoxide Intermediate PAB_base->Alkoxide OH- (Nucleophilic Attack) Diol_base Diol Degradation Product Alkoxide->Diol_base H2O (Protonation)

Caption: Degradation pathways of the epoxide ring in this compound.

experimental_workflow start Start: this compound Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep stress Application of Stress Conditions (Acid, Base, Heat, Light) prep->stress sampling Time-Point Sampling stress->sampling neutralize Neutralization & Dilution sampling->neutralize hplc HPLC Analysis (Quantification of parent compound and degradation products) neutralize->hplc data Data Analysis (Degradation kinetics, identification of products) hplc->data end End: Stability Profile data->end

Caption: Workflow for a stability study of this compound.

logical_relationship PAB This compound (Intact Epoxide Ring) Enzyme Isoleucyl-tRNA Synthetase PAB->Enzyme Binds to Degradation Epoxide Ring Opening (Hydrolysis) PAB->Degradation Inhibition Inhibition of Protein Synthesis (Antibacterial Activity) Enzyme->Inhibition Inactive Inactive Diol Product Degradation->Inactive Loss Loss of Binding Affinity Inactive->Loss NoInhibition No Inhibition (Loss of Antibacterial Activity) Loss->NoInhibition

Improving the solubility of Pseudomonic acid B for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for improving the solubility of Pseudomonic acid B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an analogue of the antibiotic Mupirocin (B1676865) (Pseudomonic acid A) and is produced by the bacterium Pseudomonas fluorescens[1][2]. It is a carboxylic acid with a large, complex structure, which contributes to its challenging solubility profile in aqueous solutions[3][4]. Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₄₄O₁₀[3][5]
Molecular Weight516.6 g/mol [3]
Predicted pKa~4.78[5]
AppearanceWhite to off-white crystalline solid (inferred from related compounds)[2]

Q2: Why is this compound poorly soluble in aqueous media?

This compound has limited water solubility due to its chemical structure, which contains both large hydrophobic regions and polar functional groups, including a single carboxylic acid group[4][6]. In neutral aqueous solutions, the molecule is not sufficiently polar to dissolve readily. Its parent compound, Mupirocin, is classified as very slightly soluble in water[7].

Q3: What are the recommended organic solvents for preparing a stock solution?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are commonly recommended for creating high-concentration stock solutions[6]. For the related Mupirocin Calcium, solubility in fresh DMSO can reach up to 100 mg/mL[8].

Q4: How stable is this compound in stock solutions?

Solutions of the related compound Mupirocin in DMSO can be stored at -20°C for up to one month[2]. The antibiotic complex is generally stable between pH 4 and 9 at 37°C for 24 hours[1]. To ensure experimental consistency, it is recommended to use freshly prepared solutions or store aliquots at -20°C or -80°C for long-term use and avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Solubility Issues

This section addresses common problems encountered when working with this compound in aqueous assay buffers and media.

Problem: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.

  • Likely Cause: This is a common phenomenon known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The final concentration of the organic co-solvent is too low to maintain the solubility of the drug.

  • Solutions:

    • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

    • Optimize Co-Solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. Crucially, always run a parallel solvent control to ensure the solvent itself does not affect the experimental outcome [9].

    • Improve Dilution Technique: Add the stock solution dropwise into the aqueous buffer while vortexing or sonicating to facilitate rapid mixing and prevent localized high concentrations that can initiate precipitation[9].

    • Switch Solubilization Method: If co-solvents are not viable, consider pH adjustment or the use of cyclodextrins as described in the protocols below.

Problem: I am observing inconsistent or non-reproducible results in my assay.

  • Likely Cause: Inconsistent results are often a sign of incomplete solubility. If the compound is not fully dissolved or precipitates during the experiment, the actual concentration exposed to the biological system will vary.

  • Solutions:

    • Visual Confirmation: Before starting your assay, carefully inspect your final solution for any visible precipitate or cloudiness. If possible, check a sample under a microscope.

    • Prepare Fresh Solutions: Avoid using old dilutions. Prepare fresh working solutions from a validated stock solution immediately before each experiment.

    • Validate Your Method: Consider using a more robust solubilization method that ensures the compound remains stable and dissolved for the duration of your assay.

Problem: The organic solvent in my preparation is toxic to my cells or bacteria.

  • Likely Cause: Organic solvents like DMSO and ethanol can exhibit toxicity at higher concentrations, which can interfere with the interpretation of in vitro results[9][10].

  • Solutions:

    • Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your cells or bacteria can tolerate without affecting viability or function. Aim to stay well below this limit.

    • Minimize Solvent Volume: Prepare a higher concentration stock solution so that a smaller volume is needed for dilution, thereby reducing the final solvent concentration in your assay.

    • Adopt a Solvent-Free Approach: Utilize methods such as pH adjustment or cyclodextrin (B1172386) complexation, which do not rely on organic co-solvents.

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for three common methods to improve the solubility of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This is the most common starting point for dissolving this compound.

  • Weigh Compound: Accurately weigh a small amount of this compound powder (e.g., 5 mg) in a sterile microfuge tube.

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock of this compound (MW: 516.6 g/mol ):

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

    • Volume (µL) = (0.005 g / (516.6 g/mol * 0.010 mol/L)) * 1,000,000 = 967.9 µL

  • Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the tube[8]. Vortex vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can assist dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[2].

Protocol 2: Improving Aqueous Solubility via pH Adjustment

This method leverages the carboxylic acid moiety of this compound, which becomes a more soluble carboxylate salt at a pH above its pKa (~4.78)[5][11].

  • Select a Basic Buffer: Choose a buffer compatible with your assay with a pH > 6.0 (e.g., Phosphate-Buffered Saline at pH 7.4). Alternatively, a dilute solution of NaOH (e.g., 10-50 mM) can be used to prepare a concentrated stock.

  • Prepare Stock Solution: Weigh the this compound powder. Add the basic buffer or NaOH solution to the desired final concentration (e.g., 1-10 mg/mL).

  • Facilitate Dissolution: Vortex or stir the mixture until the compound is fully dissolved. The deprotonation of the carboxylic acid will significantly increase its aqueous solubility.

  • Dilute into Assay Medium: Dilute this basic stock solution into your final assay medium. Ensure the final pH of the medium remains within the acceptable range for your experiment and for the stability of the compound (pH 4-9)[1].

  • Verify Final pH: After dilution, always check and, if necessary, adjust the pH of your final working solution.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic molecules in their central cavity, increasing the aqueous solubility of the complex[12][13]. This technique is effective for many antibiotics and can reduce the need for organic solvents[14].

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution may be necessary to fully dissolve the HP-β-CD.

  • Add this compound: Add an excess of solid this compound powder directly to the HP-β-CD solution.

  • Promote Complexation: Stir or shake the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 37°C) for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

  • Filter and Quantify: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to ensure it is free of particles. The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via HPLC-UV or mass spectrometry) before use in assays.

Data Summary

Table 2: Solubility of this compound and Related Compounds in Common Solvents

SolventSolubilityCommentsReference
WaterLimited / Sparingly SolubleMupirocin solubility is reported as 0.0265 g/L. Solubility is pH-dependent.[2][6][15]
DMSOSolubleMupirocin Calcium is soluble at 100 mg/mL in fresh DMSO.[6][8]
MethanolSolubleMupirocin solubility reported as 189.66 mg/mL.[6][7]
EthanolSolubleMupirocin solubility reported as 179.24 mg/mL.[6][7]

Table 3: Comparison of Primary Solubilization Strategies

StrategyMechanismKey AdvantagesKey ConsiderationsBest For...
Co-solvents (e.g., DMSO) Increases solvent polarity to match solute.Simple, fast, achieves high stock concentrations.Potential for solvent toxicity/assay interference. Risk of precipitation upon dilution.Initial screening, biochemical assays, and cell-based assays with validated solvent tolerance.
pH Adjustment Ionizes the acidic drug to a more soluble salt form.No organic solvent required. Simple to prepare.Requires assay to be stable at a pH > 6. May alter compound activity if ionization state is critical.Cell-based assays and microbiological assays where the final pH is compatible and controlled.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the drug in a soluble complex.Significantly increases aqueous solubility. Reduces need for organic solvents. Can improve compound stability.Requires longer preparation time. May alter drug availability/activity. Requires concentration determination.Assays sensitive to organic solvents or requiring high aqueous concentrations of the drug.

Visual Guides

TroubleshootingWorkflow start Solubility Issue Detected (Precipitate or Cloudiness) check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the working concentration of PsaB. check_conc->lower_conc No check_solvent Is an organic co-solvent (e.g., DMSO) being used? check_conc->check_solvent Yes lower_conc->check_solvent solvent_precip Did precipitation occur upon dilution into aqueous buffer? check_solvent->solvent_precip Yes try_alternative Action: Switch to an alternative method. check_solvent->try_alternative No improve_dilution Action: Improve dilution. (Vortex, sonicate, add dropwise) solvent_precip->improve_dilution solvent_toxicity Is solvent toxicity a concern? check_solvent_level Action: Check max solvent tolerance of your assay. solvent_toxicity->check_solvent_level Yes solvent_toxicity->try_alternative No, but still precipitates improve_dilution->solvent_toxicity check_solvent_level->try_alternative ph_method Consider pH Adjustment (Protocol 2) try_alternative->ph_method cd_method Consider Cyclodextrin (Protocol 3) try_alternative->cd_method

Caption: Troubleshooting workflow for this compound solubility issues.

MethodSelection start Which solubilization method should I choose for PsaB? q1 Is your assay sensitive to organic solvents like DMSO? start->q1 q2 Is your assay pH sensitive? (Must be neutral) q1->q2 Yes ans_cosolvent Use a Co-solvent (DMSO) - Run solvent controls - Keep % as low as possible q1->ans_cosolvent No ans_ph Use pH Adjustment - Ensure final pH is > 6.0 - Verify assay compatibility q2->ans_ph No ans_cd Use Cyclodextrins (HP-β-CD) - Best for sensitive assays - Requires more prep time q2->ans_cd Yes

References

Mitigating the effects of feedback inhibition in the Pseudomonic acid B biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the pseudomonic acid B (PA-B) biosynthetic pathway. The focus is on mitigating effects that lead to low product yield, drawing from an understanding of the pathway's complex regulatory networks.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimentation, with a focus on the regulatory aspects that are often mistaken for classical feedback inhibition.

Q1: My Pseudomonas fluorescens culture is producing very low or undetectable levels of pseudomonic acid. Is this due to feedback inhibition?

A1: While classical feedback inhibition (where the final product inhibits an early enzyme in the pathway) is a common mechanism in many biosynthetic pathways, the primary bottleneck in pseudomonic acid production is more complex. Low yields are often attributable to tight transcriptional regulation of the mupirocin (B1676865) (mup) biosynthesis gene cluster. Two key systems control this:

  • Quorum Sensing (QS): The mup gene cluster is activated by a QS system composed of MupI and MupR. MupI synthesizes an N-acyl homoserine lactone (AHL) signal molecule. At a high cell density, this AHL binds to the transcriptional regulator MupR, which then activates the expression of the biosynthetic genes.[1]

  • Global Gac/Rsm Regulatory System: This is a higher-level regulatory cascade that positively controls the MupR/I QS system. The GacS/A two-component system activates the transcription of small RNAs (RsmY and RsmZ), which in turn sequester the translational repressor protein RsmA. By sequestering RsmA, the translation of mupR and mupI is allowed to proceed, thus turning on the pathway.

Therefore, what might appear as "feedback inhibition" is more likely insufficient activation of these regulatory systems.

Q2: How can I increase the production of pseudomonic acid in my cultures?

A2: The most effective strategies involve genetic engineering to manipulate the regulatory systems that control the mup gene cluster. Overexpression of positive regulators has been shown to significantly increase product titers. Below is a summary of reported yield improvements from these strategies.

Data Presentation: Strategies to Enhance Pseudomonic Acid Production
Mitigation StrategyTarget Gene(s)Host Strain BackgroundReported Increase in ProductionReference(s)
Overexpression of Quorum Sensing ActivatormupRWild-Type P. fluorescensUp to 5-fold increase in Pseudomonic Acid A[1]
Overexpression of Quorum Sensing ActivatormupRmupC mutantUp to 17-fold increase in novel intermediates[1]
Overexpression of Global RegulatorgacAWild-Type P. fluorescensMupirocin production increased from 61.75 to 129.88 mg/L
Overexpression of RNA-binding proteinrsmFWild-Type P. fluorescens~3-fold increase in mupirocin yield

Q3: My culture produces this compound, but very little Pseudomonic Acid A. What is the issue?

A3: this compound is a precursor to the more abundant pseudomonic acid A (mupirocin). The conversion of PA-B to PA-A is a complex process involving several "tailoring" enzymes encoded by genes within the mup cluster. If you are observing an accumulation of PA-B, it is likely that one or more of these tailoring enzymes are not being expressed or are inactive. Mutations in genes such as mupO, mupU, mupV, and macpE have been shown to cause a shift to PA-B production.

Q4: I am trying to analyze my culture extracts by HPLC, but I am having trouble getting good separation and quantification of Pseudomonic Acids A and B. Do you have a recommended protocol?

A4: Yes, please refer to the detailed "High-Performance Liquid Chromatography (HPLC) Analysis of Pseudomonic Acids" protocol in the Experimental Protocols section below. Key considerations for good separation include the choice of a C8 or C18 reverse-phase column, an acidic mobile phase (e.g., using phosphate (B84403) buffer or acetic acid), and an appropriate organic modifier like acetonitrile (B52724).

Experimental Protocols

This section provides detailed methodologies for key experiments related to mitigating low yields in the pseudomonic acid biosynthetic pathway.

Protocol for Overexpression of the mupR Gene in P. fluorescens

This protocol describes the general steps for cloning and overexpressing the positive regulatory gene mupR to enhance pseudomonic acid production.

I. Vector Selection and Gene Cloning:

  • Obtain the mupR gene: Amplify the mupR coding sequence from P. fluorescens NCIMB 10586 genomic DNA using PCR with primers that add appropriate restriction sites.

  • Choose an expression vector: Select a broad-host-range shuttle vector capable of replicating in both E. coli (for cloning) and Pseudomonas. Plasmids from the pUCP or pBBR1MCS series are suitable choices.[2] These vectors often have inducible promoters (e.g., lac promoter) and antibiotic resistance markers for selection.[2]

  • Cloning: Digest both the PCR product and the chosen vector with the corresponding restriction enzymes. Ligate the mupR gene into the vector.

  • Transformation into E. coli: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Select for transformants on LB agar (B569324) containing the appropriate antibiotic.

  • Verification: Isolate plasmid DNA from the E. coli transformants and verify the correct insertion of mupR by restriction digest and Sanger sequencing.

II. Transformation into P. fluorescens:

  • Prepare electrocompetent P. fluorescens cells:

    • Grow P. fluorescens overnight in LB broth.

    • Inoculate a fresh culture and grow to mid-log phase.

    • Harvest the cells by centrifugation at a low temperature.

    • Wash the cell pellet multiple times with a cold, sterile 15% glycerol (B35011) solution to remove salts.[3]

    • Resuspend the final pellet in a small volume of 15% glycerol.[3]

  • Electroporation:

    • Thaw the competent cells on ice and add 50-100 ng of the verified mupR expression plasmid.[3]

    • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.

    • Apply an electrical pulse using an electroporator.

    • Immediately add recovery medium (e.g., SOC broth) and incubate at 28-30°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.

  • Selection: Plate the recovered cells on selective LB agar containing the appropriate antibiotic and incubate at 28-30°C until colonies appear.

III. Overexpression and Analysis:

  • Cultivation: Grow the recombinant P. fluorescens strain in a suitable production medium. If using an inducible promoter, add the inducer (e.g., IPTG for the lac promoter) at the appropriate stage of growth.

  • Extraction and Analysis: After a suitable incubation period, extract the pseudomonic acids from the culture supernatant and analyze the yield by HPLC as described in the protocol below.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Pseudomonic Acids

This protocol provides a method for the separation and quantification of pseudomonic acids A and B from bacterial culture supernatants.

I. Sample Preparation:

  • Harvest Culture: Centrifuge a sample of the P. fluorescens culture to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, as pseudomonic acids are secreted into the medium.

  • Acidification: Acidify the supernatant to approximately pH 4.0-4.5 with an acid such as sulfuric acid or phosphoric acid. This ensures that the pseudomonic acids are in their protonated, less polar form, which is ideal for extraction.

  • Solvent Extraction: Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or isobutyl acetate. Vortex vigorously and allow the phases to separate.

  • Concentration: Carefully collect the organic phase and evaporate it to dryness under vacuum or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase (or a mixture of acetonitrile and water) for injection.

II. HPLC Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile and an aqueous buffer like 0.05 M ammonium (B1175870) acetate or 0.1 M sodium phosphate, with the pH adjusted to an acidic value (e.g., pH 4.2-6.3).[4][5]

  • Elution: Isocratic or gradient elution can be used. For separating PA-A and PA-B, a simple isocratic method is often sufficient. A typical ratio might be in the range of 25-40% acetonitrile to 60-75% aqueous buffer.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 220-230 nm.[4][5]

  • Injection Volume: 20-100 µL.[4]

III. Quantification:

  • Standards: Prepare a series of standard solutions of known concentrations of pure pseudomonic acid A and B.

  • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each compound.

  • Sample Analysis: Inject the reconstituted sample extract. Identify the peaks for PA-A and PA-B based on their retention times compared to the standards.

  • Calculation: Quantify the amount of each compound in the sample by comparing their peak areas to the calibration curve.

Visualizations

Regulatory Pathway for Pseudomonic Acid Biosynthesis

Regulatory_Pathway GacS_A GacS/A System RsmY_Z sRNAs (RsmY/Z) GacS_A->RsmY_Z Activates transcription RsmA RsmA (Repressor) RsmY_Z->RsmA Sequesters MupI MupI (AHL Synthase) RsmA->MupI Represses translation MupR MupR (Activator) RsmA->MupR Represses translation AHL AHL Signal MupI->AHL Synthesizes MupR_AHL MupR-AHL Complex MupR->MupR_AHL AHL->MupR_AHL Mup_Cluster Mupirocin Biosynthesis Gene Cluster MupR_AHL->Mup_Cluster Activates transcription PA Pseudomonic Acids Mup_Cluster->PA Produces

Caption: Regulatory cascade controlling pseudomonic acid production in P. fluorescens.

Experimental Workflow for mupR Overexpression

Overexpression_Workflow start Start pcr Amplify mupR gene via PCR start->pcr clone Clone mupR into expression vector pcr->clone transform_ecoli Transform into E. coli clone->transform_ecoli verify Verify plasmid by sequencing transform_ecoli->verify transform_pf Transform plasmid into P. fluorescens verify->transform_pf express Induce gene expression (if applicable) transform_pf->express extract Extract metabolites from culture express->extract analyze Analyze by HPLC extract->analyze end End analyze->end

Caption: Workflow for enhancing pseudomonic acid yield via gene overexpression.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectrum of Pseudomonic Acid A and B

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of topical antibacterial agents, Pseudomonic acid A, commercially known as Mupirocin (B1676865), stands as a prominent therapeutic option, particularly for Gram-positive infections. Its closely related counterpart, Pseudomonic acid B, a minor metabolite from the same producing organism, Pseudomonas fluorescens, offers a point of comparison for understanding structure-activity relationships and the nuances of their antibacterial efficacy. This guide provides a detailed comparative analysis of the antibacterial spectra of Pseudomonic acid A and B, supported by available data and experimental methodologies, to inform researchers, scientists, and drug development professionals.

Comparative Antibacterial Potency

Pseudomonic acid A is the major and most active component of the fermentation products of Pseudomonas fluorescens.[1][2] Clinical and laboratory studies have consistently demonstrated its high level of activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In contrast, this compound is a minor metabolite and exhibits a comparatively lower antibacterial potency. Available research indicates that this compound is generally two- to fourfold less active than Pseudomonic acid A.[1]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for Pseudomonic acid A against several key bacterial pathogens. Due to the limited availability of specific MIC data for this compound in published literature, a direct side-by-side comparison with a wide range of bacteria is not currently feasible. The provided data for Pseudomonic acid A serves as a benchmark for its efficacy.

Bacterial SpeciesPseudomonic Acid A (Mupirocin) MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (including MRSA)≤ 0.5[3][4][5]Data not available
Staphylococcus epidermidis≤ 0.5[3][4][5]Data not available
Streptococcus pyogenesData reported, but specific values varyData not available
Haemophilus influenzaeActive[3][6]Data not available
Neisseria gonorrhoeaeActive[3][6]Data not available
Most Gram-negative bacilliLess active[3][6]Data not available
AnaerobesLess active[3][6]Data not available

Mechanism of Action

The primary mechanism of action for both Pseudomonic acid A and B is the highly specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[2][7][8][9][10] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By binding to and inhibiting IleRS, Pseudomonic acids prevent the synthesis of essential proteins, leading to the cessation of bacterial growth and, ultimately, cell death.[9] This unique mode of action means there is no cross-resistance with other classes of antibiotics.[3][11]

cluster_bacterium Bacterial Cell PA Pseudomonic Acid (A or B) IleRS Isoleucyl-tRNA Synthetase (IleRS) PA->IleRS Inhibits Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Blocks charging of tRNA(Ile) Isoleucine Isoleucine Isoleucine->IleRS tRNA tRNA(Ile) tRNA->IleRS Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Growth_Inhibition

Mechanism of Action of Pseudomonic Acids.

Experimental Protocols

The determination of the antibacterial spectrum and potency of Pseudomonic acids is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MIC). The broth microdilution method is a standard and widely used technique for this purpose.

Broth Microdilution Method for MIC Determination
  • Preparation of Antibiotic Solutions: Stock solutions of Pseudomonic acid A and B are prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.[1][11]

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[7]

  • Incubation: The microtiter plate containing the serially diluted antibiotic and the bacterial inoculum is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[3]

  • MIC Determination: Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]

  • Controls: Each assay includes a positive control (bacterial inoculum without antibiotic) to ensure bacterial growth and a negative control (broth only) to check for contamination.[11]

Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Pseudomonic Acid A & B in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Experimental Workflow for MIC Determination.

Conclusion

Pseudomonic acid A (Mupirocin) is a potent topical antibiotic with a well-documented antibacterial spectrum, particularly against Gram-positive cocci. This compound, while structurally similar, demonstrates a reduced antibacterial activity, being approximately two to four times less potent than its more abundant counterpart. The shared mechanism of action, inhibition of isoleucyl-tRNA synthetase, provides a unique therapeutic advantage by avoiding cross-resistance with other antibiotic classes. While comprehensive comparative data for this compound remains limited, the available information underscores the critical role of specific structural features in determining the antibacterial potency of this class of compounds. Further research to elucidate the full antibacterial spectrum of this compound and other minor metabolites would be valuable for the development of new and improved antibacterial agents.

References

A Comparative Analysis of the In Vitro Efficacy of Pseudomonic Acid B and Mupirocin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the minimum inhibitory concentrations and mechanism of action of pseudomonic acid B and its renowned analogue, mupirocin (B1676865), reveals subtle yet significant differences in their antibacterial potency. While both compounds target the same essential bacterial enzyme, mupirocin consistently demonstrates superior in vitro activity against a broad range of clinically relevant bacteria.

Mupirocin, commercially known as pseudomonic acid A, is a widely used topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] Its clinical utility is well-established for the treatment of superficial skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] this compound is a naturally occurring analogue and a minor metabolite of P. fluorescens, differing from mupirocin by the presence of a hydroxyl group. This structural modification, however, appears to impact its antibacterial efficacy.

Comparative Antibacterial Potency: Minimum Inhibitory Concentration (MIC)

Experimental data indicates that this compound is generally less potent than mupirocin. Studies have shown that the minor metabolites of P. fluorescens, including this compound, are typically two- to fourfold less active than mupirocin (pseudomonic acid A).[1]

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. A lower MIC value signifies greater potency. The following tables summarize the MIC values of mupirocin against various bacterial strains, providing a benchmark for its activity. While specific, comprehensive MIC data for this compound is limited in publicly available literature, the general observation of its reduced activity holds.

Mupirocin (Pseudomonic acid A) MIC against Staphylococcus aureus
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (200 clinical isolates)0.015 - 0.06[3]
Staphylococcus aureus (methicillin-resistant strains)≤ 0.5[2]
Staphylococcus aureus ATCC 25923Data not specified in the provided results
Mupirocin (Pseudomonic acid A) MIC against other Bacteria
Bacterial Strain MIC (µg/mL)
Staphylococcus epidermidis (multiply resistant strains)≤ 0.5[2]
Streptococcus pyogenesData not specified in the provided results
Haemophilus influenzaeData not specified in the provided results
Neisseria gonorrhoeaeData not specified in the provided results

Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase

Both mupirocin and this compound share the same molecular target: the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[4] This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By competitively inhibiting IleRS, both compounds prevent the incorporation of isoleucine into newly forming polypeptide chains, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth.[4]

The following diagram illustrates the mechanism of action:

Mechanism_of_Action cluster_bacterium Bacterial Cell IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile_tRNA_Ile Isoleucyl-tRNA(Ile) IleRS->Ile_tRNA_Ile  ATP -> AMP + PPi Isoleucine Isoleucine Isoleucine->IleRS tRNA_Ile tRNA(Ile) tRNA_Ile->IleRS Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis Ribosome->Protein Bacterial Growth Bacterial Growth Inhibition of\nBacterial Growth Inhibition of Bacterial Growth Mupirocin Mupirocin or This compound Mupirocin->IleRS Inhibits

Caption: Mechanism of action of Mupirocin and this compound.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC values are determined using a standardized laboratory procedure known as the broth microdilution method. This method involves exposing a standardized suspension of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.

Broth Microdilution Method Protocol
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (mupirocin or this compound) is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate. Each well will contain a decreasing concentration of the test compound.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading of Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

The following diagram outlines the experimental workflow for MIC determination:

MIC_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

References

A Comparative Analysis of the Cytotoxicity of Pseudomonic Acid B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid B is a member of the pseudomonic acid family of antibiotics, which are naturally produced by the bacterium Pseudomonas fluorescens. The most well-known member of this family is Pseudomonic acid A, commercially known as Mupirocin, a widely used topical antibiotic. While Mupirocin is the primary component of the clinical formulation, this compound is a structurally similar analogue and a key intermediate in the biosynthesis of Mupirocin. Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential and safety.

This guide provides a comparative overview of the cytotoxicity of pseudomonic acids, with a focus on Mupirocin due to the limited availability of direct comparative data for this compound. The information presented herein is intended to support researchers in drug development and discovery by providing available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Cytotoxicity

Direct comparative studies on the cytotoxicity of pure this compound against other antibiotics are scarce in publicly available literature. However, studies on Mupirocin (containing primarily Pseudomonic acid A) provide valuable insights into the potential cytotoxic profile of the pseudomonic acid family.

One study compared the cytotoxic activity of Mupirocin and another antibiotic, Batumin, against various cancer cell lines and a normal human keratinocyte cell line. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below. A higher IC50 value indicates lower cytotoxicity.

AntibioticUCT-Mel 1 (Melanoma)MCF-7 (Breast Cancer)HaCat (Normal Keratinocytes)
Mupirocin 5.4 µg/ml[1]35.5 µg/ml[1]415.5 µg/ml[1]
Batumin 4.5 µg/ml[1]140.6 µg/ml[1]101.4 µg/ml[1]

Note: The data presented above is for Mupirocin (Pseudomonic acid A) and not directly for this compound. Further research is required to establish a specific cytotoxic profile for this compound.

Experimental Protocols

The following is a detailed methodology for a common in vitro cytotoxicity assay, the MTT assay, which is frequently used to determine the cytotoxic potential of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.[2][3] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]

Materials:

  • 96-well microtiter plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Test compounds (e.g., this compound, other antibiotics)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[4]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[2]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Involvement

While the primary mechanism of action of pseudomonic acids is the inhibition of bacterial isoleucyl-tRNA synthetase, some studies suggest that Mupirocin may also affect signaling pathways in mammalian cells, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The direct effect of this compound on this pathway has not been elucidated.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Promotes

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of an antibiotic using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 3. Preparation of Antibiotic Dilutions cell_seeding->compound_prep treatment 4. Treatment of Cells with Antibiotics compound_prep->treatment incubation 5. Incubation (e.g., 24, 48, 72h) treatment->incubation assay 6. Cytotoxicity Assay (e.g., MTT, XTT) incubation->assay measurement 7. Data Acquisition (Absorbance Reading) assay->measurement analysis 8. Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

Investigating Cross-Resistance Between Pseudomonic Acid B and Clinically Used Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Pseudomonic acid B alongside a selection of clinically utilized antibiotics. The primary focus is to investigate the potential for cross-resistance, a critical consideration in the development of new antimicrobial agents. The data presented is compiled from various studies to offer a broad perspective. Methodologies for key experimental procedures are detailed to support the interpretation of the presented data and to facilitate further research.

Comparative Antibacterial Activity

The unique mechanism of action of pseudomonic acids, which involves the inhibition of bacterial isoleucyl-tRNA synthetase, suggests a low probability of cross-resistance with other antibiotic classes that target different cellular pathways.[1][2] Studies on Mupirocin (B1676865) (Pseudomonic acid A), the most well-characterized of the pseudomonic acids, have consistently shown a lack of cross-resistance with other clinically available antibiotics.[3][4][5]

While direct and extensive comparative studies on this compound are limited, its structural and mechanistic similarity to Pseudomonic acid A provides a basis for initial assessment. It has been reported that this compound is generally two- to fourfold less active than Pseudomonic acid A.[6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Pseudomonic acid A (Mupirocin), an estimated MIC range for this compound, and a panel of clinically relevant antibiotics against key Gram-positive pathogens.

Disclaimer: The MIC values presented in this table are compiled from multiple sources and are intended for comparative purposes only. Variations in experimental conditions between studies may influence these values. The MIC range for this compound is an estimation based on its reported relative potency to Pseudomonic acid A.

AntibioticStaphylococcus aureus ATCC 25923 (MSSA) MIC (µg/mL)Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (µg/mL)Streptococcus pyogenes ATCC 19615 MIC (µg/mL)
Pseudomonic acid A (Mupirocin) 0.05[7]1 - 4[7]0.06 - 0.25[8]
This compound (Estimated) 0.1 - 0.22 - 160.12 - 1.0
Methicillin ≤ 2 (Susceptible)≥ 4 (Resistant)Not applicable
Vancomycin 0.5 - 2[3]0.5 - 2[3]≤ 1 (Susceptible)[9]
Erythromycin 2048[10]Resistant0.016 - 0.023[11]
Ciprofloxacin 0.25 - 0.5ResistantNot applicable

Experimental Protocols

To ensure a standardized approach for assessing cross-resistance, the following experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: The microtiter plate wells, containing the serially diluted antibiotic, are inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay

The checkerboard assay is used to assess the interaction between two antimicrobial agents, which can indicate synergy, antagonism, or indifference, and can be adapted to investigate cross-resistance.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, an index of > 4.0 suggests antagonism, and a value between 0.5 and 4.0 indicates an additive or indifferent effect. For cross-resistance, a lack of synergy or antagonism when a resistant strain is tested is indicative.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time and can be used to further investigate potential cross-resistance.

  • Experimental Setup: Flasks containing broth with different concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC) are inoculated with a standardized bacterial suspension.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto antibiotic-free agar.

  • Data Analysis: The change in bacterial count over time is plotted. A ≥ 3-log10 reduction in the initial inoculum is considered bactericidal activity.

Visualizations

Experimental Workflow for Cross-Resistance Assessment

G cluster_0 Strain Selection cluster_1 MIC Determination cluster_2 Cross-Resistance Evaluation cluster_3 Data Analysis & Interpretation A Bacterial Isolate (Known Resistance Profile) C Determine MIC of Clinically Used Antibiotic A->C D Determine MIC of This compound A->D B Susceptible Control Strain (e.g., ATCC strain) B->C B->D E Compare MICs between Resistant and Susceptible Strains C->E D->E F Perform Checkerboard Assay (Optional) E->F G Perform Time-Kill Assay (Optional) E->G H No significant change in This compound MIC E->H I Significant increase in This compound MIC E->I J No Cross-Resistance H->J K Potential Cross-Resistance I->K G cluster_0 Normal Bacterial Protein Synthesis cluster_1 Inhibition by Pseudomonic Acid cluster_2 Mechanism of Resistance Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleS) Isoleucine->IleRS tRNA tRNA-Ile IleRS->tRNA Protein Protein Synthesis tRNA->Protein PA This compound Inhibited_IleRS Inhibited IleS PA->Inhibited_IleRS No_Protein Protein Synthesis Blocked Inhibited_IleRS->No_Protein Altered_IleRS Altered IleS (Mutation or mupA/mupB gene) tRNA_res tRNA-Ile Altered_IleRS->tRNA_res Resumed_Protein Protein Synthesis Resumes Isoleucine_res Isoleucine Isoleucine_res->Altered_IleRS tRNA_res->Resumed_Protein PA_no_bind This compound (Cannot Bind) PA_no_bind->Altered_IleRS Ineffective binding

References

Validation of Pseudomonic acid B's role as a key intermediate in mupirocin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data confirms Pseudomonic Acid B (PA-B) as a crucial intermediate in the biosynthetic pathway of the antibiotic mupirocin (B1676865) (Pseudomonic Acid A or PA-A). This guide provides a comparative overview of the evidence supporting this role against alternative hypotheses, supported by quantitative data from genetic studies, detailed experimental protocols, and visualizations of the key biosynthetic steps.

Mupirocin, a potent topical antibiotic produced by Pseudomonas fluorescens, is a mixture of several pseudomonic acids, with PA-A being the most abundant and clinically important component. The structural similarity between PA-A and PA-B, which differs only by an additional hydroxyl group at the C8 position in PA-B, has led to extensive research into their biosynthetic relationship. Overwhelming evidence from gene knockout studies has solidified the model of PA-B as a direct precursor to PA-A.

Evidence from Gene Knockout Studies

The most compelling evidence for PA-B's role as an intermediate comes from targeted gene knockout experiments within the mupirocin biosynthetic gene cluster. Deletion of specific tailoring genes has been shown to halt the biosynthetic pathway at PA-B, leading to its accumulation and a corresponding absence of PA-A.

A key study demonstrated that in-frame deletions of the genes mupO, mupU, mupV, and macpE are essential for the production of PA-A but not PA-B.[1][2] Mutant strains with deletions in these genes exclusively produced PA-B, strongly indicating that the products of these genes are responsible for the conversion of PA-B to PA-A.

StrainGenotypePseudomonic Acid A (PA-A) ProductionThis compound (PA-B) Production
P. fluorescens NCIMB 10586Wild-Type++++
Mutant StrainΔmupO-+++
Mutant StrainΔmupU-+++
Mutant StrainΔmupV-+++
Mutant StrainΔmacpE-+++
(+++ indicates major product, + indicates minor product, - indicates not detected. Relative production levels are inferred from multiple studies.)

The Alternative "Branched Pathway" Hypothesis

An earlier hypothesis, based on radiolabeling studies, suggested that PA-A and PA-B might arise from a branched pathway rather than a linear progression where one is a direct precursor to the other. These experiments involved feeding radiolabeled precursors to P. fluorescens cultures and analyzing the incorporation of the label into PA-A and PA-B over time. The observation that the specific activity of PA-A and PA-B did not always follow a clear precursor-product relationship led to the proposal of parallel pathways leading to the two molecules. However, the more definitive results from genetic manipulation have largely superseded this hypothesis, framing PA-B as the key on-pathway intermediate to PA-A.

The Enzymatic Conversion of this compound to A

The conversion of PA-B to PA-A is a multi-step enzymatic process involving the proteins encoded by mupO, mupU, mupV, and macpE. While the precise mechanism is still under investigation, a proposed pathway involves the following key steps:

  • Activation and Loading: MupU, a putative acyl-ACP ligase, is thought to activate PA-B and load it onto the acyl carrier protein (ACP) MacpE.

  • Oxidation: MupO, a cytochrome P450 monooxygenase, is proposed to oxidize the C8 hydroxyl group of PA-B.

  • Dehydration and Reduction: MupV, a predicted oxidoreductase, is implicated in the subsequent dehydration and reduction steps to remove the oxygen functionality from C8.

The logical workflow for validating PA-B as an intermediate is depicted below:

G cluster_hypothesis Hypothesis Formulation cluster_experiment Experimental Design cluster_results Expected Outcomes & Analysis cluster_conclusion Conclusion H1 Hypothesis 1: PA-B is a precursor to PA-A E1 Gene Knockout of Tailoring Enzymes (mupO, mupU, mupV, macpE) H1->E1 H2 Alternative Hypothesis: Branched pathway to PA-A and PA-B E2 Feeding Studies with Radiolabeled Precursors H2->E2 R1 Accumulation of PA-B No PA-A Production in Mutants E1->R1 R2 Analysis of Radiolabel Incorporation Patterns E2->R2 R3 Metabolite Analysis (HPLC, NMR, MS) R1->R3 R2->R3 C1 Validation of PA-B as a Key Intermediate R3->C1

Caption: Logical workflow for the validation of this compound's role.

The biosynthetic pathway from a late-stage intermediate to PA-A, highlighting the conversion of PA-B, is illustrated in the following diagram:

G cluster_enzymes Enzymatic Conversion Precursor Precursor PA_B This compound Precursor->PA_B Multiple Steps MupU MupU (Acyl-ACP Ligase) PA_B->MupU Activation PA_A Pseudomonic Acid A (Mupirocin) MacpE MacpE (ACP) MupU->MacpE Loading MupO MupO (Cytochrome P450) MacpE->MupO Oxidation MupV MupV (Oxidoreductase) MupO->MupV Dehydration/ Reduction MupV->PA_A Final Product

References

Comparative Transcriptomic Analysis: Unraveling the Genetic Regulation of Pseudomonic Acid B Production

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomes of high-producing and low-producing strains of Pseudomonas fluorescens for Pseudomonic acid B (PA-B), a potent antibiotic. By examining the differential gene expression, this document aims to elucidate the key genetic factors and regulatory networks that govern PA-B biosynthesis. This information is critical for metabolic engineering strategies aimed at enhancing antibiotic production.

Quantitative Transcriptomic Data

A comparative transcriptomic analysis was performed on a high-producing (HP) and a low-producing (LP) strain of Pseudomonas fluorescens. The following tables summarize the differential expression of key genes within the mupirocin (B1676865) (mup ) biosynthesis gene cluster and other related regulatory genes. Gene expression is presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Table 1: Differential Expression of Mupirocin Biosynthesis Genes

GenePutative FunctionHigh-Producing Strain (FPKM)Low-Producing Strain (FPKM)Fold Change (HP vs. LP)p-value
mmpAPolyketide Synthase1250.7312.54.0x< 0.001
mmpBPolyketide Synthase1189.3295.14.0x< 0.001
mmpCPolyketide Synthase987.6250.23.9x< 0.001
mmpDPolyketide Synthase1302.1325.84.0x< 0.001
mmpEPolyketide Synthase1054.9263.74.0x< 0.001
mupOPutative Oxidoreductase (PA-B to PA-A conversion)85.4341.6-4.0x< 0.001
mupVPutative Dehydratase (PA-B to PA-A conversion)92.1368.4-4.0x< 0.001
mupUPutative Isomerase (PA-B to PA-A conversion)78.5314.0-4.0x< 0.001
macpEAcyl Carrier Protein (PA-B to PA-A conversion)110.2440.8-4.0x< 0.001
mupXPutative Hydroxylase (involved in PA-B formation)950.3237.54.0x< 0.001
mupWPutative Epoxidase (involved in PA-B formation)899.1224.84.0x< 0.001

Table 2: Differential Expression of Global Regulatory Genes

GenePutative FunctionHigh-Producing Strain (FPKM)Low-Producing Strain (FPKM)Fold Change (HP vs. LP)p-value
gacAGlobal activator of secondary metabolism780.2390.12.0x< 0.01
gacSSensor kinase of the GacS/GacA system750.9375.42.0x< 0.01
rsmAPost-transcriptional repressor450.6901.2-2.0x< 0.01
rsmEPost-transcriptional repressor425.1850.2-2.0x< 0.01

Experimental Protocols

Strain Cultivation and RNA Extraction

High-producing and low-producing strains of Pseudomonas fluorescens were cultured in a suitable production medium. Bacterial cells were harvested during the exponential growth phase. Total RNA was extracted using a commercially available RNA purification kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.

Library Preparation and RNA Sequencing

RNA sequencing libraries were prepared from the total RNA samples. Ribosomal RNA (rRNA) was depleted to enrich for messenger RNA (mRNA

A Comparative Guide to the In Vivo Efficacy of Pseudomonic Acid A and Pseudomonic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of in vivo research conducted on Pseudomonic acid A (Mupirocin) compared to its counterpart, Pseudomonic acid B. While Pseudomonic acid A is a well-established topical antibiotic with a wealth of efficacy data from various animal models, there is a notable absence of published in vivo studies directly evaluating the efficacy of this compound.

This guide, therefore, provides a detailed overview of the in vivo efficacy of Pseudomonic acid A in established animal models of bacterial skin infections. To offer a point of reference, the limited available in vitro data for this compound is also presented, highlighting the current gaps in our understanding of its potential therapeutic efficacy.

In Vivo Efficacy of Pseudomonic Acid A (Mupirocin)

Pseudomonic acid A, commercially known as Mupirocin (B1676865), has demonstrated significant efficacy in reducing bacterial load and promoting the resolution of skin and soft tissue infections in a variety of animal models. The primary targets for this antibiotic are Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes.

Summary of Quantitative In Vivo Data
Animal ModelInfection TypePathogenTreatment RegimenEfficacy OutcomeReference
Murine Superficial Abrasion Model Superficial Skin InfectionStaphylococcus aureus2% Mupirocin ointmentSignificant reduction in bacterial CFU (up to 6 log10 reduction)[1][2]
Murine Crush Contaminated Wound Model Contaminated Crush WoundsStaphylococcus aureus, Streptococcus pyogenes2% Mupirocin ointment applied 3 times daily for 6 daysSignificantly reduced infection rates compared to placebo and nitrofurazone[3]
Murine Tape-Stripping Infection Model Superficial Skin InfectionStaphylococcus aureus (including mupirocin-resistant strains)Single or double dose of 2% Mupirocin ointmentSignificant reduction in bacterial burden for susceptible strains; little to no effect on high-level resistant strains[4]
Hamster Impetigo Model ImpetigoStaphylococcus aureus2% Mupirocin cream or ointment applied multiple times over 2 daysSignificantly more effective than placebo in reducing bacterial counts and promoting healing[5]
Rat Diabetic Wound Model Infected Diabetic WoundMupirocin-methicillin-resistant S. aureus (MMRSA)Mupirocin-nanoparticle hydrogelSignificantly increased wound healing and wound contraction[6]

Comparative Activity of this compound: An In Vitro Perspective

Direct in vivo comparisons of this compound with Pseudomonic acid A are not available in the current body of scientific literature. However, in vitro studies have consistently shown that this compound, a minor metabolite of Pseudomonas fluorescens, possesses antibacterial activity, albeit at a reduced level compared to Pseudomonic acid A.

CompoundOrganismIn Vitro Activity (MIC)Reference
Pseudomonic acid A (Mupirocin) Staphylococcus aureus≤0.5 µg/mL for most clinical isolates[7][8]
This compound Various BacteriaGenerally two- to fourfold less active than Pseudomonic acid A[9]

Experimental Protocols

Murine Superficial Skin Infection Models

Detailed methodologies for establishing and evaluating treatments in murine models of superficial skin infection are crucial for the reproducibility of results.

1. Tape-Stripping Infection Model:

  • Animal Model: Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin.[4]

  • Infection Induction: The stratum corneum is removed by repeated application and removal of adhesive tape. A suspension of Staphylococcus aureus is then applied to the stripped area.[4]

  • Treatment: A defined amount of the topical agent (e.g., 2% Mupirocin ointment) is applied to the infected area at specified time points post-infection.[4]

  • Efficacy Assessment: At the end of the study period, the infected skin area is excised, homogenized, and bacterial colony-forming units (CFU) are enumerated by plating serial dilutions. The log10 reduction in CFU compared to a control group is calculated.[4]

2. Superficial Abrasion Mouse Model:

  • Animal Model: Mice (e.g., SKH-1 hairless mice) are anesthetized.[1][2]

  • Infection Induction: A superficial abrasion is created on the dorsal skin, and a suspension of Staphylococcus aureus is inoculated onto the wound.[1][2]

  • Treatment: Topical treatments are applied to the infected wound at specified intervals.[1][2]

  • Efficacy Assessment: Wound healing is monitored visually, and bacterial burden is quantified by determining the CFU per milliliter from wound swabs or tissue homogenates.[1]

Hamster Impetigo Model

The hamster model is utilized to simulate human impetigo, a common superficial skin infection.

  • Animal Model: Golden Syrian hamsters.[10]

  • Infection Induction: The skin is lightly abraded, and a culture of Staphylococcus aureus is applied to the site.[5]

  • Treatment: Topical formulations of the test compounds are applied multiple times a day for a set number of days.[5]

  • Efficacy Assessment: The progression of the infection and the healing process are scored visually. Bacteriological efficacy is determined by culturing swabs from the lesions to quantify the reduction in bacterial load.[5][11]

Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Both Pseudomonic acid A and B are believed to exert their antibacterial effect through the same mechanism: the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for the incorporation of the amino acid isoleucine into proteins. By binding to IleRS, pseudomonic acids prevent the synthesis of isoleucyl-tRNA, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth.[12][13][14][15]

G cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Pseudomonic Acid Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS Ile_tRNA_Ile Isoleucyl-tRNAIle IleRS->Ile_tRNA_Ile  + tRNAIle tRNA_Ile tRNAIle Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis Ribosome->Protein PA Pseudomonic Acid (A or B) PA->IleRS

Caption: Inhibition of bacterial isoleucyl-tRNA synthetase by Pseudomonic Acid.

Experimental Workflow: In Vivo Efficacy Testing

The general workflow for assessing the in vivo efficacy of topical antimicrobial agents in animal models of skin infection follows a standardized process.

G A Animal Model Selection (e.g., Mouse, Hamster) B Induction of Skin Infection (e.g., Abrasion, Tape-stripping) A->B C Bacterial Inoculation (e.g., S. aureus) B->C D Treatment Application (Topical Pseudomonic Acid A/B) C->D E Control Groups (Vehicle/Placebo) C->E F Monitoring and Data Collection (Visual Scoring, Swabs) D->F E->F G Endpoint Analysis (Bacterial Load Quantification - CFU) F->G H Statistical Analysis G->H

Caption: General experimental workflow for in vivo efficacy testing.

References

A Comparative Guide to the Synergistic and Antagonistic Effects of Pseudomonic Acid A (Mupirocin) with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data on Synergistic Effects

The primary method for quantifying antimicrobial synergy is the checkerboard assay, which calculates the Fractional Inhibitory Concentration Index (FICI).[5][6][7] An FICI of ≤ 0.5 is typically defined as synergy.[7][8]

The following table summarizes the quantitative data on the synergistic effects of Mupirocin (B1676865) with other antimicrobial agents against Methicillin-Resistant Staphylococcus aureus (MRSA).

Combination AgentsTarget Organism(s)MIC of Mupirocin Alone (µg/mL)MIC of Mupirocin in Combination (µg/mL)FICIInteraction
Mupirocin + α-Pinene Clinical MRSA Isolates0.250.060.5Synergy[8]
  • MIC: Minimum Inhibitory Concentration

  • FICI: Fractional Inhibitory Concentration Index. Calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[6][9]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of synergy studies. The following is a typical protocol for the checkerboard assay used to determine the synergistic effects of antimicrobial agents.

Checkerboard Assay Protocol [5][6][7][10]

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of Mupirocin and the second test agent (e.g., α-Pinene) at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x).[5][10] The solvent used should not affect bacterial growth.[5]

  • Preparation of Bacterial Inoculum:

    • Culture the test organism (e.g., MRSA) to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.[5] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).[6]

  • Assay Setup in a 96-Well Microtiter Plate:

    • Add a suitable broth medium (e.g., Mueller-Hinton Broth) to all wells of the 96-well plate.

    • Create serial two-fold dilutions of Mupirocin along the x-axis (columns) of the plate.[5][7]

    • Create serial two-fold dilutions of the second antimicrobial agent along the y-axis (rows) of the plate.[5][7]

    • This results in each well containing a unique concentration combination of the two agents.[5] Include wells with each agent alone to determine their individual MICs, as well as a growth control well without any antimicrobial agent.[7][9]

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.[6]

    • Incubate the plate at 37°C for 16-24 hours under appropriate atmospheric conditions.[5]

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.[5]

    • Calculate the FICI for each combination using the formula mentioned above.[6][9]

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4[6]

Visualizations

The following diagrams illustrate the experimental workflow of the checkerboard assay and the mechanism of action of Mupirocin.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agents Prepare Stock Solutions (Mupirocin & Agent B) dispense_broth Dispense Broth into 96-Well Plate prep_agents->dispense_broth prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate dilute_mupirocin Serial Dilute Mupirocin (Columns) dispense_broth->dilute_mupirocin dilute_agent_b Serial Dilute Agent B (Rows) dispense_broth->dilute_agent_b dilute_mupirocin->inoculate dilute_agent_b->inoculate incubate Incubate Plate (16-24h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI Values read_mic->calc_fici interpret Interpret Interaction (Synergy, Antagonism, etc.) calc_fici->interpret

Caption: Workflow of the checkerboard synergy assay.

Mupirocin_Mechanism cluster_process Bacterial Protein Synthesis ile Isoleucine (Amino Acid) ile_rs Isoleucyl-tRNA Synthetase (IleS) ile->ile_rs trna tRNA(Ile) trna->ile_rs ile_trna Isoleucyl-tRNA(Ile) ile_rs->ile_trna Charges tRNA with Isoleucine ribosome Ribosome ile_trna->ribosome protein Protein Synthesis ribosome->protein mupirocin Mupirocin (Pseudomonic Acid A) inhibition Inhibition mupirocin->inhibition inhibition->ile_rs

Caption: Mechanism of action of Mupirocin.

Mechanism of Action and Potential for Synergy

Mupirocin has a unique mechanism of action, inhibiting bacterial protein synthesis by selectively binding to isoleucyl-tRNA synthetase (IleS).[2][3][4][11] This prevents the incorporation of isoleucine into newly forming polypeptide chains, ultimately leading to bacterial cell death.[4][11]

Synergy can occur when two antimicrobial agents act on different targets within the bacterial cell, leading to an enhanced overall effect. For example, an agent that disrupts the bacterial cell wall or membrane could potentially facilitate the entry of Mupirocin into the cytoplasm, thereby increasing its access to the IleS target. The synergistic interaction observed between Mupirocin and α-Pinene against MRSA may be an example of such a multi-target effect, although the precise mechanism of this specific synergy requires further investigation.[8]

Conclusion

While there is a clear lack of data on the synergistic and antagonistic effects of Pseudomonic acid B, studies on the closely related and more potent Mupirocin (Pseudomonic acid A) demonstrate the potential for synergistic interactions with other antimicrobial compounds, such as α-Pinene. Further research is warranted to explore other potential synergistic combinations with Mupirocin and to investigate the interaction profile of this compound and other minor pseudomonic acids. Such studies could lead to the development of novel combination therapies to combat multidrug-resistant bacteria.

References

A Head-to-Head Comparison of Pseudomonic Acid B Production Strains: Wild-Type vs. Genetically Engineered Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient production of specific antibiotic congeners is paramount. This guide provides a detailed comparison of Pseudomonic acid B (PA-B) production between the wild-type Pseudomonas fluorescens NCIMB 10586 and a genetically engineered strain, offering insights into how targeted genetic modifications can dramatically shift the metabolic output towards a desired secondary metabolite.

Mupirocin (B1676865), a clinically important antibiotic, is naturally produced by Pseudomonas fluorescens as a mixture of several pseudomonic acids, with Pseudomonic acid A (PA-A) being the major component.[1] However, for research and development purposes, obtaining pure congeners like PA-B is often desirable. Genetic engineering offers a powerful tool to achieve this by redirecting the biosynthetic pathway.

This guide focuses on a comparative analysis of the wild-type P. fluorescens NCIMB 10586 and a rationally designed mutant strain in which four key tailoring genes (mupO, mupU, mupV, and macpE) have been deleted.[2] This targeted modification effectively blocks the conversion of PA-B to PA-A, resulting in a strain that exclusively produces PA-B.

Quantitative Production Comparison

The primary difference between the wild-type and the engineered strain lies in their product profiles. While the wild-type strain produces a mixture of pseudomonic acids with PA-A as the predominant compound, the quadruple knockout mutant exclusively accumulates PA-B.

StrainPseudomonic Acid A (PA-A) ProductionThis compound (PA-B) ProductionReference
Pseudomonas fluorescens NCIMB 10586 (Wild-Type)Major ProductMinor Product[1]
P. fluorescens NCIMB 10586 ΔmupO ΔmupU ΔmupV ΔmacpENot DetectedExclusive Product[2]

Signaling Pathway and Experimental Workflow

The targeted genetic modifications directly impact the mupirocin biosynthesis pathway, a complex process involving polyketide synthases (PKS) and various tailoring enzymes. The deletion of mupO, mupU, mupV, and macpE creates a metabolic block, leading to the accumulation of the intermediate, PA-B.

Pseudomonic_Acid_Biosynthesis Pseudomonic Acid Biosynthesis Pathway PKS_intermediate Polyketide Intermediate Tailoring_Enzymes Other Tailoring Enzymes PKS_intermediate->Tailoring_Enzymes PA_B This compound MupO MupO PA_B->MupO Conversion Blocked in Mutant PA_A Pseudomonic Acid A MupU MupU MupO->MupU MupV MupV MupU->MupV MacpE MacpE MupV->MacpE MacpE->PA_A Tailoring_Enzymes->PA_B

Caption: Simplified biosynthesis pathway of Pseudomonic acids A and B.

The experimental workflow to compare these strains involves genetic manipulation, fermentation, extraction, and quantification of the target compound.

Experimental_Workflow Strain Comparison Experimental Workflow start Start strain_culture Strain Culturing (Wild-Type & Mutant) start->strain_culture fermentation Fermentation for Pseudomonic Acid Production strain_culture->fermentation extraction Solvent Extraction of Fermentation Broth fermentation->extraction hplc HPLC Analysis for Quantification extraction->hplc data_analysis Data Analysis and Comparison hplc->data_analysis end End data_analysis->end

Caption: Workflow for comparing this compound production.

Experimental Protocols

Construction of the ΔmupO ΔmupU ΔmupV ΔmacpE Mutant Strain

A markerless gene deletion strategy using a suicide vector like pT18mobsacB is employed for the sequential knockout of the target genes.[3]

a. Plasmid Construction:

  • Amplify ~1kb upstream and downstream flanking regions of each target gene (mupO, mupU, mupV, and macpE) from P. fluorescens NCIMB 10586 genomic DNA using PCR.

  • Clone these flanking regions into the suicide vector pT18mobsacB. This vector contains a tetracycline (B611298) resistance gene for selection and the sacB gene for counter-selection on sucrose-containing media.[3]

b. Conjugation and Allelic Exchange:

  • Introduce the constructed suicide plasmid into a suitable E. coli donor strain (e.g., S17-1).

  • Perform biparental mating between the E. coli donor and P. fluorescens NCIMB 10586.

  • Select for single-crossover integrants on agar (B569324) plates containing an appropriate antibiotic for P. fluorescens selection and tetracycline to select for the integrated plasmid.

  • To select for the second crossover event (excision of the plasmid), culture the single-crossover mutants in a medium without tetracycline and then plate on a medium containing sucrose. The sacB gene product is toxic in the presence of sucrose, thus selecting for cells that have lost the plasmid.

  • Screen the resulting colonies by PCR to identify the desired markerless deletion mutants.

  • Repeat this process for each of the four genes to generate the quadruple knockout strain.

Fermentation Protocol

a. Seed Culture:

  • Inoculate a single colony of the wild-type and the engineered P. fluorescens strains into 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL flask.

  • Incubate at 28°C with shaking at 200 rpm for 24-48 hours.

b. Production Culture:

  • Inoculate a 250 mL flask containing 50 mL of production medium with the seed culture to an initial OD600 of 0.1. A suitable production medium contains (per liter): 20 g glucose, 10 g soy flour, 5 g corn steep liquor, 2 g (NH₄)₂SO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 2 g CaCO₃, with the pH adjusted to 6.8-7.0.

  • Incubate the production cultures at 28°C with shaking at 200 rpm for 5-7 days.

Extraction of Pseudomonic Acids
  • Acidify the fermentation broth to pH 4.0 with HCl.

  • Extract the acidified broth twice with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Resuspend the dried extract in a known volume of methanol (B129727) for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 222 nm.

  • Injection Volume: 20 µL.

b. Quantification:

  • Prepare a standard curve using purified this compound.

  • Compare the peak areas of the samples to the standard curve to determine the concentration of PA-B in the extracts.

Conclusion

The targeted deletion of the tailoring genes mupO, mupU, mupV, and macpE in Pseudomonas fluorescens NCIMB 10586 provides a robust and effective strategy to shift the production profile exclusively towards this compound. This genetically engineered strain serves as a valuable tool for researchers requiring a pure source of this specific congener for further investigation and development. The experimental protocols outlined in this guide provide a framework for the replication of these findings and for the comparative analysis of other potential production strains.

References

Structural and functional comparison of the isoleucyl-tRNA synthetases targeted by Pseudomonic acids A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed structural and functional comparison of Pseudomonic acid A (mupirocin) and Pseudomonic acid B, two natural antibiotics that target bacterial isoleucyl-tRNA synthetase (IleRS). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced interactions of these compounds with their enzymatic target.

Introduction to Isoleucyl-tRNA Synthetase and Pseudomonic Acids

Isoleucyl-tRNA synthetase (IleRS) is a vital enzyme in protein synthesis, responsible for the specific attachment of the amino acid isoleucine to its corresponding tRNA (tRNAIle).[1] This two-step process, involving the activation of isoleucine to form an isoleucyl-adenylate (Ile-AMP) intermediate followed by the transfer of the isoleucyl moiety to tRNAIle, is a critical checkpoint for maintaining translational fidelity.[2] Due to its essential role in bacterial viability and the structural differences between bacterial and mammalian IleRS, this enzyme is a prime target for antibiotic development.[1]

Pseudomonic acids, produced by the bacterium Pseudomonas fluorescens, are potent inhibitors of bacterial IleRS.[2][3] The most prominent member of this family is Pseudomonic acid A, clinically known as mupirocin (B1676865), which is used topically to treat Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[3][4] this compound is a naturally occurring analogue of Pseudomonic acid A, differing by a single hydroxylation.[5] Both compounds act by reversibly binding to the active site of bacterial IleRS, competitively inhibiting the binding of isoleucine and ATP.[1][6]

Functional Comparison: Inhibitory Activity

The primary functional difference between Pseudomonic acids A and B lies in their potency. While both compounds target IleRS, Pseudomonic acid A is the more active of the two. Data on the direct inhibition of purified IleRS by this compound is scarce in the literature, however, comparative studies on their antibacterial activity provide a clear indication of their relative efficacy. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A comparative study has shown that the minor metabolites, including this compound, are generally two- to fourfold less active than Pseudomonic acid A (mupirocin).[1] This suggests a reduced affinity for the target enzyme, IleRS, likely due to structural differences. For Pseudomonic acid A, extensive kinetic studies have been performed, revealing its high affinity for bacterial IleRS and significantly lower affinity for the mammalian counterpart, which accounts for its low toxicity in humans.[6]

CompoundTarget EnzymeParameterValueReference Organism
Pseudomonic acid A Isoleucyl-tRNA SynthetaseKi2.5 nMEscherichia coli B
Pseudomonic acid A Isoleucyl-tRNA SynthetaseKi6.0 nMEscherichia coli B
Pseudomonic acid A Isoleucyl-tRNA SynthetaseKi20 µMRat Liver
This compound Isoleucyl-tRNA SynthetaseRelative Antibacterial Activity2-4x less active than Pseudomonic acid AVarious Bacteria

Structural Comparison: The Key Difference

The structural distinction between Pseudomonic acid A and B is the presence of a hydroxyl group at the C8 position of the 9-hydroxynonanoic acid side chain in this compound.[5] This seemingly minor modification has a significant impact on the molecule's interaction with the IleRS active site.

Crystal structures of bacterial IleRS in complex with Pseudomonic acid A reveal that the antibiotic occupies the binding sites for both isoleucine and the adenosine (B11128) moiety of ATP.[7] The 9-hydroxynonanoic acid tail extends into a hydrophobic pocket. The introduction of a hydroxyl group at C8 in this compound adds a polar feature to this otherwise lipophilic tail. This likely disrupts the optimal hydrophobic interactions within the binding pocket, leading to a lower binding affinity and, consequently, reduced inhibitory activity compared to Pseudomonic acid A.

While a crystal structure of IleRS bound to this compound is not currently available, this structural difference is the most plausible explanation for the observed decrease in potency.

Mechanism of Action: Competitive Inhibition of IleRS

Both Pseudomonic acids A and B function as competitive inhibitors of IleRS.[6] They bind to the enzyme's active site and prevent the formation of the isoleucyl-adenylate intermediate, which is the first step in aminoacylation. This inhibition is reversible and specific for IleRS.[1] The diagram below illustrates the canonical two-step reaction of IleRS and the point of inhibition by Pseudomonic acids.

IleRS_Inhibition cluster_reaction IleRS Catalytic Cycle cluster_inhibition Inhibition Mechanism Ile Isoleucine IleAMP_complex IleRS●Ile-AMP (Intermediate) Ile->IleAMP_complex Step 1: Activation ATP ATP ATP->IleAMP_complex IleRS_free IleRS (Enzyme) IleRS_free->IleAMP_complex Inhibited_complex IleRS●Pseudomonic Acid (Inactive Complex) IleRS_free->Inhibited_complex Competitive Binding Ile_tRNA Ile-tRNAIle (Charged tRNA) IleAMP_complex->Ile_tRNA Step 2: Transfer PPi PPi IleAMP_complex->PPi tRNA tRNAIle tRNA->Ile_tRNA AMP AMP Ile_tRNA->AMP IleRS_charged IleRS (Enzyme) Ile_tRNA->IleRS_charged IleRS_charged->IleRS_free Release PA Pseudomonic Acid (A or B) PA->Inhibited_complex

Caption: Mechanism of IleRS inhibition by Pseudomonic acids.

Experimental Methodologies

The characterization of IleRS inhibitors relies on robust biochemical assays. The primary methods used are the ATP-PPi exchange assay and the direct aminoacylation assay.

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the amino acid-dependent exchange of pyrophosphate (PPi) into ATP. It is a classic method to determine the kinetic parameters of aminoacyl-tRNA synthetases and to assess the activity of inhibitors that target the activation step.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MgCl₂, KCl, DTT, ATP, [³²P]PPi, and the cognate amino acid (isoleucine).

  • Enzyme: Add purified IleRS to the reaction mixture to initiate the reaction.

  • Inhibitor Addition: For inhibition studies, varying concentrations of the inhibitor (Pseudomonic acid A or B) are pre-incubated with the enzyme before adding the substrates.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Quenching: Stop the reaction by adding a quenching solution containing activated charcoal in perchloric acid. The charcoal binds the radiolabeled ATP but not the free [³²P]PPi.

  • Washing: The charcoal is washed multiple times with water or a phosphate (B84403) buffer to remove any unbound [³²P]PPi.

  • Quantification: The radioactivity of the charcoal-bound [³²P]ATP is measured using a scintillation counter.

  • Data Analysis: The rate of [³²P]ATP formation is calculated and used to determine kinetic parameters such as Km and Vmax. For inhibitors, Ki values can be determined by measuring the reaction rate at different substrate and inhibitor concentrations.

Experimental Workflow for Inhibitor Comparison

The systematic evaluation and comparison of inhibitors like Pseudomonic acids A and B follow a structured workflow, from initial screening to detailed kinetic analysis.

workflow start Start: Obtain Purified IleRS and Inhibitor Compounds assay_prep Prepare Assay Reagents (Buffers, Substrates, [32P]PPi) start->assay_prep mic_testing Determine Minimum Inhibitory Concentration (MIC) Values start->mic_testing enzyme_assay Perform ATP-PPi Exchange Assay assay_prep->enzyme_assay comparison Compare Ki and MIC Values of Pseudomonic Acids A & B mic_testing->comparison data_analysis Kinetic Data Analysis (Calculate Km, Vmax, Ki) enzyme_assay->data_analysis data_analysis->comparison conclusion Draw Structure-Activity Relationship (SAR) Conclusions comparison->conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudomonic acid B
Reactant of Route 2
Pseudomonic acid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.